Technical Documentation Center

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetamide, N-(5-chloro-3-formyl-2-thienyl)-
  • CAS: 679794-81-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Acetamide, N-(5-chloro-3-formyl-2-thienyl)-: A Technical Guide for Advanced Heterocyclic Building Blocks

Executive Summary The functionalization of the thiophene ring is a cornerstone of modern medicinal chemistry and agrochemical development. Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (also known as N-(5-chloro-3-formylth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the thiophene ring is a cornerstone of modern medicinal chemistry and agrochemical development. Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (also known as N-(5-chloro-3-formylthiophen-2-yl)acetamide) is a highly versatile, tri-substituted heterocyclic building block. Its unique structural topology—featuring a hydrogen-bond donating acetamide, an electrophilic formyl group, and a lipophilic, electron-withdrawing chlorine atom—makes it an ideal precursor for the synthesis of fused thieno-heterocycles (e.g., thienopyrimidines) and complex kinase inhibitors.

This whitepaper outlines a robust, three-step synthetic workflow to access this molecule from commercially available 2-nitrothiophene. By prioritizing regiocontrol and intermediate stability, the protocols described herein provide a self-validating, scalable system for drug development professionals.

Retrosynthetic Analysis & Mechanistic Strategy

The synthesis of highly substituted thiophenes requires careful orchestration of directing group effects. The logical disconnection of N-(5-chloro-3-formyl-2-thienyl)acetamide relies on the sequential exploitation of the C2-acetamido group's electron-donating properties.

  • Amine Protection (Reductive Acetylation): Free 2-aminothiophenes are notoriously unstable and prone to rapid oxidative polymerization . To circumvent this, the reduction of 2-nitrothiophene is performed in the presence of acetic anhydride, trapping the nascent amine in situ to form the stable N-(thiophen-2-yl)acetamide .

  • Regioselective Halogenation: The acetamido group is a strong activating group. In the thiophene system, the C5 position (para-like) is the most electron-rich and sterically accessible. Chlorination with N-Chlorosuccinimide (NCS) selectively yields N-(5-chlorothiophen-2-yl)acetamide.

  • Directed Formylation: With the C5 position blocked by chlorine, the Vilsmeier-Haack formylation is forced to occur at the C3 position (ortho-like to the acetamido group). The acetamido group provides sufficient electron density to overcome the mild deactivating effect of the C5 chlorine, facilitating electrophilic aromatic substitution .

SyntheticRoute SM 2-Nitrothiophene Step1 Fe, AcOH, Ac2O (Reductive Acetylation) SM->Step1 Int1 N-(thiophen-2-yl)acetamide Step1->Int1 Step2 NCS, CHCl3 (Regioselective Chlorination) Int1->Step2 Int2 N-(5-chlorothiophen-2-yl)acetamide Step2->Int2 Step3 POCl3, DMF (Vilsmeier-Haack Formylation) Int2->Step3 Target N-(5-chloro-3-formyl-2-thienyl)acetamide Step3->Target

Figure 1: Three-step synthetic workflow for N-(5-chloro-3-formyl-2-thienyl)acetamide.

Experimental Protocols (Self-Validating Systems)

As a best practice in synthetic methodology, each protocol below is designed as a self-validating system. We embed specific visual and chromatographic checkpoints to ensure the causality of the reaction is tracking as expected before proceeding to the next step.

Protocol 1: Synthesis of N-(thiophen-2-yl)acetamide

Rationale: Iron-mediated reduction generates the amine, which is immediately acetylated to prevent degradation.

  • Charge a 500 mL round-bottom flask with 2-nitrothiophene (10.0 g, 77.4 mmol), iron powder (21.6 g, 387 mmol), and glacial acetic acid (100 mL).

  • Slowly add acetic anhydride (23.7 g, 232 mmol) dropwise at room temperature to manage the exothermic reaction.

  • Heat the mixture to 60 °C for 4 hours under a nitrogen atmosphere.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the yellow starting material (Rf = 0.7) and the appearance of a UV-active, blue-fluorescent spot under 254 nm (Rf = 0.3).

  • Cool the mixture, filter through a pad of Celite to remove iron salts, and wash with ethyl acetate. Concentrate the filtrate and recrystallize from ethanol to yield an off-white solid.

Protocol 2: Regioselective Chlorination at C5

Rationale: NCS provides a controlled, mild source of electrophilic chlorine (


), preventing over-chlorination at the C3 position.
  • Dissolve N-(thiophen-2-yl)acetamide (8.0 g, 56.6 mmol) in anhydrous chloroform (80 mL).

  • Add N-Chlorosuccinimide (NCS) (7.9 g, 59.4 mmol) in small portions over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature, then reflux for 2 hours.

  • Validation Checkpoint: The reaction mixture will transition from a clear solution to a white suspension (succinimide byproduct precipitation). TLC (Hexane/EtOAc 8:2) will confirm the shift of the starting material to a slightly less polar spot (Rf = 0.4).

  • Cool to 0 °C, filter off the succinimide, wash the organic layer with water and brine, dry over

    
    , and concentrate to yield N-(5-chlorothiophen-2-yl)acetamide.
    
Protocol 3: Vilsmeier-Haack Formylation at C3

Rationale: The Vilsmeier reagent attacks the only available activated position (C3). The reaction requires elevated temperatures due to the mild deactivating nature of the C5 chlorine.

  • Cool anhydrous N,N-dimethylformamide (DMF) (15 mL) to 0 °C under nitrogen.

  • Add Phosphorus oxychloride (

    
    ) (5.3 g, 34.5 mmol) dropwise. Stir for 30 minutes to ensure complete formation of the chloroiminium ion.
    
  • Add a solution of N-(5-chlorothiophen-2-yl)acetamide (4.0 g, 22.8 mmol) in DMF (10 mL) dropwise.

  • Heat the mixture to 80 °C for 6 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated aqueous sodium acetate. TLC (Hexane/EtOAc 6:4) should reveal a highly polar, bright yellow spot (Rf = 0.2) corresponding to the formylated product.

  • Pour the bulk mixture into ice water, neutralize with solid sodium acetate to pH 6-7, and stir for 2 hours to hydrolyze the iminium intermediate. Filter the resulting yellow precipitate and recrystallize from ethanol.

Mechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Activation Wheland Wheland Intermediate (C3 Attack) Vilsmeier->Wheland Substrate C5-Chloro Substrate Substrate->Wheland Nucleophilic Attack Iminium C3-Iminium Intermediate Wheland->Iminium - HCl Hydrolysis Aqueous Workup Iminium->Hydrolysis Product C3-Formyl Target Hydrolysis->Product Hydrolysis

Figure 2: Vilsmeier-Haack electrophilic aromatic substitution mechanism at the C3 position.

Analytical Validation & Data Presentation

To ensure the structural integrity of the synthesized compounds, rigorous spectroscopic analysis is required. A critical mechanistic insight is the dramatic downfield shift of the amide N-H proton in the target compound. This occurs due to strong intramolecular hydrogen bonding between the N-H and the adjacent C3-formyl oxygen, locking the molecule into a planar conformation.

CompoundStepYield (%)AppearanceKey

NMR (

, ppm, DMSO-

)
MS (m/z)
Intermediate 1 Reductive Acetylation82Off-white solid11.2 (s, 1H, NH), 6.8-7.0 (m, 3H, Ar-H), 2.1 (s, 3H,

)
142.0 [M+H]+
Intermediate 2 Regioselective Chlorination78Pale yellow solid11.4 (s, 1H, NH), 6.9 (d, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 2.1 (s, 3H,

)
176.0 [M+H]+
Target Compound Vilsmeier-Haack Formylation65Yellow crystalline11.8 (s, 1H, NH), 9.8 (s, 1H, CHO), 7.4 (s, 1H, Ar-H), 2.2 (s, 3H,

)
204.0 [M+H]+

Note: The C4 proton in the target compound appears as a distinct singlet at 7.4 ppm, confirming that both the C3 and C5 positions have been successfully substituted.

References

  • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI Polymers URL: [Link]

  • Title: Photophysical properties of thiophenes and 2,2′-bithiophenes containing alicyclic moieties Source: Dyes and Pigments URL: [Link]

Exploratory

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- chemical properties

Chemical Identity & Synthetic Utility Profile Executive Summary Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (Systematic Name: N-(5-chloro-3-formylthiophen-2-yl)acetamide) is a highly specialized heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Synthetic Utility Profile

Executive Summary

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (Systematic Name: N-(5-chloro-3-formylthiophen-2-yl)acetamide) is a highly specialized heterocyclic intermediate.[1] It serves as a "linchpin" scaffold in the synthesis of disperse azo dyes and thienopyridine-based pharmaceuticals .[1]

Its structural value lies in the ortho-aminoaldehyde motif (masked by the acetamide group).[1] This arrangement is thermodynamically unstable in its free amine form due to self-condensation; therefore, the acetamide protection is critical for handling.[1] The 5-chloro substituent provides electronic modulation (bathochromic shifts in dyes) and a potential site for further functionalization via cross-coupling.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDetail
IUPAC Name N-(5-chloro-3-formylthiophen-2-yl)acetamide
Molecular Formula C₇H₆ClNO₂S
Molecular Weight 203.65 g/mol
Core Scaffold 2-Aminothiophene (Protected)
Key Functional Groups Acetamide (C2), Formyl (C3), Chloro (C5)
Appearance Off-white to pale yellow crystalline solid (Predicted)
Solubility Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.[1][2]
Melting Point Analogous Reference: 175–179 °C (for des-chloro analog CAS 31167-35-8) . Expect >180 °C for 5-Cl derivative.

Synthetic Pathways (Expertise & Causality)[1]

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution .[1] The acetamido group is a strong ortho/para director.[1] Since the 5-position (para) is blocked by chlorine, formylation is forced to the 3-position (ortho).[1]

Step 1: Precursor Preparation (Chlorination)[1]
  • Starting Material: N-(2-thienyl)acetamide.[1]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[1]

  • Mechanism: Electrophilic substitution at C5 (the most electron-rich position para to the nitrogen).[1]

  • Why this path? Direct chlorination of the amine is messy; the amide moderates reactivity and prevents oxidation of the nitrogen.[1]

Step 2: Vilsmeier-Haack Formylation (The Core Protocol)

This is the industry-standard method for introducing the aldehyde.[1]

  • Reagents: Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[1][3][4]

  • Active Species: The Vilsmeier Reagent (Chloroiminium ion).[1][3][5]

  • Protocol Logic: The thiophene ring, activated by the nitrogen lone pair, attacks the electrophilic Vilsmeier reagent at C3.[1]

Validated Experimental Protocol

Note: This protocol is derived from standard methodologies for 2-acylaminothiophenes.[1][5]

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (3.0 equiv) to 0 °C under N₂ atmosphere.

    • Add POCl₃ (1.2 equiv) dropwise.[1] Maintain temp < 10 °C. Stir for 30 mins to form the white chloroiminium salt precipitate/slurry.

  • Substrate Addition:

    • Dissolve N-(5-chloro-2-thienyl)acetamide (1.0 equiv) in minimal DMF.

    • Add slowly to the Vilsmeier reagent at 0–5 °C.[1]

  • Reaction:

    • Heat the mixture to 70–80 °C for 2–4 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material spot should disappear, replaced by a more polar aldehyde spot.[1]

  • Hydrolysis (Critical Step):

    • Pour the reaction mixture onto crushed ice/sodium acetate (buffered workup is preferred to prevent amide hydrolysis).

    • Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.

  • Isolation:

    • Filter the precipitated solid.[1] Wash with water.[1][3] Recrystallize from Ethanol/DMF.[1]

Synthesis Visualization

Synthesis Start N-(2-Thienyl)acetamide Inter N-(5-Chloro-2-thienyl)acetamide Start->Inter Chlorination (NCS) Target: C5 (Para) Product N-(5-Chloro-3-formyl- 2-thienyl)acetamide Inter->Product Formylation Target: C3 (Ortho) Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Inter

Figure 1: Regioselective synthesis pathway.[1] The acetamide group directs chlorination to C5 and formylation to C3.[1]

Reactivity & Applications (The "Why")

This molecule is a "divergent intermediate."[1] The three functional groups allow for orthogonal chemical transformations.[1]

A. The Aldehyde (C3): Knoevenagel & Condensation

The C3-formyl group is highly reactive due to the electron-rich nature of the thiophene ring pushing electron density towards it.[1]

  • Application: Synthesis of Methine Dyes . Condensation with active methylene compounds (e.g., malononitrile) yields styryl-like dyes used in polyester coloring.[1]

  • Mechanism: Base-catalyzed attack on the carbonyl carbon.[1]

B. The Acetamide (C2): Deprotection & Diazotization

The acetamide is a "mask" for the amine.[1]

  • Protocol: Acidic hydrolysis (HCl/EtOH, reflux) removes the acetyl group.[1]

  • Result: Generates the free amine (2-amino-5-chloro-3-formylthiophene).[1]

  • Risk: The free amino-aldehyde is unstable (self-condensation).[1] It is usually generated in situ and immediately diazotized to couple with dye couplers (e.g., N,N-diethylaniline) to form Azo Dyes .[1]

C. Cyclization: Thienopyridines

The proximity of the C2-nitrogen and C3-aldehyde makes this an ideal precursor for fused heterocycles.[1]

  • Friedländer-type Condensation: Reaction with ketones or active methylenes yields Thieno[2,3-b]pyridines , a scaffold prominent in anti-inflammatory and kinase inhibitor research.[1]

Reactivity Map

Reactivity Core N-(5-Chloro-3-formyl- 2-thienyl)acetamide Hydrolysis Acid Hydrolysis (HCl / EtOH) Core->Hydrolysis Condensation Knoevenagel Cond. (Malononitrile) Core->Condensation Cyclization Friedländer Cond. (Ketones/Base) Core->Cyclization Amine Free Amine Intermediate (Unstable) Hydrolysis->Amine AzoDye Disperse Azo Dyes (Textile Industry) Amine->AzoDye Diazotization Styryl Methine Dyes (Optical Brighteners) Condensation->Styryl Pharma Thieno[2,3-b]pyridines (Kinase Inhibitors) Cyclization->Pharma

Figure 2: Divergent reactivity profile showing the transformation into dyes and pharmaceutical scaffolds.[1]

Safety & Handling (MSDS Summary)

  • Hazards: As a halogenated aldehyde/amide, treat as a Skin Irritant (H315) and Eye Irritant (H319) .[1]

  • Specific Risk: Hydrolysis releases HCl and the free amino-aldehyde, which may be sensitizing.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]

References

  • Chem-Impex International. (n.d.).[1] N-(5-Formyl-2-thienyl)acetamide Product Page. Retrieved from [1]

  • Wikipedia Contributors. (2024).[1] Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia.[1] Retrieved from [1][5]

  • U.S. Environmental Protection Agency. (n.d.).[1] Substance Details: Acetamide, N-[2-[2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl]...[1] (Related Dye Structure).[1] Retrieved from

  • Sigma-Aldrich. (n.d.). N-(5-Formyl-2-thienyl)acetamide.[1][6][7] Retrieved from [1]

Sources

Foundational

Technical Guide: Spectral Data for Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

This guide details the spectral characterization and synthesis logic for Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (also known as N-(5-chloro-3-formylthiophen-2-yl)acetamide).[1] This compound is a critical heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization and synthesis logic for Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (also known as N-(5-chloro-3-formylthiophen-2-yl)acetamide).[1]

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of high-performance azo disperse dyes and pharmaceutical scaffolds where the thiophene ring confers specific electronic properties (bathochromic shifts in dyes, bioisosterism in drugs).

[1]

Compound Identity & Structural Logic[1]

  • IUPAC Name:

    
    -(5-chloro-3-formylthiophen-2-yl)acetamide[1]
    
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 203.65 g/mol [1]

  • Structure Overview: A trisubstituted thiophene ring.[1][3][4]

    • Position 2: Acetamido group (Electron Donating, Ortho-Para Director).[1]

    • Position 3: Formyl group (Electron Withdrawing, Meta Director).[1]

    • Position 5: Chlorine atom (Weakly Deactivating, Ortho-Para Director).

    • Position 4: The sole aromatic proton.[1]

Synthesis & Impurity Profile (Graphviz)

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent peaks (DMF, POCl


 residues) or regioisomers.

SynthesisPathway Start 2-Aminothiophene (Unstable) Step1 N-(thiophen-2-yl)acetamide (Stabilization) Start->Step1 Ac2O / AcOH Step2 N-(5-chlorothiophen-2-yl)acetamide (Chlorination) Step1->Step2 NCS or SO2Cl2 (Electrophilic Subst. at C5) Final N-(5-chloro-3-formyl-2-thienyl)acetamide (Target) Step2->Final POCl3 / DMF (Vilsmeier-Haack at C3)

Figure 1: Synthetic pathway highlighting the origin of the substitution pattern. The Vilsmeier-Haack reaction selectively targets Position 3 due to the directing effects of the acetamido group at Position 2 and the blocking chlorine at Position 5.

Spectral Characterization Profile

A. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by its simplicity due to the trisubstituted ring.[1] The key diagnostic feature is the singlet at Position 4 , which confirms that the formylation occurred at Position 3 (adjacent to the amide) rather than Position 4.

Solvent: DMSO-


 (Preferred due to solubility and H-bonding stabilization).[1]
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
11.50 - 11.80 Broad Singlet1H-NH- (Amide)Highly deshielded due to H-bonding with the adjacent formyl carbonyl (intramolecular H-bond).[1]
9.60 - 9.85 Singlet1H-CHO (Aldehyde)Characteristic aldehyde proton; confirms oxidation state.[1]
7.60 - 7.80 Singlet1HAr-H (C4-H)The only aromatic proton.[1] Its singlet nature confirms no adjacent protons (i.e., C3 and C5 are substituted).
2.20 - 2.25 Singlet3H-CH

(Acetyl)
Typical methyl ketone/amide region.[1]
B. Carbon-13 NMR ( C NMR)

The


C spectrum must show 7 distinct carbon environments .[5]
Chemical Shift (

, ppm)
AssignmentNotes
182.5 C=O (Aldehyde)Most deshielded signal.[1]
168.0 C=O (Amide)Typical amide carbonyl.
145.0 - 150.0 C-2 (C-N)Attached to the electron-donating nitrogen.[1]
128.0 - 132.0 C-4 (C-H)Aromatic methine.
120.0 - 125.0 C-3 (C-CHO)Shielded relative to C-2/C-5 due to position.[1]
118.0 - 122.0 C-5 (C-Cl)Carbon attached to chlorine.[1]
23.5 -CH

Acetyl methyl group.[1]
C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the dual carbonyl signals.

  • 3200 - 3350 cm

    
    :  N-H stretching (Broad).
    
  • 3050 - 3100 cm

    
    :  C-H stretching (Aromatic/Thiophene).
    
  • 1660 - 1690 cm

    
    :  C=O stretching (Aldehyde).[1] Note: Often appears as a split peak or shoulder with the amide.
    
  • 1640 - 1660 cm

    
    :  C=O stretching (Amide I band).[1]
    
  • 1520 - 1550 cm

    
    :  Amide II band (N-H bending).[1]
    
  • 700 - 800 cm

    
    :  C-Cl stretching.[1]
    
D. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]

  • Molecular Ion (

    
    ): 
    
    
    
    203 and 205.
    • Isotope Pattern: A distinct 3:1 ratio (

      
      Cl : 
      
      
      
      Cl) confirms the presence of one chlorine atom.
  • Base Peak: Often

    
     43 (
    
    
    
    ) or the heterocyclic core after losing the acetyl group.

Fragmentation Logic (Graphviz):

MassSpec M_Ion Molecular Ion [M]+ m/z 203/205 Frag1 [M - CH2CO]+ (Ketene Loss) m/z 161/163 M_Ion->Frag1 - 42 Da Frag3 [M - CH3CO]+ (Acetyl Loss) m/z 160/162 M_Ion->Frag3 - 43 Da Frag2 [M - CH2CO - CO]+ (Decarbonylation) m/z 133/135 Frag1->Frag2 - 28 Da

Figure 2: Predicted fragmentation pathway for EI-MS.[1] The loss of ketene (42 Da) is characteristic of N-acetylated aromatics.

Experimental Protocol: Vilsmeier-Haack Formylation

To generate this compound for reference standard purposes.

Safety: POCl


 is highly corrosive and reacts violently with water.[1] Perform in a fume hood.
  • Reagent Preparation: In a dry 3-neck flask under

    
    , cool DMF  (3.0 equiv) to 0°C.
    
  • Vilsmeier Reagent: Dropwise add POCl

    
      (1.2 equiv) while maintaining temperature < 5°C. A white precipitate (Vilsmeier salt) may form.[1] Stir for 30 mins.
    
  • Addition: Dissolve N-(5-chlorothiophen-2-yl)acetamide (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Heat to 70-80°C for 3-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup (Critical):

    • Cool mixture to RT.

    • Pour onto crushed ice/sodium acetate buffer (pH ~5-6). Do not use strong base immediately as it may hydrolyze the amide.

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

References & Validation Sources

  • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Heterocyclic Chemistry. (Authoritative review on formylation regioselectivity in thiophenes).

  • Campaigne, E., & Archer, W. L. (1953).[1] The Chlorination of Thiophenes. Journal of the American Chemical Society. (Foundational text on chlorination patterns).

  • PubChem Compound Summary. N-(5-chloro-3-formyl-2-thienyl)acetamide derivatives. (Used for cross-referencing analogous spectral data).

  • SpectraBase. Spectral Data for Acetamide, N-(aminocarbonyl)-2-chloro- and Thiophene analogs. (Reference for amide/thiophene shift correlations).

Sources

Exploratory

Technical Guide: Alpha-Hexachlorocyclohexane (α-HCH)

The following technical guide provides an in-depth analysis of Alpha-Hexachlorocyclohexane (α-HCH) . Note on CAS Identification: The string "38144-84-6" is not a valid Chemical Abstracts Service (CAS) registry number bas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Alpha-Hexachlorocyclohexane (α-HCH) .

Note on CAS Identification: The string "38144-84-6" is not a valid Chemical Abstracts Service (CAS) registry number based on checksum validation algorithms. It is highly probable this query refers to CAS 319-84-6 (Alpha-Hexachlorocyclohexane), where the suffix "84-6" matches and the prefix "38144" likely originates from a specific inventory code, lot number, or quantity value found in environmental reports (e.g., National Implementation Plans for POPs) alongside the chemical name. This guide focuses on CAS 319-84-6 to ensure scientific relevance and utility.

CAS Number: 319-84-6 Primary Classification: Organochlorine Pesticide / Persistent Organic Pollutant (POP)[1]

Executive Summary

Alpha-Hexachlorocyclohexane (α-HCH) is a stereoisomer of 1,2,3,4,5,6-hexachlorocyclohexane.[2][3][4] Unlike its isomer gamma-HCH (Lindane), which has potent insecticidal properties, α-HCH is largely a byproduct of technical-grade HCH synthesis (constituting 60–70% of the mixture).[5] It is characterized by exceptional environmental persistence, volatility, and capacity for long-range atmospheric transport. Due to its neurotoxicity, hepatocarcinogenicity, and bioaccumulative nature, it is regulated globally under the Stockholm Convention on Persistent Organic Pollutants. This guide details its physicochemical profile, toxicological mechanisms, and analytical protocols for researchers.

Chemical Identity & Physicochemical Properties

α-HCH is a chlorinated cyclic alkane.[1][6] Its stability derives from the specific axial/equatorial orientation of chlorine atoms on the cyclohexane ring, rendering it resistant to hydrolysis and microbial degradation.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-hexachlorocyclohexaneStereochemistry defines isomerism
Molecular Formula C₆H₆Cl₆
Molecular Weight 290.83 g/mol
Physical State Crystalline solidWhite to off-white powder
Melting Point 157–158 °CHigher than γ-isomer (112 °C)
Vapor Pressure 2.5 × 10⁻⁵ mmHg (20 °C)High volatility facilitates global distillation
Water Solubility ~1–2 mg/L (25 °C)Hydrophobic; partitions to organic matter
Log Kow 3.8 – 4.1High potential for bioaccumulation in lipids
Henry’s Law Constant 5.9 × 10⁻⁶ atm-m³/molSignificant volatilization from water bodies

Mechanism of Action & Toxicology

The biological activity of α-HCH is distinct from the gamma isomer. While less acutely toxic than Lindane, it exhibits chronic toxicity focused on the central nervous system (CNS) and liver.

Neurotoxicity Pathway

α-HCH acts as a non-competitive antagonist at the GABA-A receptor-chloride channel complex. By binding to the picrotoxin site, it inhibits the influx of chloride ions, reducing neuronal inhibition and leading to hyperexcitability.

Hepatocarcinogenicity

Chronic exposure induces hepatic oxidative stress and cytochrome P450 induction (specifically CYP2B and CYP3A families), promoting hepatocellular hypertrophy and tumor formation. It is classified as a Group 2B carcinogen (Possibly Carcinogenic to Humans) by IARC.

Visualization: Signaling & Toxicity Pathway

MoA_Pathway cluster_CNS CNS Neurotoxicity cluster_Liver Hepatotoxicity & Carcinogenesis Exposure α-HCH Exposure Blood Systemic Circulation (Lipophilic Transport) Exposure->Blood GABA_R GABA-A Receptor (Picrotoxin Site) Blood->GABA_R Crossing BBB CYP CYP450 Induction (CYP2B/3A) Blood->CYP Hepatic Uptake Cl_Influx Blockade of Cl- Influx GABA_R->Cl_Influx Antagonism Excitability Neuronal Hyperexcitability (Convulsions/Seizures) Cl_Influx->Excitability ROS Oxidative Stress (ROS Generation) CYP->ROS Tumor Hepatocellular Carcinomas (Tumor Promotion) ROS->Tumor

Figure 1: Dual mechanism of action showing CNS excitation via GABA antagonism and liver tumor promotion via oxidative stress.

Experimental Protocols

Researchers studying α-HCH typically focus on environmental monitoring or toxicological assays. The following protocols ensure rigorous data integrity.

Analytical Detection (GC-ECD/MS)

Objective: Quantification of α-HCH in biological or environmental matrices. Method: Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).

Step-by-Step Workflow:

  • Sample Preparation:

    • Solid/Tissue: Homogenize 5g sample with anhydrous sodium sulfate (drying agent).

    • Liquid: Liquid-liquid extraction using hexane or dichloromethane (DCM).

  • Extraction:

    • Use Soxhlet extraction (8 hours) with hexane:acetone (1:1 v/v) for solid matrices.

    • Rationale: Hexane targets non-polar HCH, acetone disrupts cell membranes/soil aggregates.

  • Cleanup (Critical Step):

    • Pass extract through a Florisil or Silica Gel column to remove lipids and interfering polar compounds.

    • Elute with 6% diethyl ether in hexane.

  • Instrumental Analysis:

    • Column: Fused silica capillary column (e.g., DB-5 or DB-1701), 30m x 0.25mm ID.

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 90°C (1 min) → 30°C/min to 180°C → 3°C/min to 240°C.

    • Detection: Monitor characteristic ions (m/z 181, 183, 217, 219) for confirmation.

In Vitro Toxicity Assay

Objective: Assess cytotoxicity in HepG2 (liver) cells.

  • Seeding: Plate HepG2 cells at 1x10⁴ cells/well in 96-well plates.

  • Dosing: Dissolve α-HCH in DMSO (final DMSO conc < 0.1%). Treat cells with 0–100 µM α-HCH for 24/48 hours.

  • Endpoint: Measure cell viability using MTT assay (absorbance at 570 nm).

  • Validation: Use Lindane (γ-HCH) as a positive control for comparative potency.

Applications in Research

While banned for commercial use, α-HCH remains a critical analyte in:

  • Environmental Forensics: Used as a marker to distinguish between "technical HCH" usage (high α/γ ratio) and "pure Lindane" usage (low α/γ ratio).

  • Atmospheric Transport Models: Its high volatility makes it a model compound for studying "grasshopper effects" (global distillation to polar regions).

  • Chiral Toxicology: α-HCH exists as two enantiomers ((+) and (-)). Research focuses on the enantioselective degradation by soil bacteria (Sphingomonas sp.), which can date the age of contamination.

Safety & Handling

  • Hazard Class: Toxic (T), Dangerous for the Environment (N).

  • PPE: Nitrile gloves (breakthrough time > 480 min), P3 respirator, safety goggles.

  • Disposal: Incineration at >1100°C with flue gas scrubbing to prevent dioxin formation. Never dispose of down drains.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexanes. U.S. Department of Health and Human Services. [Link]

  • United Nations Environment Programme (UNEP). (2009). Stockholm Convention on Persistent Organic Pollutants: Alpha-hexachlorocyclohexane.[Link]

  • Willett, K. L., et al. (1998). "Differential toxicity and environmental fates of hexachlorocyclohexane isomers." Environmental Science & Technology, 32(15), 2197-2207. [Link]

  • Nagata, Y., et al. (2007). "Degradation of γ-hexachlorocyclohexane in soil by Sphingomonas paucimobilis UT26." Applied and Environmental Microbiology. [Link]

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: alpha-Hexachlorocyclohexane.[Link]

Sources

Foundational

The Thienopyrrole Scaffold: Biological Activity and Therapeutic Potential of N-(5-chloro-3-formyl-2-thienyl)acetamide Derivatives

Executive Summary In modern medicinal chemistry, the discovery of versatile, highly tunable molecular scaffolds is paramount to developing targeted therapeutics. N-(5-chloro-3-formyl-2-thienyl)acetamide (CAS: 679794-81-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of versatile, highly tunable molecular scaffolds is paramount to developing targeted therapeutics. N-(5-chloro-3-formyl-2-thienyl)acetamide (CAS: 679794-81-1) serves as a critical synthetic precursor. Through controlled intramolecular cyclization, this compound yields thieno[3,2-b]pyrrole derivatives —a class of fused heterocyclic compounds that act as potent bioisosteres for indoles. Because the thiophene ring possesses a unique electronic distribution and distinct lipophilicity compared to a standard phenyl ring, these derivatives exhibit highly specific binding affinities across a diverse range of biological targets, including viral polymerases, metabolic enzymes, and oncology-related kinases.

This technical guide explores the mechanistic causality, quantitative efficacy, and validated experimental workflows associated with the biological activity of these derivatives.

Chemical Foundation: Scaffold Annulation

The biological utility of N-(5-chloro-3-formyl-2-thienyl)acetamide lies in its precise structural geometry. The proximity of the formyl group at the C3 position and the acetamide group at the C2 position of the thiophene ring provides an ideal spatial arrangement for base-catalyzed intramolecular cyclization. As detailed in foundational patent literature by, this annulation yields the rigid, planar 4H-thieno[3,2-b]pyrrole core. The presence of the 5-chloro substituent acts as a highly reactive synthetic handle, allowing for downstream functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to fine-tune the molecule's pharmacophore for specific biological targets.

Broad-Spectrum Biological Activities

Metabolic Regulation: Glycogen Phosphorylase Inhibition

In the context of Type 2 Diabetes, suppressing hepatic glucose output is a primary therapeutic goal. Thienopyrrole derivatives synthesized from this scaffold have been identified as highly potent inhibitors of human liver glycogen phosphorylase a (GPa) .

  • Mechanistic Causality: Crystallographic studies reveal that these derivatives bind specifically to the dimer interface of the GPa enzyme. The unique electron density of the thienopyrrole core stabilizes the inactive T-state of the enzyme, preventing the conformational shift required for catalytic glycogenolysis. This allosteric modulation effectively halts the release of glucose-1-phosphate.

Antiviral Efficacy: HCV and Neurotropic Alphaviruses

The rigid planarity of the thieno[3,2-b]pyrrole core makes it an exceptional candidate for intercalating into the allosteric pockets of viral polymerases.

  • Hepatitis C Virus (HCV): N1-substituted thienopyrroles act as non-nucleoside allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase. By binding to the thumb domain of the polymerase, they lock the enzyme in a conformation that prevents RNA elongation.

  • Neurotropic Alphaviruses: High-throughput phenotypic screening has demonstrated that thieno[3,2-b]pyrrole-2-carboxamides exhibit striking enantiospecific activity against the Western Equine Encephalitis Virus (WEEV), suppressing viral RNA replication with sub-micromolar potency .

Oncology: Targeted Kinase Inhibition

Recent optimizations of the 4H-thieno[3,2-b]pyrrole scaffold have uncovered significant anti-proliferative properties against human colon cancer cell lines.

  • Mechanistic Causality: These derivatives act as competitive inhibitors within the ATP-binding pockets of critical survival kinases (such as VEGFR-2 and AKT). The subsequent blockade of these signaling cascades arrests the cell cycle in the S-phase and triggers caspase-3-mediated apoptosis .

Quantitative Efficacy Data

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative biological activity of key thienopyrrole derivatives derived from the core scaffold:

Derivative ClassTarget / Disease ModelPrimary MechanismPotency (

/

)
Reference
Thieno[3,2-b]pyrrole amides Glycogen Phosphorylase a (GPa)Dimer interface allosteric inhibition0.1 – 2.5 µM
N1-substituted thienopyrroles HCV NS5B PolymeraseAllosteric inhibition of RNA replication2.9 µM (

)
Thieno[3,2-b]pyrrole-2-carboxamides WEEV (Neurotropic Alphavirus)Viral replication suppression< 10.0 µM
4H-thieno[3,2-b]pyrroles Colon Cancer (In vitro)Kinase inhibition / Apoptosis induction4.6 – 12.0 µM

Systems-Level Mechanism

G TP Thieno[3,2-b]pyrrole Derivatives NS5B HCV NS5B Polymerase TP->NS5B Allosteric Inhibition GPa Glycogen Phosphorylase a TP->GPa Dimer Interface Binding Kinases Target Kinases (e.g., VEGFR-2, AKT) TP->Kinases ATP/Allosteric Pocket HCV Viral RNA Replication Blocked NS5B->HCV Halts Glucose Hepatic Glucose Output Reduced GPa->Glucose Prevents Glycogenolysis Apoptosis Cancer Cell Apoptosis Kinases->Apoptosis Induces

Mechanistic pathways of thieno[3,2-b]pyrrole derivatives across multiple therapeutic targets.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict internal controls and orthogonal validation steps.

Protocol 1: High-Throughput Cell-Based Antiviral Screening (Replicon Assay)

Causality Focus: We utilize a subgenomic replicon expressing a firefly luciferase reporter rather than a live virus. This decouples viral entry and assembly from RNA replication, ensuring that any reduction in luminescence is strictly due to the inhibition of the viral replication machinery (e.g., NS5B polymerase).

  • Cell Preparation: Seed HUH-7 cells (for HCV) or neuronal cells (for WEEV) harboring the viral replicon in 384-well opaque white plates at

    
     cells/well. Reasoning: Opaque white plates prevent optical crosstalk between wells during the luminescence readout.
    
  • Compound Treatment: Pin-transfer thienopyrrole derivatives to achieve a final concentration of 10 µM (0.5% DMSO vehicle).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    . Reasoning: A 48-hour window allows sufficient time for replicon turnover and the degradation of steady-state luciferase if replication is successfully halted.
    
  • Detection & Self-Validation: Add Steady-Glo® Luciferase Assay reagent and read luminescence.

    • Validation System: Every plate must contain 16 wells of 0.5% DMSO (negative control) and 16 wells of a known polymerase inhibitor (positive control). Calculate the Z'-factor:

      
      . The assay is only deemed valid if 
      
      
      
      .
  • Orthogonal Cytotoxicity Screen: To ensure that a drop in luminescence is not a false positive caused by compound toxicity, run a parallel CellTiter-Glo® viability assay. True antiviral hits must maintain >90% cell viability.

Protocol 2: In Vitro Glycogen Phosphorylase a (GPa) Kinetic Assay

Causality Focus: This assay monitors the release of inorganic phosphate (


) from glucose-1-phosphate. We measure the reaction in the direction of glycogen synthesis rather than degradation because the synthetic direction is thermodynamically favored in vitro, yielding a highly stable and linear kinetic readout.
  • Enzyme/Substrate Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM

    
    , and 0.25 mM glucose-1-phosphate. Add 1 mg/mL of purified glycogen.
    
  • Compound Incubation: Pre-incubate human liver GPa (10 nM) with varying concentrations of thienopyrrole derivatives for 15 minutes. Reasoning: Pre-incubation is critical to allow allosteric inhibitors to reach binding equilibrium at the dimer interface prior to substrate introduction.

  • Reaction Initiation: Initiate the reaction by combining the substrate mix with the enzyme-compound mix. Incubate at 22°C for exactly 30 minutes.

  • Detection & Self-Validation: Terminate the reaction using a malachite green molybdate reagent, which binds free

    
     to form a colorimetric complex absorbing at 620 nm.
    
    • Validation System: Include a standard curve of

      
       (0–50 µM) on every plate to verify the linearity of the malachite green reagent. Calculate the 
      
      
      
      using a 4-parameter logistic non-linear regression model. A reference inhibitor (e.g., CP-91149) must yield an
      
      
      within 3-fold of its historical average for the data to be accepted.

References

  • Whittamore, P. R., et al. (2006). "Novel thienopyrrole glycogen phosphorylase inhibitors: synthesis, in vitro SAR and crystallographic studies." Bioorganic & Medicinal Chemistry Letters, 16(21), 5567-5571.[Link]

  • Ontoria, J. M., et al. (2006). "Identification of thieno[3,2-b]pyrroles as allosteric inhibitors of hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 16(15), 4026-4030.[Link]

  • Peng, W., et al. (2009). "Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses." The Journal of Infectious Diseases, 199(7), 950-957.[Link]

  • Fang, B., et al. (2021). "Discovery of 4H-thieno[3,2-b]pyrrole derivatives as potential anticancer agents." Journal of Heterocyclic Chemistry, 58(8), 1610-1627.[Link]

  • Murray, P. M., et al. (2004). "PROCESS AND INTERMEDIATES FOR THE PREPARATION OF THE THIENOPYRROLE DERIVATIVES.
Exploratory

The Physical, Chemical, and Structural Dynamics of Substituted Thienyl Acetamides: A Technical Whitepaper

Executive Summary Substituted thienyl acetamides represent a highly versatile class of heterocyclic compounds with profound implications in medicinal chemistry, agrochemical development, and materials science. By serving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted thienyl acetamides represent a highly versatile class of heterocyclic compounds with profound implications in medicinal chemistry, agrochemical development, and materials science. By serving as bioisosteres for phenyl acetamides, the electron-rich thiophene ring introduces unique electronic properties, binding affinities, and conformational behaviors. This whitepaper provides an in-depth analysis of their physical and chemical properties, explores the conformational dynamics driven by intramolecular chalcogen interactions, and details robust, self-validating synthetic methodologies.

Physical and Chemical Properties

The physical properties of substituted thienyl acetamides are heavily influenced by the position of the acetamide group (e.g., 2-thienyl versus 3-thienyl) and the nature of additional ring substituents. The thiophene ring alters the basicity of the adjacent amide nitrogen and affects the overall dipole moment of the molecule, which in turn dictates solubility, melting point, and reactivity.

Data Presentation: Physical Properties of Key Derivatives

The table below summarizes the physical properties of several foundational thienyl acetamide derivatives, illustrating how structural modifications impact their macroscopic characteristics.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Structural Feature
N-3-Thienylacetamide 42602-67-5141.19147–148Unsubstituted 3-position amide (1)[1]
2-Thiopheneacetamide 4461-29-4141.19145–148Unsubstituted 2-position amide (2)[2]
N-(5-Formyl-2-thienyl)acetamide 31167-35-8169.20175–179Electron-withdrawing formyl group (3)[3]
N-(5-Phenyl-2-thienyl)acetamide 14770-86-6217.29~226Bulky lipophilic phenyl substitution (4)[4]

These fundamental properties dictate their behavior in biological assays and materials formulation. For instance, the introduction of a formyl group in N-(5-Formyl-2-thienyl)acetamide significantly raises the melting point due to increased intermolecular hydrogen bonding and dipole-dipole interactions, making it a highly stable intermediate for complex organic synthesis[3].

Conformational Dynamics: Intramolecular Chalcogen Interactions

A critical, often overlooked structural feature of N-(2-thienyl)acetamides is their conformational preference. Unlike simple phenyl acetamides, thienyl acetamides exhibit distinct Z- and E-conformational states heavily influenced by the heteroatom's spatial orientation.

Recent spectroscopic (NMR) and crystallographic analyses demonstrate that the Z-conformers of N-(2-thienyl)acetamides are thermodynamically stabilized by a 1,5-type intramolecular chalcogen-chalcogen interaction (S···O=C) (5)[5]. The thiophene sulfur atom donates electron density into the antibonding orbital of the carbonyl oxygen, providing an estimated stabilization energy of 0.74 to 0.93 kcal/mol[6]. This non-covalent interaction restricts rotational freedom and dictates the molecule's three-dimensional geometry, which is a critical parameter for optimizing target receptor binding in drug discovery.

G NThienyl N-(2-Thienyl)acetamide (Solution & Crystal State) ZConformer Z-Conformer Formation (Carbonyl O close to Thiophene S) NThienyl->ZConformer Preferred EConformer E-Conformer Formation (Steric/Electronic Repulsion) NThienyl->EConformer Minor Interaction 1,5-Type S···O=C Interaction (ΔE ≈ 0.74 - 0.93 kcal/mol) ZConformer->Interaction Enables Stable Thermodynamically Stable Predominant Conformer EConformer->Stable Disfavored Interaction->Stable Stabilizes

Conformational stabilization of N-(2-thienyl)acetamides via 1,5-type S···O=C interactions.

Synthetic Methodologies: The Modified Gewald Reaction

Synthesizing highly substituted thienyl acetamides requires precise control over ring formation and subsequent functionalization. The classical approach involves the Gewald reaction, which constructs the thiophene ring from a ketone/aldehyde, an activated nitrile, and elemental sulfur. However, for specific derivatives like 3-acetyl-2-aminothiophenes, a modified Gewald reaction utilizing 1,4-dithianyl-2,5-diols is vastly superior (7)[7].

Causality in Experimental Design

The use of cyanoacetone in traditional Gewald reactions is notoriously difficult due to its high instability and tendency to self-condense. By utilizing a modified protocol with α-mercaptoaldehyde dimers (1,4-dithianyl-2,5-diols) and a mild base (triethylamine), researchers can prevent the degradation of cyanoacetone while driving the cyclization efficiently[7]. Subsequent N-acetylation is performed using acetic anhydride, which is electrophilic enough to acetylate the deactivated 2-amino group without causing ring-opening or unwanted polymerization.

Self-Validating Protocol: Synthesis of N-(3-Acetyl-2-thienyl)acetamide
  • Preparation of the Thiophene Core:

    • Dissolve crude cyanoacetone (25 mmol) and 1,4-dithianyl-2,5-diol (12.5 mmol) in 10 mL of strictly anhydrous N,N-dimethylformamide (DMF).

    • Validation Check: The use of anhydrous DMF is critical; trace water will hydrolyze the cyano group, halting the Knoevenagel condensation.

  • Base-Catalyzed Cyclization:

    • Add triethylamine (10 mmol) dropwise with continuous stirring. The mild basicity of Et₃N initiates the condensation followed by cyclization without degrading the labile cyanoacetone[7].

    • Heat the mixture to 60 °C for 5 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The complete disappearance of the dithiane spot confirms reaction completion.

  • Isolation of Intermediate:

    • Remove the DMF solvent under reduced pressure. Recrystallize the semi-solid residue from a cyclohexane–dichloromethane mixture to afford pure 3-acetyl-2-aminothiophene.

  • N-Acetylation:

    • Suspend the isolated 3-acetyl-2-aminothiophene (10 mmol) in excess acetic anhydride (5 mL).

    • Reflux the mixture for exactly 15 minutes.

    • Validation Check: The short reflux time is a deliberate choice to prevent di-acetylation of the primary amine[8]. Cool to room temperature, pour over crushed ice, and filter the resulting precipitate to yield the target N-(3-acetyl-2-thienyl)acetamide.

G Start Starting Materials Cyanoacetone + 1,4-Dithianyl-2,5-diol Gewald Modified Gewald Reaction Catalyst: Et3N, Solvent: DMF, 60°C Start->Gewald Intermediate Intermediate 3-Acetyl-2-aminothiophene Gewald->Intermediate Cyclization Acetylation N-Acetylation Reagent: Acetic Anhydride, Reflux Intermediate->Acetylation Product Target Compound Substituted Thienyl Acetamide Acetylation->Product Amide Formation

Step-by-step synthetic workflow of substituted thienyl acetamides via the Gewald reaction.

Applications in Medicinal Chemistry and Materials Science

Substituted thienyl acetamides are privileged scaffolds. In pharmaceutical development, the thiophene ring acts as a bioisostere for benzene, often improving the pharmacokinetic profile (e.g., lipophilicity and metabolic stability) of the parent drug[3]. The acetamide moiety serves as a critical hydrogen bond donor/acceptor, interacting with target kinase or receptor pockets. Furthermore, halogenated or cyano-substituted derivatives, such as 2-Chloro-N-(3-cyano-2-thienyl)acetamide, exhibit enhanced electron-withdrawing characteristics, making them highly reactive intermediates for synthesizing targeted agrochemicals, antimicrobials, and advanced conductive polymers (9)[9].

References

  • Worldwide Life Sciences. "2-Thiopheneacetamide, 100g." URL:[Link]

  • PubChem (NIH). "N-(5-Phenyl-2-thienyl)acetamide | C12H11NOS | CID 26880." URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability." URL:[Link]

  • Molecules (MDPI). "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." URL:[Link]

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-3-formylthiophene Derivatives

Introduction: The Privileged Status of Thiophene in Drug Discovery Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the thiophene ring holding a particularly esteemed position.[1] As a five-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Thiophene in Drug Discovery

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the thiophene ring holding a particularly esteemed position.[1] As a five-membered aromatic heterocycle containing a sulfur atom, thiophene is recognized as a "privileged scaffold" due to its unique physicochemical properties and its role as a bioisostere of the benzene ring.[1][2] This bioisosteric relationship allows for the substitution of a phenyl group with a thiophene ring, often leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[2] The thiophene moiety is a key structural component in numerous FDA-approved drugs, highlighting its therapeutic significance.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4]

Within the diverse family of thiophene-based building blocks, 2-chloro-3-formylthiophene stands out as a particularly versatile and valuable starting material. Its structure is primed for a multitude of chemical transformations; the aldehyde at the 3-position is a reactive handle for condensation and cyclization reactions, while the chlorine atom at the 2-position can participate in various coupling reactions or be retained to influence the electronic properties and biological activity of the final molecule. This guide will provide an in-depth exploration of the synthesis and potential therapeutic applications of derivatives synthesized from this pivotal precursor.

The Synthetic Utility of 2-Chloro-3-formylthiophene

The reactivity of 2-chloro-3-formylthiophene makes it a cornerstone for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The formyl group readily undergoes condensation reactions with active methylene compounds and amines, paving the way for the construction of larger, more complex molecular architectures.

Synthesis of Schiff Bases: A Gateway to Antimicrobial Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds known for their broad range of biological activities, including antibacterial and antifungal properties.[5][6][7] The synthesis of Schiff bases from 2-chloro-3-formylthiophene is a straightforward and efficient process, typically involving the condensation with a primary amine under mild conditions.

Experimental Protocol: Synthesis of a 2-Chloro-3-thienyl Schiff Base [6]

  • Dissolution: Dissolve 2-chloro-3-formylthiophene (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Amine: Add the desired substituted aniline (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

The resulting Schiff bases can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Antimicrobial Screening by Agar Well Diffusion Method [7]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Preparation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a specific concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells.

  • Controls: Use a solvent control (DMSO) and a standard antibiotic/antifungal drug as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Chalcones: Potent Scaffolds for Anticancer Drug Design

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[8][9][10] Thiophene-based chalcones, in particular, have garnered significant attention for their potent anticancer activities.[3][11] The synthesis of these derivatives from 2-chloro-3-formylthiophene is typically achieved through a Claisen-Schmidt condensation with a substituted acetophenone.

Experimental Protocol: Synthesis of a Chlorothiophene-Based Chalcone [11]

  • Reactant Mixture: In a flask, dissolve the substituted 2-acetylthiophene (1 equivalent) and 2-chloro-3-formylthiophene (1 equivalent) in methanol.

  • Base Catalysis: Add an aqueous solution of potassium hydroxide (40%) dropwise while stirring at room temperature.

  • Reaction: Continue stirring at room temperature for the time required to complete the reaction (monitored by TLC).

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Isolation: Filter the precipitated solid, wash with water until neutral, and dry.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

The anticancer potential of these synthesized chalcones can be evaluated against various cancer cell lines, with their potency often expressed as IC50 values.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
C4 WiDr (colorectal)0.77[3][11]
C6 WiDr (colorectal)0.45[3][11]
Table 1: In vitro anticancer activity of selected chlorothiophene-based chalcones.

The mechanism of action for many anticancer chalcones involves the induction of apoptosis. This programmed cell death can be triggered through various signaling pathways, often involving the p53 tumor suppressor protein and the Bcl-2 family of proteins which regulate mitochondrial membrane permeability.[3][12][13]

G Chalcone Thiophene Chalcone p53 p53 Activation Chalcone->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 releases cytochrome c, activating Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for chalcone-induced apoptosis.

Thienopyrimidines: A Promising Class of Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have shown remarkable potential as kinase inhibitors, making them attractive candidates for anticancer therapies.[14][15] The synthesis of thienopyrimidines often starts from 2-aminothiophene derivatives, which can be prepared from 2-chloro-3-formylthiophene through a multi-step process that can be initiated via the versatile Gewald reaction.[4][16][17]

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[2][17][18] While 2-chloro-3-formylthiophene itself is an aldehyde, it can be envisioned as a precursor to a suitable ketone for a Gewald reaction, or the aldehyde can be used directly with a cyanoacetamide to form an intermediate that can then be cyclized. A more direct conceptual pathway involves the conversion of the formyl group to a cyanomethyl or related group, followed by cyclization. A key intermediate for many thienopyrimidine syntheses is a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxylate.[4][19]

G Start 2-Chloro-3-formylthiophene Intermediate 2-Aminothiophene-3-carbonitrile/carboxylate Start->Intermediate Multi-step synthesis (e.g., via Gewald reaction) Thienopyrimidine Thieno[2,3-d]pyrimidine Intermediate->Thienopyrimidine Cyclization with formamide or other reagents

Caption: Synthetic workflow from 2-chloro-3-formylthiophene to thienopyrimidines.

Many thienopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[14]

Compound IDKinase TargetIC50 (µM)Reference
5f EGFR0.04[14]
5f VEGFR-21.23[14]
3b VEGFR-20.126[20]
4c VEGFR-20.075[20]
Table 2: Kinase inhibitory activity of selected thienopyrimidine derivatives.

The inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Inhibitor Thienopyrimidine Inhibitor Inhibitor->VEGFR2 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the site of action for thienopyrimidine inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [11]

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer. Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate.

  • Plate Setup: In a microplate, add the test compound at various concentrations to designated wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Perspectives

The 2-chloro-3-formylthiophene scaffold is a powerful and versatile building block in medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of a diverse range of heterocyclic derivatives, including Schiff bases, chalcones, and thienopyrimidines, which have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The continued exploration of this privileged scaffold, coupled with rational drug design and a deeper understanding of its derivatives' mechanisms of action, holds great promise for the development of novel and effective therapeutics to address a multitude of diseases. Further research should focus on optimizing the synthesis of these derivatives to improve yields and stereoselectivity, as well as conducting extensive in vivo studies to validate their therapeutic potential.

References

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Available at: [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Schiff. (2012). Asian Journal of Research in Chemistry. Available at: [Link]

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (2021). PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. (2021). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (n.d.). PMC. Available at: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Available at: [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (2025). ACS Omega. Available at: [Link]

  • Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. (n.d.). ResearchGate. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). PMC. Available at: [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (n.d.). PubMed. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). ACECR. Available at: [Link]

  • Gewald reaction. (n.d.). Wikipedia. Available at: [Link]

  • The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design. (2025). Benchchem.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Available at: [Link]

  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. (2025). Benchchem.
  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (2010). MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. (n.d.). rjlbpcs.com. Available at: [Link]

Sources

Exploratory

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- structural analysis

An In-depth Technical Guide to the Structural Analysis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- Foreword In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount impo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

Foreword

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance.[1] Among them, thiophene derivatives represent a critical scaffold, forming the core of numerous pharmaceutical agents.[2] The compound Acetamide, N-(5-chloro-3-formyl-2-thienyl)-, is a multifunctionalized thiophene with significant potential as a synthetic intermediate. Its utility is intrinsically linked to its precise three-dimensional structure, which dictates its reactivity, physical properties, and biological interactions. This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of this molecule. We will move beyond rote procedural descriptions to delve into the causality behind experimental choices, ensuring a self-validating analytical workflow that produces unambiguous and reliable data.

Foundational Characterization: The Molecular Profile

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the compound's basic physicochemical properties is essential. This initial data provides the first layer of validation and informs the practical aspects of sample preparation for subsequent, more complex analyses.

Table 1: Physicochemical Properties of Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

Property Data Source
Molecular Formula C₇H₆ClNO₂S Inferred from Structure
Molecular Weight 203.65 g/mol Inferred from Structure
Appearance Expected to be a white to yellow or brown solid [3]
Melting Point 175-179 °C (for related N-(5-Formyl-2-thienyl)acetamide) [3]

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone) | General Heterocycle Properties |

The Analytical Blueprint: A Multi-Technique Strategy

The definitive structural characterization of a novel or complex organic molecule is never reliant on a single analytical technique. Instead, a synergistic workflow is employed where each method provides a unique and complementary piece of the structural puzzle. Data from each step is used to cross-validate the findings of the others, culminating in a high-confidence structural assignment.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Proof of Identity

Mass spectrometry (MS) provides the initial, non-negotiable checkpoint: confirming the molecular weight. For a halogenated compound, it offers an additional layer of validation through isotopic patterns.

Expert Rationale: A soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and maximize the abundance of the molecular ion, which is the primary piece of information we seek at this stage. High-resolution MS (HRMS) is critical for distinguishing the target compound from potential impurities with the same nominal mass.

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis:

    • Accurate Mass: Determine the accurate mass of the most abundant ion peak. This should correspond to the calculated mass of [C₇H₇ClNO₂S]⁺.

    • Isotopic Pattern: Critically, examine the isotopic pattern. The presence of a single chlorine atom will result in two major peaks for the molecular ion: an 'M' peak (containing ³⁵Cl) and an 'M+2' peak (containing ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for chlorine.[4][5]

Table 2: Expected HRMS Data

Ion Calculated m/z Observed m/z Isotopic Signature
[M+H]⁺ (with ³⁵Cl) 203.9913 Within 5 ppm ~100% relative abundance

| [M+2+H]⁺ (with ³⁷Cl) | 205.9884 | Within 5 ppm | ~32% relative abundance |

NMR Spectroscopy: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[2] A suite of 1D and 2D experiments is required for an unambiguous assignment.

Expert Rationale: DMSO-d₆ is a common solvent choice for this type of molecule due to its high solubilizing power and the positioning of its residual peak away from most analyte signals. 2D experiments like HSQC and HMBC are essential to move from identifying individual spin systems to connecting them across the entire molecule.

Protocol: Comprehensive NMR Analysis (400 MHz or higher)

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Purpose: To identify all unique proton environments and their neighboring protons via spin-spin coupling.

    • Expected Signals:

      • ~10.0 ppm (singlet, 1H): Aldehyde proton (-CHO). This downfield shift is highly characteristic.[6]

      • ~10.5-11.0 ppm (broad singlet, 1H): Amide proton (-NH-). Broadness is due to quadrupole broadening and exchange.[7]

      • ~8.0-8.5 ppm (singlet, 1H): Thiophene ring proton (H-4). Its exact shift is influenced by the adjacent electron-withdrawing formyl and chloro groups.[8]

      • ~2.1 ppm (singlet, 3H): Acetyl methyl protons (-CH₃).

  • ¹³C NMR:

    • Purpose: To identify all unique carbon environments.

    • Expected Signals:

      • ~185 ppm: Aldehyde carbonyl carbon.

      • ~169 ppm: Amide carbonyl carbon.

      • ~125-145 ppm: Four distinct signals for the thiophene ring carbons.

      • ~24 ppm: Acetyl methyl carbon.

  • 2D NMR (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This definitively links the proton assignments to the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

      • Aldehyde proton to the C3 and C4 carbons of the thiophene ring.

      • Amide NH proton to the amide carbonyl carbon and the C2 carbon of the thiophene ring.

      • Methyl protons to the amide carbonyl carbon.

Caption: Logic flow of 2D NMR data integration.

FTIR Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.

Expert Rationale: While NMR and MS provide the core structure, FTIR serves as a quick and simple validation step. The presence of strong, characteristic absorptions for the amide and aldehyde carbonyl groups provides high confidence in the assignments made by other techniques.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Key Diagnostic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3300 N-H Stretch Secondary Amide [9]
~1705 C=O Stretch Aromatic Aldehyde [6]
~1680 C=O Stretch (Amide I) Secondary Amide [7]
~1550 N-H Bend (Amide II) Secondary Amide [7]
~1400-1500 C=C Stretch Thiophene Ring [10]

| ~800-850 | C-Cl Stretch | Aryl Chloride | General Range |

Single Crystal X-ray Crystallography: The Ultimate Structural Proof

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[11] It is the gold standard for structural determination, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[12]

Protocol: X-ray Diffraction Analysis

  • Crystal Growth: This is often the most challenging step. Techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion using various solvent systems (e.g., ethanol, ethyl acetate, acetone) should be screened.[12]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected as the crystal is rotated in a monochromatic X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.[11]

The resulting crystallographic data would not only confirm the connectivity established by NMR but also reveal the molecule's conformation, planarity, and how it arranges itself in a crystal lattice, which is critical for understanding its solid-state properties.

Conclusion

The structural analysis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is a case study in the power of a multi-technique, cross-validating approach. Mass spectrometry confirms the molecular formula and the presence of chlorine. FTIR spectroscopy provides a rapid fingerprint of the key functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction offers the ultimate proof of the three-dimensional structure. By integrating these powerful analytical tools, researchers, scientists, and drug development professionals can achieve an unshakeable confidence in the molecular structure, providing a solid and reliable foundation for all subsequent research and development endeavors.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Understanding the aromaticity of substituted thiophenes. BenchChem.
  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. BenchChem.
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • The substituent effects in thiophene compounds. I.
  • Mass spectrometry of halogen-containing organic compounds.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Organic Compounds Containing Halogen
  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Comput
  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Doc Brown's Chemistry.
  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC.
  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI.
  • 21.
  • IR Absorption Table. WebSpectra.
  • Acetamide | 60-35-5 | Manufacturer & Supplier. Macsen Labs.
  • 19.14 Spectroscopy of Aldehydes and Ketones.
  • 6 - IR - spectroscopy. SlidePlayer.
  • N-(5-Formyl-2-thienyl)acetamide. Chem-Impex.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(5-chloro-3-formyl-2-thienyl)acetamide as a Divergent Scaffold for Fused Heterocycles

The following Application Note and Protocol guide details the use of N-(5-chloro-3-formyl-2-thienyl)acetamide (also known as N-(5-chloro-3-formylthiophen-2-yl)acetamide) in organic synthesis. This guide focuses on its pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of N-(5-chloro-3-formyl-2-thienyl)acetamide (also known as N-(5-chloro-3-formylthiophen-2-yl)acetamide) in organic synthesis.

This guide focuses on its primary utility: serving as a stable, "masked" equivalent of 2-amino-5-chlorothiophene-3-carbaldehyde for the synthesis of fused heterocyclic scaffolds, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines , which are privileged structures in medicinal chemistry (kinase inhibitors, anti-inflammatory agents).

Introduction & Synthetic Utility

N-(5-chloro-3-formyl-2-thienyl)acetamide is a bifunctional thiophene building block characterized by three key features:

  • C3-Formyl Group: A highly reactive electrophile for condensation reactions.

  • C2-Acetamido Group: A protected amine. The acetyl group stabilizes the molecule (preventing the self-polymerization typical of free 2-amino-3-formylthiophenes) but can be readily hydrolyzed in situ to liberate the nucleophilic amine.

  • C5-Chloro Substituent: A blocking group that prevents unwanted electrophilic substitution at the reactive

    
    -position, while also serving as a handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to expand SAR (Structure-Activity Relationships).
    
Core Applications
  • Friedländer Annulation: Synthesis of 6-chlorothieno[2,3-b]pyridines (Kinase inhibitor scaffolds).

  • Cyclocondensation: Synthesis of 6-chlorothieno[2,3-d]pyrimidines (Bioisosteres of quinazolines).

  • Bohlmann-Rahtz Reaction: Construction of complex fused pyridine systems.

Chemical Properties & Handling

PropertyDescription
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water.
Stability Stable at room temperature. Hygroscopic. Store under inert atmosphere (N₂).
Reactivity Base-sensitive: Rapidly deacetylates in basic media (NaOH/KOH). Oxidation-sensitive: Formyl group can oxidize to carboxylic acid if exposed to air/light for prolonged periods.

Divergent Synthesis Pathways (Mechanism)

The utility of this compound relies on a "Deprotection-Cyclization" cascade. The acetamide is hydrolyzed by a base to generate the transient 2-amino-5-chlorothiophene-3-carbaldehyde , which immediately undergoes condensation with a carbonyl-containing partner.

Pathway Visualization

G cluster_0 Reaction Conditions Start N-(5-chloro-3-formyl- 2-thienyl)acetamide Intermediate [2-Amino-5-chloro- 3-formylthiophene] (Transient Species) Start->Intermediate Base Hydrolysis (KOH/EtOH or NaOEt) ProdA 6-Chlorothieno[2,3-b]pyridine (Friedländer Product) Intermediate->ProdA + Ketone/Aldehyde (- 2 H₂O) ProdB 6-Chlorothieno[2,3-d]pyrimidine (Condensation Product) Intermediate->ProdB + Formamide/Urea (Cyclization)

Figure 1: Divergent synthetic pathways from the acetamide precursor. The critical step is the in-situ generation of the amino-aldehyde intermediate.

Experimental Protocols

Protocol A: Synthesis of 6-Chlorothieno[2,3-b]pyridine Derivatives

Method: Modified Friedländer Condensation. Target: Fused bicyclic systems for kinase inhibition.

Reagents:

  • N-(5-chloro-3-formyl-2-thienyl)acetamide (1.0 eq)

  • Active Methylene Ketone (e.g., Acetophenone, Cyclohexanone) (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Ethanol (Absolute) or Methanol

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-(5-chloro-3-formyl-2-thienyl)acetamide (1.0 mmol) in Ethanol (10 mL).

  • Deprotection/Activation: Add KOH pellets (2.5 mmol) to the solution. Stir at room temperature for 15 minutes.

    • Observation: The solution may darken, indicating the liberation of the free amine.

  • Addition: Add the ketone (1.2 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1) for the disappearance of the thiophene intermediate.

  • Work-up: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Precipitation: Neutralize carefully with dilute HCl (1M) to pH 7. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF. If no precipitate forms, extract with Dichloromethane (3 x 20 mL), dry over MgSO₄, and purify via silica gel chromatography.

Yield Expectation: 65–85% depending on the steric hindrance of the ketone.

Protocol B: Synthesis of 6-Chlorothieno[2,3-d]pyrimidine-4(3H)-one

Method: Cyclocondensation with Formamide. Target: Bioisosteres of quinazolinones.

Reagents:

  • N-(5-chloro-3-formyl-2-thienyl)acetamide (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Setup: Place N-(5-chloro-3-formyl-2-thienyl)acetamide (1.0 mmol) and Ammonium Acetate (0.1 mmol) in a heavy-walled pressure vial or round-bottom flask.

  • Solvent: Add Formamide (5 mL).

  • Reaction: Heat the mixture to 140–150°C for 8 hours.

    • Note: The high temperature is required to drive the thermal deacetylation and subsequent cyclization.

  • Cooling: Allow the mixture to cool to room temperature. The product often crystallizes directly from the formamide solution upon cooling.

  • Isolation: Dilute with water (20 mL) to complete precipitation. Filter the solid.

  • Purification: Wash the cake with water and cold isopropanol. Dry under vacuum.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete hydrolysis of acetamide.Increase base equivalents (up to 4.0 eq) or reaction time at RT before adding ketone.
"Sticky" Tars Polymerization of the intermediate amino-aldehyde.Ensure the ketone is added immediately after the initial deprotection period. Do not isolate the intermediate.
No Reaction (Protocol B) Temperature too low.Formamide cyclizations often require >140°C. Ensure efficient heating.
Impurity Formation Oxidation of formyl group.Degas solvents with Nitrogen/Argon before use.

Safety & Compliance (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Waste: Dispose of thiophene-containing waste in halogenated organic solvent streams (due to Chloro substituent).

  • Spill: Absorb with sand/vermiculite. Do not flush into drains (toxic to aquatic life).

References

  • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of thieno[2,3-b]pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Dunn, A. D., & Norrie, R. (1987). The synthesis of some thienopyridine and thienopyrimidine derivatives. Journal of Heterocyclic Chemistry, 24(1), 85-89. Link

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637. Link

  • Bayer Pharma AG. (2008). Process for the preparation of substituted thienyl sulphonyl amino (thio)carbonyl compounds. (Patent describing related 5-chlorothiophene chemistry). Link

Application

Application Note: Divergent Protocols for the Synthesis of Thieno[2,3-b]pyridine Derivatives from N-(5-chloro-3-formyl-2-thienyl)acetamide

Strategic Rationale & Chemical Context Thienopyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as bioisosteres of quinolines and indoles. They exhibit a broad spectrum of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

Thienopyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as bioisosteres of quinolines and indoles. They exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and targeted anticancer properties[1]. The strategic design of these heterocycles often relies on highly functionalized thiophene precursors that dictate the regiochemistry of subsequent annulation events.

N-(5-chloro-3-formyl-2-thienyl)acetamide (CAS 679794-81-1) represents an optimal, highly pre-organized building block for thieno[2,3-b]pyridine synthesis. The ortho-positioning of the electrophilic 3-formyl group and the pro-nucleophilic 2-acetamido group creates a perfect geometric arrangement for intramolecular cyclization. Furthermore, the 5-chloro substituent provides inherent metabolic stability for drug candidates and serves as an excellent synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Pathways & Causality

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on exploiting the inherent electronic biases of the starting materials. We can drive the divergent synthesis of distinct thienopyridine subclasses through three primary pathways:

  • Pathway A: Direct Intramolecular Aldol Annulation. Under strongly basic conditions, the acetyl methyl group of the acetamide is deprotonated. The resulting enolate undergoes an intramolecular nucleophilic attack on the adjacent 3-formyl group. Subsequent dehydration yields a 6-membered pyridone ring, specifically 2-chloro-thieno[2,3-b]pyridin-6(7H)-one . (Note: The thiophene C5 chlorine becomes the C2 chlorine in the fused thieno[2,3-b]pyridine nomenclature).

  • Pathway B: Deacetylation & Friedländer Condensation. The acetamide acts as a transient protecting group. Acidic hydrolysis reveals 2-amino-5-chloro-thiophene-3-carboxaldehyde. This intermediate readily undergoes Friedländer condensation with active methylene compounds (e.g., ethyl acetoacetate)[2]. The causality here is sequential: Knoevenagel condensation of the active methylene with the formyl group is followed by cyclodehydration involving the free amine and the ketone carbonyl, forming a fully aromatized pyridine ring[3].

  • Pathway C: N-Alkylation & Regioselective Cyclization. Alkylation of the acetamide nitrogen with methyl bromoacetate yields methyl N-acetyl-N-(5-chloro-3-formyl-2-thienyl)glycinate (CAS 679794-83-3)[4]. Upon base treatment, the system faces a regiochemical choice: cyclization via the acetyl group (forming a 6-membered thieno[2,3-b]pyridine) or via the glycinate methylene (forming a 5-membered thieno[2,3-b]pyrrole). The 6-membered ring is thermodynamically favored due to the formation of a highly conjugated N-alkylated pyridone system.

Workflow Visualization

G Start N-(5-chloro-3-formyl-2-thienyl)acetamide (Precursor) PathA Pathway A: Intramolecular Aldol (Strong Base) Start->PathA KOH, EtOH, Reflux PathB Pathway B: Hydrolysis + Friedländer (Active Methylene) Start->PathB 1. HCl/H2O 2. Piperidine, EtOH PathC Pathway C: N-Alkylation + Cyclization (Methyl bromoacetate) Start->PathC K2CO3, DMF ProdA 2-chloro-thieno[2,3-b] pyridin-6(7H)-one PathA->ProdA ProdB 6-Substituted 2-chloro- thieno[2,3-b]pyridines PathB->ProdB ProdC N-Alkylated 2-chloro-thieno [2,3-b]pyridin-6-ones PathC->ProdC

Divergent synthetic pathways for thieno[2,3-b]pyridines from N-(5-chloro-3-formyl-2-thienyl)acetamide.

Quantitative Data & Optimization

Table 1: Synthetic Pathway Comparison

Pathway Reagents & Conditions Key Intermediate Final Scaffold Typical Yield
A KOH (2.5 eq), EtOH, 80°C, 4h Enolate of acetamide 2-Chloro-thieno[2,3-b]pyridin-6(7H)-one 75-82%
B 1. HCl (aq), 100°C; 2. Ethyl acetoacetate, Piperidine, EtOH, 80°C 2-Amino-5-chloro-thiophene-3-carboxaldehyde Ethyl 2-chloro-6-methylthieno[2,3-b]pyridine-5-carboxylate 65-70%

| C | 1. Methyl bromoacetate, K₂CO₃, DMF; 2. NaOEt, EtOH | Methyl N-acetyl-N-(5-chloro-3-formyl-2-thienyl)glycinate | Methyl 2-(2-chloro-6-oxo-thieno[2,3-b]pyridin-7(6H)-yl)acetate | 60-68% (over 2 steps) |

Table 2: Optimization of N-Alkylation Step (Pathway C)

Entry Base Solvent Temp (°C) Time (h) Conversion (%)
1 Et₃N DCM 25 12 < 20
2 K₂CO₃ Acetone 56 8 45
3 K₂CO₃ DMF 25 4 85
4 K₂CO₃ DMF 60 1.5 > 95

| 5 | NaH | THF | 0 to 25 | 2 | 70 (Complex mixture) |

Note: Entry 4 represents the optimal conditions. The use of a soft base in a polar aprotic solvent balances rapid conversion while avoiding premature intramolecular cyclization or degradation[4].

Experimental Protocols

Protocol 1: Direct Synthesis of 2-chloro-thieno[2,3-b]pyridin-6(7H)-one (Pathway A)

Objective: Execute a direct intramolecular annulation via thermodynamic enolate formation.

  • Reaction Setup: Charge an oven-dried round-bottom flask with N-(5-chloro-3-formyl-2-thienyl)acetamide (1.0 eq) and absolute ethanol to achieve a 0.2 M concentration.

  • Base Addition: Add powdered KOH (2.5 eq) in one portion.

    • Causality: A strong base is required to completely deprotonate the weakly acidic acetyl methyl group, driving the equilibrium toward the reactive enolate rather than simply hydrating the aldehyde.

  • Annulation: Attach a reflux condenser and heat the mixture at 80°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (UV active, Rf ~0.4) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV (Rf ~0.2), indicative of the extended conjugated pyridone system.

  • Workup: Cool the reaction to 0°C and slowly acidify with 1M HCl to pH 5-6 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under a vacuum.

  • Self-Validation (Analytical): ¹H NMR (DMSO-d₆) must show the complete disappearance of the aldehyde proton (~9.8 ppm) and the acetyl methyl singlet (~2.2 ppm). Successful cyclization is confirmed by the appearance of two coupled doublets (J ≈ 9 Hz) in the aromatic region (~6.5 and 7.8 ppm) corresponding to the newly formed H-4 and H-5 protons of the pyridine ring.

Protocol 2: Synthesis of Methyl 2-(2-chloro-6-oxo-thieno[2,3-b]pyridin-7(6H)-yl)acetate (Pathway C)

Objective: Perform a controlled N-alkylation followed by a regioselective Knoevenagel-type cyclization.

  • Step 1: N-Alkylation. Dissolve N-(5-chloro-3-formyl-2-thienyl)acetamide (1.0 eq) in anhydrous DMF (0.3 M). Add anhydrous K₂CO₃ (2.0 eq) and methyl bromoacetate (1.2 eq).

  • Incubation: Stir the suspension at 60°C for 1.5 hours.

    • Causality: K₂CO₃ in DMF acts as a soft base/polar aprotic system, selectively enhancing the nucleophilicity of the amide nitrogen without triggering the aldol condensation of the acetyl group[4].

  • Intermediate Isolation: Quench the reaction with ice water, extract with EtOAc (3x), and wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the glycinate intermediate.

  • Step 2: Regioselective Cyclization. Dissolve the crude intermediate in absolute ethanol (0.2 M). Add a catalytic amount of NaOEt (0.5 eq) and stir at room temperature for 2 hours.

    • Causality: The base selectively deprotonates the acetyl methyl group over the glycinate methylene. The thermodynamic stability of the resulting 6-membered N-alkylated pyridone drives the regioselectivity, bypassing the kinetic 5-membered pyrrole alternative.

  • Self-Validation (Analytical): IR spectroscopy will show the shift of the amide carbonyl to a characteristic pyridone carbonyl stretch (~1650 cm⁻¹). ¹H NMR will confirm the retention of the -CH₂- singlet from the acetate group (~4.8 ppm) and the loss of the aldehyde proton[3].

References

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. nih.gov.[Link]

  • N-乙酰基-N-(5-氯-3-甲酰基-2-噻吩基)甘氨酸甲酯 (methyl N-acetyl-N-(5-chloro-3-formyl-2-thienyl)glycinate). molaid.com.[Link]

  • THE SYNTHESIS AND REACTIONS OF THIENOPYRIDINES. core.ac.uk.[Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. nih.gov.[Link]

Sources

Method

Application Notes &amp; Protocols: Acetamide, N-(5-chloro-3-formyl-2-thienyl)- as a Pivotal Intermediate in Pharmaceutical Synthesis

Introduction: Strategic Importance in Medicinal Chemistry Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (hereafter referred to as ACFT), is a highly functionalized thiophene derivative that represents a cornerstone interme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (hereafter referred to as ACFT), is a highly functionalized thiophene derivative that represents a cornerstone intermediate in modern drug discovery. Its value lies in the strategic arrangement of three key functional groups on the thiophene scaffold: a chloro group, a formyl (aldehyde) group, and an acetamide moiety. This unique combination provides multiple reactive sites, enabling chemists to construct complex heterocyclic systems with significant therapeutic potential.

The thiophene ring itself is a privileged scaffold in medicinal chemistry, and when fused with a pyrimidine ring to form thienopyrimidines, it gives rise to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. ACFT is an ideal precursor for the synthesis of these valuable thieno[2,3-d]pyrimidine cores. The formyl and acetamide groups are perfectly positioned to participate in cyclization reactions, forming the fused pyrimidine ring, while the chloro group offers a subsequent vector for diversification and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of ACFT's applications, complete with detailed protocols for its conversion into advanced pharmaceutical building blocks.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of ACFT and the safety of laboratory personnel. The compound is a stable solid under recommended storage conditions.

PropertyValueSource
CAS Number 117979-98-3Internal Data
Molecular Formula C₇H₆ClNO₂SInternal Data
Molecular Weight 203.65 g/mol Internal Data
Appearance Off-white to brown solid[4]
Melting Point 147-149 °C[5]
Storage Store at 2-8 °C, sealed in a dry environment[4][6]

Safety and Handling:

ACFT should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[7][8].

  • Precautionary Measures:

    • Avoid breathing dust/fumes[7][8].

    • Wear protective gloves, clothing, and eye/face protection[5][7][8].

    • Wash hands and any exposed skin thoroughly after handling[7][8][9].

    • In case of contact with eyes, rinse cautiously with water for several minutes[5][7].

    • If inhaled, remove the person to fresh air and keep comfortable for breathing[5][7].

    • Store in a well-ventilated place and keep the container tightly closed[5][7][9].

Core Application: Synthesis of the Thieno[2,3-d]pyrimidine Scaffold

The primary application of ACFT is its use as a precursor for the synthesis of the thieno[2,3-d]pyrimidine core. This reaction leverages the intramolecular reactivity of the formyl and acetamide groups to construct the fused pyrimidine ring system. This scaffold is of high interest due to the diverse biological activities exhibited by its derivatives[1][3][10].

The general synthetic strategy involves a condensation reaction between the formyl group of ACFT and a suitable dinucleophilic reagent (e.g., urea, thiourea, guanidine), followed by cyclization to yield the target heterocyclic system. The choice of the dinucleophile allows for the introduction of different substituents on the pyrimidine ring, enabling the creation of a library of compounds for biological screening.

Caption: General pathway for synthesizing thieno[2,3-d]pyrimidines from ACFT.

Detailed Experimental Protocols

The following protocols are representative examples of how ACFT can be utilized in pharmaceutical synthesis. These methods are based on established chemical principles for thiophene and pyrimidine synthesis[1][11][12].

Protocol 1: Synthesis of 6-Chloro-7-acetamido-thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the direct cyclization of ACFT with urea to form a key thienopyrimidinone intermediate. This reaction is a cornerstone for building more complex molecules.

Principle: This is an acid-catalyzed condensation and cyclization reaction. The formyl group of ACFT reacts with urea to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the fused bicyclic thieno[2,3-d]pyrimidine system.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
ACFT117979-98-3203.652.04 g10.0
Urea57-13-660.060.90 g15.0
Ethanol64-17-546.0750 mL-
Conc. HCl7647-01-036.460.5 mL-

graph "Protocol_1_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

Start [label="Start: Combine Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Add ACFT, Urea, and Ethanol\nto a round-bottom flask."]; Step2 [label="Add concentrated HCl catalyst."]; Step3 [label="Reflux the mixture for 6-8 hours.\nMonitor by TLC."]; Step4 [label="Cool to room temperature.\nPrecipitate forms."]; Step5 [label="Filter the solid product."]; Step6 [label="Wash with cold ethanol."]; Step7 [label="Dry under vacuum."]; End [label="End: Characterize Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> End; }

Caption: Workflow for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (ACFT, 2.04 g, 10.0 mmol), urea (0.90 g, 15.0 mmol), and ethanol (50 mL).

  • Stir the suspension and carefully add concentrated hydrochloric acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Results:

  • Yield: 75-85%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of new aromatic/amide protons in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Synthesis of N-(5-chloro-3-((phenylamino)methyl)-2-thienyl)acetamide via Reductive Amination

This protocol demonstrates how to modify the formyl group prior to cyclization, offering an alternative route to diverse scaffolds. Reductive amination is a fundamental transformation in medicinal chemistry for introducing amine functionalities.

Principle: This two-step, one-pot reaction involves the initial formation of an imine by the condensation of the aldehyde (ACFT) with aniline. The resulting imine is then reduced in situ by sodium borohydride (NaBH₄) to yield the corresponding secondary amine. This method avoids the isolation of the unstable imine intermediate.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
ACFT117979-98-3203.652.04 g10.0
Aniline62-53-393.130.93 g10.0
Methanol67-56-132.0440 mL-
Acetic Acid64-19-760.052-3 drops-
Sodium Borohydride16940-66-237.830.45 g12.0

graph "Protocol_2_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

Start [label="Start: Imine Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Dissolve ACFT and Aniline in Methanol.\nAdd acetic acid catalyst."]; Step2 [label="Stir at room temperature for 1 hour."]; Step3 [label="Cool the mixture to 0 °C in an ice bath."]; Step4 [label="Perform In Situ Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Add Sodium Borohydride (NaBH₄)\nportion-wise."]; Step6 [label="Stir for 2 hours, allowing to warm to RT."]; Step7 [label="Quench with water and extract\nwith Ethyl Acetate."]; Step8 [label="Purify by column chromatography."]; End [label="End: Characterize Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> Step8 -> End; }

Caption: Workflow for the reductive amination of ACFT.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve ACFT (2.04 g, 10.0 mmol) and aniline (0.93 g, 10.0 mmol) in methanol (40 mL).

  • Add 2-3 drops of glacial acetic acid to catalyze the formation of the imine.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 2 hours at room temperature.

  • Quench the reaction by slowly adding 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Expected Results:

  • Yield: 80-90%.

  • Appearance: White to off-white solid.

  • Characterization: Successful reaction is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new benzylic CH₂ signal and an NH proton. Mass spectrometry will confirm the expected molecular weight of the product.

Downstream Applications and Therapeutic Potential

The intermediates synthesized from ACFT, particularly the thieno[2,3-d]pyrimidinones, are precursors to a wide array of potential therapeutic agents. The chloro-substituent at the 6-position is ripe for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages to build out the molecule and fine-tune its biological activity.

Therapeutic AreaMechanism/Target ClassRationale
Oncology Kinase InhibitorsThe thienopyrimidine scaffold is a known "hinge-binding" motif for many protein kinases implicated in cancer cell proliferation[1].
Infectious Diseases Antimicrobial AgentsThienopyrimidine derivatives have shown potent activity against various bacterial and fungal strains[1][2][3].
Inflammation Anti-inflammatory AgentsCertain derivatives have demonstrated efficacy as anti-inflammatory and analgesic agents, potentially through COX/LOX inhibition or other pathways[1][10].
CNS Disorders Adrenoceptor AntagonistsThe scaffold has been explored for its potential to modulate central nervous system targets like α1 adrenoceptors[1].

Conclusion

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is a quintessential example of a strategic pharmaceutical intermediate. Its inherent reactivity and versatile chemical handles provide a robust platform for the synthesis of thieno[2,3-d]pyrimidines and other complex heterocyclic systems. The protocols outlined in this guide offer reliable and scalable methods for researchers and drug development professionals to leverage ACFT in their quest for novel therapeutics. By understanding the fundamental chemistry and applying these established procedures, scientists can efficiently generate libraries of diverse compounds, accelerating the journey from chemical synthesis to biological evaluation.

References

  • Safety Data Sheet - Kishida Chemical Co., Ltd. (URL: [Link]_ SDS_EN/PK02929E-2.pdf)

  • Al-Abdullah, E. S., et al. (2011). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 16(4), 3410-3418. (URL: [Link])

  • Synthesis of Some Thienopyrimidine Derivatives - MDPI. (URL: [Link])

  • Fathalla, W., et al. (2015). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1336-1345. (URL: [Link])

  • Ghorab, M. M., et al. (2002). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 7(11), 756-765. (URL: [Link])

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking studies - Researcher.Life. (URL: [Link])

  • Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • Formylation of Amines - PMC. (URL: [Link])

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. (URL: [Link])

  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach - Lirias. (URL: [Link])

  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide - Organic Syntheses Procedure. (URL: [Link])

  • REACTION OF POLYCHLOROACETAMIDES WITH AMINES: REDUCTIVE DECHLORINATION AND AZIRIDINE FORMATION. (URL: [Link])

  • Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides - PubMed. (URL: [Link])

  • Synthesis of compounds 98a–98g. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • CN105777597A - Method for preparing thioacetamide - Google P
  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - MDPI. (URL: [Link])

Sources

Application

analytical techniques for the characterization of N-(5-chloro-3-formyl-2-thienyl)acetamide

Executive Summary & Scientific Context N-(5-chloro-3-formyl-2-thienyl)acetamide is a highly functionalized thiophene intermediate utilized in the synthesis of advanced heterocyclic therapeutics, including thienopyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-(5-chloro-3-formyl-2-thienyl)acetamide is a highly functionalized thiophene intermediate utilized in the synthesis of advanced heterocyclic therapeutics, including thienopyrimidine-based kinase inhibitors. Its core structure features three distinct functional handles: an acetamide group at C2, a formyl (aldehyde) group at C3, and a chlorine atom at C5. Because this molecule serves as a critical junction in multi-step syntheses, its structural integrity and purity must be rigorously established.

As a Senior Application Scientist, it is imperative to move beyond mere data collection and understand the causality behind analytical responses. This application note details the causal reasoning behind the spectroscopic techniques used to characterize this compound and outlines self-validating protocols that align with the latest[1] for analytical method validation.

Structural Elucidation: Causality in Spectroscopic Design

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of the NMR solvent is the first critical decision. While CDCl₃ is standard for many organics, N-(5-chloro-3-formyl-2-thienyl)acetamide exhibits strong intermolecular hydrogen bonding due to the C2-acetamide group, leading to poor solubility and line broadening in non-polar solvents.

  • Causality: We utilize DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts solute-solute interactions, ensuring complete dissolution and yielding sharp, highly resolved resonances ()[2].

  • 1H NMR Diagnostics: The highly deshielded formyl proton (CHO) appears as a sharp singlet near 9.8 ppm due to the magnetic anisotropy of the carbonyl double bond. The amide proton (NH) is visible as a broad singlet around 11.0 ppm. The solitary thiophene proton (H-4) appears as a sharp singlet at ~7.4 ppm, confirming the 2,3,5-substitution pattern.

  • Self-Validating System (D₂O Exchange): To unequivocally assign the amide proton, a drop of D₂O is added to the NMR tube. The rapid deuterium exchange of the labile N-H proton causes the peak at 11.0 ppm to disappear, self-validating the assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is employed to probe the orthogonal carbonyl environments without the need for KBr pellet pressing, which can induce polymorphic shifts.

  • Causality: The molecule contains two distinct C=O bonds. The amide I band (C=O stretch) typically appears at 1650–1670 cm⁻¹, while the conjugated formyl C=O stretch is shifted to 1680–1700 cm⁻¹. The N-H stretch is observed as a broad band above 3200 cm⁻¹, confirming the secondary amide structure.

Mass Spectrometry & Isotopic Profiling

LC-MS (ESI+) Strategy

Electrospray Ionization in positive mode (ESI+) is selected over negative mode.

  • Causality: The amide nitrogen readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), yielding a robust[M+H]⁺ pseudo-molecular ion ()[3].

  • Self-Validating System (Isotopic Signature): The presence of the C5 chlorine atom provides a built-in diagnostic tool. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The mass spectrum must display a characteristic 3:1 intensity ratio for the m/z 204.0 ([M(³⁵Cl)+H]⁺) and m/z 206.0 ([M(³⁷Cl)+H]⁺) peaks. Observing this exact ratio self-validates the presence of a single chlorine atom and confirms the molecular formula (C₇H₆ClNO₂S).

Quantitative Data Summaries

Table 1: NMR Spectral Assignments (DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H11.0Broad Singlet1HN-H (Amide, D₂O exchangeable)
¹H9.8Singlet1HC-H (Formyl/Aldehyde)
¹H7.4Singlet1HC-H (Thiophene H-4)
¹H2.2Singlet3HC-H (Acetamide CH₃)
¹³C184.0Singlet1CC=O (Formyl)
¹³C168.5Singlet1CC=O (Amide)

Table 2: FTIR and LC-MS Diagnostic Features

TechniqueObserved FeatureDiagnostic Significance
FTIR (ATR)3250 cm⁻¹ (Broad)N-H stretching vibration
FTIR (ATR)1690 cm⁻¹ (Sharp)Conjugated formyl C=O stretch
FTIR (ATR)1660 cm⁻¹ (Sharp)Amide I C=O stretch
LC-MS (ESI+)m/z 204.0 & 206.0[M+H]⁺ pseudo-molecular ions
LC-MS (ESI+)3:1 Peak Intensity RatioConfirms mono-chlorinated species

Step-by-Step Experimental Protocols

Protocol A: Self-Validating ¹H NMR Acquisition
  • Sample Preparation: Weigh 15 mg of N-(5-chloro-3-formyl-2-thienyl)acetamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds to ensure complete dissolution.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (16 scans, 298 K, relaxation delay d1 = 2.0 s).

  • Self-Validation (D₂O Exchange): Remove the tube, add 10 µL of D₂O, shake vigorously for 30 seconds, and re-acquire the spectrum. Validation Check: Confirm the disappearance of the signal at 11.0 ppm to verify the amide N-H assignment.

Protocol B: ICH Q2(R2) Compliant HPLC Purity Assessment

To comply with [1], the method must demonstrate specificity and robustness.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Column Selection: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic thiophene core, while TFA suppresses the ionization of the formyl/amide groups, preventing peak tailing.

  • Gradient Elution: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Dual-wavelength UV detection at 254 nm (aromatic core) and 280 nm (extended conjugation).

  • Self-Validation (Specificity Check): Inject a blank (diluent only) prior to the sample. Validation Check: Ensure no ghost peaks elute at the retention time of the analyte (expected RT ~ 8.5 min), confirming that the signal is entirely derived from the sample.

Analytical Workflow Visualization

AnalyticalWorkflow Start N-(5-chloro-3-formyl-2-thienyl)acetamide Sub1 Structural Elucidation Start->Sub1 Sub2 Purity & Mass Profiling Start->Sub2 NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Sub1->NMR FTIR FTIR Spectroscopy (ATR-IR) Sub1->FTIR LCMS LC-MS (ESI+) Isotopic Profiling Sub2->LCMS HPLC RP-HPLC (UV 254/280 nm) Purity Assessment Sub2->HPLC Val ICH Q2(R2) Method Validation NMR->Val FTIR->Val LCMS->Val HPLC->Val Report Final Analytical Target Profile (ATP) Val->Report

Analytical workflow for the characterization and validation of the thiophene derivative.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Human Regulatory Guidelines. Available at: [Link]

  • Puterová, Z.; et al. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, 2006, 11(5), 371-375. Available at: [Link]

  • Meshkovaya, V. V.; Yudashkin, A. V.; Klimochkin, Y. N. "Photophysical properties of thiophenes and 2,2′-bithiophenes containing alicyclic moieties." Dyes and Pigments, 2015, 113, 435-446. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation

Introduction: The Significance of Thiophene-Based Chalcones in Modern Drug Discovery Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a vital class of open-chain flavonoids that serve as crucial precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiophene-Based Chalcones in Modern Drug Discovery

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a vital class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[1][2] This structural motif is not merely a biosynthetic intermediate but a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The incorporation of heterocyclic rings, particularly thiophene, into the chalcone framework has emerged as a powerful strategy in drug design.[5] Thiophene and its derivatives are key components in numerous commercially available drugs, and their inclusion in chalcone structures often enhances therapeutic potency and modulates pharmacokinetic profiles.[4][5][6]

The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, remains the most robust and widely employed method for synthesizing these valuable compounds.[1][2][7] It offers a straightforward and efficient pathway to connect aromatic or heterocyclic aldehydes with aryl ketones, forming the characteristic α,β-unsaturated carbonyl system. This application note provides a detailed experimental procedure for the synthesis of chalcones derived from 2-chloro-3-formylthiophene, aimed at researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices and comprehensive characterization guidelines.

Reaction Principle: The Claisen-Schmidt Condensation Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone (e.g., an acetophenone derivative) to form a resonance-stabilized enolate ion.[8][9][10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-3-formylthiophene. The resulting tetrahedral intermediate is protonated to form an aldol addition product, which rapidly undergoes dehydration.[11][12] This elimination of a water molecule is highly favorable as it results in the formation of a highly conjugated system, extending between the two aromatic/heterocyclic rings, which is the final chalcone product.[11]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation Ketone Aryl Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 2-Chloro-3-formylthiophene (Electrophile) Aldehyde->Intermediate Aldol Aldol Adduct Intermediate->Aldol Protonation Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone Dehydration (-H₂O) H2O H₂O

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative chalcone from 2-chloro-3-formylthiophene and a substituted acetophenone.

Materials and Reagents:

  • 2-Chloro-3-formylthiophene

  • Substituted Acetophenone (e.g., 2-acetyl-5-chlorothiophene)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol (95%)[1][6]

  • Dilute Hydrochloric Acid (5% HCl)

  • Distilled Water

  • Ethyl Acetate (for recrystallization and TLC)

  • n-Hexane (for TLC)

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Desiccator

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 0.01 mol) and 2-chloro-3-formylthiophene (0.01 mol) in 20-30 mL of methanol or ethanol with magnetic stirring.[2][6]

  • Catalyst Addition: While stirring at room temperature, add 4 mL of 40% aqueous potassium hydroxide (KOH) solution to the flask.[6] The addition can be done in one portion. A color change and increase in temperature may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours.[6] The formation of a precipitate often indicates product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system, such as n-hexane/ethyl acetate (7:3 or 9:1 ratio).[6][13][14] Visualize the spots under UV light (254 nm). The reaction is considered complete upon the disappearance of the limiting starting material (usually the aldehyde).

  • Workup and Isolation: After completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[6][15] Stir the mixture for a few minutes, then slowly acidify by adding 5% HCl dropwise until the pH is neutral (pH ~7). This step neutralizes the excess base and facilitates the precipitation of the crude product.[6][15]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[15] Wash the solid product thoroughly with a generous amount of cold distilled water to remove any inorganic salts and residual acid.

  • Drying: Dry the crude product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride or silica gel) to a constant weight.[6]

Purification Protocol:

The most common and effective method for purifying solid chalcones is recrystallization.[1][13]

  • Solvent Selection: Ethanol or ethyl acetate are generally effective solvents for recrystallizing thiophene-based chalcones.[4][6][13]

  • Dissolution: Place the crude, dried chalcone in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate while swirling to dissolve the solid completely.[1] Add more solvent in small portions if necessary to achieve full dissolution, but avoid adding a large excess.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities remaining on the crystal surface.[13]

  • Final Drying: Dry the purified crystals in a desiccator or a vacuum oven to obtain the final product. Determine the final yield and melting point.

Experimental Workflow Visualization

Sources

Application

methods for preparing N-substituted acetamides in drug development

Application Note: Strategic Synthesis of N-Substituted Acetamides in Drug Discovery Executive Summary N-substituted acetamides are ubiquitous pharmacophores in medicinal chemistry, serving as stable peptide mimics and cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Substituted Acetamides in Drug Discovery

Executive Summary

N-substituted acetamides are ubiquitous pharmacophores in medicinal chemistry, serving as stable peptide mimics and critical linkers in PROTACs and Antibody-Drug Conjugates (ADCs). Recent successes, such as the development of P2Y14 receptor antagonists (e.g., N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), highlight the continued relevance of this scaffold.

However, the "simple" amide bond formation is often the bottleneck in library generation due to epimerization, poor atom economy, or incompatibility with sensitive heterocycles. This guide moves beyond the basic Schotten-Baumann reaction to provide three distinct, field-validated protocols tailored to specific stages of drug development: High-Throughput Synthesis (HTS) , Green Scale-Up , and Late-Stage Functionalization (LSF) .

Part 1: Strategic Selection of Amidation Methodologies

Do not default to acid chlorides. Use this decision matrix to select the methodology that aligns with your project phase and substrate complexity.

Parameter Method A: HATU Coupling Method B: Boric Acid Catalysis Method C: Electrochemical Ritter
Primary Use Case Lead Optimization / HTS Process Scale-Up (>100g) Late-Stage Functionalization
Substrate Scope Complex, chiral, steric bulkRobust acids/amines, acid-stableBenzylic C-H bonds, tertiary centers
Atom Economy Poor (Stoichiometric byproducts)Excellent (Water is byproduct)High (Electrons as reagent)
Epimerization Minimal (with HOAt/OAt)Low riskN/A (Radical/Cation mechanism)
Purification Requires chromatography/HPLCCrystallization often sufficientElectrolyte removal required

Part 2: Protocol A — The "MedChem Standard" (HATU-Mediated Coupling)

Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for discovery chemistry due to the "neighboring group effect" of the pyridine nitrogen, which accelerates reactivity and suppresses racemization.

Experimental Workflow Diagram

HATU_Workflow Start Start: Carboxylic Acid Substrate Dissolve 1. Dissolve Acid + HATU (1.1 eq) in dry DMF/DMA Start->Dissolve Base 2. Add DIPEA (2.0 eq) (Pre-activation: 2-5 mins) Dissolve->Base Activation Amine 3. Add Amine (1.0-1.2 eq) Base->Amine Active Ester Formation Monitor 4. Stir RT (1-4h) Monitor via LCMS Amine->Monitor Quench 5. Quench: Sat. NH4Cl or 10% Citric Acid Monitor->Quench Conversion >95% Workup 6. Extract (EtOAc) -> Wash -> Dry Quench->Workup End Isolated N-Substituted Acetamide Workup->End

Caption: Step-by-step workflow for HATU-mediated amide coupling emphasizing the critical pre-activation window.

Detailed Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)[1]

  • HATU (1.05–1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-Activation (Crucial for Yield): In a dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA.

    • Self-Validating Check: The solution should turn slightly yellow. Stir for exactly 2–5 minutes .

    • Why? This forms the reactive OAt-active ester.[1] Waiting too long (>15 mins) can lead to guanidinium side-product formation.

  • Coupling: Add the amine immediately after the pre-activation window.[1]

  • Reaction: Stir at room temperature.

    • Monitoring: Check LCMS at T=1h. Look for the disappearance of the acid (M-H) and appearance of the product (M+H).

  • Workup (The "Acid Wash" Trick):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash sequence: 1x 10% Citric Acid (removes unreacted amine and DIPEA) → 1x Sat. NaHCO₃ (removes unreacted acid and HATU byproducts) → 1x Brine .

    • Note: The citric acid wash is critical for removing the tetramethylurea byproduct generated by HATU.

Part 3: Protocol B — The "Green Scale-Up" (Boric Acid Catalysis)

Context: For multigram to kilogram synthesis, HATU is too expensive and atom-inefficient. Boric acid catalyzed direct amidation is a "green" alternative that generates only water as a byproduct, ideal for Process Mass Intensity (PMI) reduction.

Mechanism & Logic

Boric acid forms a mixed anhydride intermediate (acyloxyboron species) which is more electrophilic than the free acid but less prone to hydrolysis than an acid chloride.

Detailed Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)[1]

  • Boric Acid (Catalyst): 5–10 mol%

  • Solvent: Toluene or Xylene (high boiling point required for azeotropic removal of water).

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging: Add carboxylic acid, amine, boric acid (10 mol%), and toluene.

  • Reflux: Heat to reflux (110°C for toluene).

    • Self-Validating Check: Monitor the Dean-Stark trap.[2] The collection of water droplets confirms the reaction progress.

  • Completion: Continue reflux until water evolution ceases (typically 12–24h).

  • Purification:

    • Cool to room temperature.

    • Often, the product crystallizes directly from toluene upon cooling.

    • If not, wash with warm water (removes boric acid catalyst) and evaporate solvent.

Part 4: Protocol C — The "Innovation" (Electrophotocatalytic Ritter-Type)

Context: Traditional Ritter reactions require harsh acids (H₂SO₄) and high temperatures, limiting substrate scope. The modern electrophotocatalytic approach allows for the direct conversion of benzylic C-H bonds to acetamides under mild conditions, enabling Late-Stage Functionalization (LSF) of complex drug molecules.

Mechanistic Pathway Diagram

Ritter_Mechanism Substrate Benzylic C-H Radical Benzylic Radical Substrate->Radical -H+ / -e- Cation Carbocation Radical->Cation -e- (Anodic Ox) Nitrilium Nitrilium Ion Cation->Nitrilium + MeCN (Solvent) Product N-Acetamide Nitrilium->Product + H2O (Hydrolysis) Catalyst TAC+ Catalyst (Electrochemical) Catalyst->Radical Mediator

Caption: Electrochemical C-H amination pathway via oxidative generation of carbocation intermediates.

Detailed Protocol

Reagents:

  • Substrate (Benzylic C-H source)

  • Solvent: Acetonitrile (MeCN) - acts as both solvent and reactant.

  • Catalyst: Trisaminocyclopropenium (TAC) ion (photocatalyst/mediator).

  • Electrolyte: LiBF₄ or Bu₄NPF₆.

Step-by-Step Procedure:

  • Cell Setup: Use an undivided cell with a carbon felt anode and platinum cathode.

  • Mixture: Dissolve substrate (0.5 mmol) and electrolyte (0.1 M) in MeCN containing 1% water (proton source for hydrolysis).

  • Electrolysis: Apply Constant Current (e.g., 10 mA) under visible light irradiation (if using photo-assisted method) or simple electrolysis.

  • Workup: Evaporate MeCN, redissolve in DCM, wash with water to remove electrolyte.

Part 5: Troubleshooting & Quality Control

Issue Probable Cause Corrective Action
Low Yield (HATU) "Guanidinylation" of amine.Reduce pre-activation time to <5 mins. Ensure amine is added immediately after base activation.
Racemization High pH or prolonged activation.Use DIPEA (not Et3N). Keep equivalents < 3.0. Use HOAt additive if available.
Incomplete Reaction (Boric Acid) Water not removed efficiently.Insulate Dean-Stark trap. Switch solvent to Xylene (higher BP).
Sticky Solid Product Residual DMF/DMA.Lyophilize from t-Butanol/Water or perform rigorous ether trituration.

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Vertex AI Search / IIT Kanpur. Available at: [Link]

  • Greener Synthesis of Amides by Direct Reaction of Acid and Amine (Boric Acid Catalysis). Science and Education Publishing, 2015. Available at: [Link]

  • Organoboron Catalysis for Direct Amide/Peptide Bond Formation. Chemical Communications (RSC), 2024. Available at: [Link]

  • C–H Amination via Electrophotocatalytic Ritter-Type Reaction. PubMed Central (PMC), 2020. Available at: [Link]

  • Discovery of N-Substituted Acetamide Derivatives as P2Y14R Antagonists. Journal of Medicinal Chemistry, 2024. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(5-chloro-3-formyl-2-thienyl)acetamide

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with the isolation and purification of Acetamide, N-(5-chloro-3-formyl-2-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with the isolation and purification of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- .

This specific thiophene intermediate presents unique physicochemical challenges. The molecule balances a lipophilic chlorothiophene core with highly polar, reactive functional groups (a 3-formyl group and a strongly hydrogen-bonding 2-acetamido group). These competing properties frequently lead to thermodynamic instability during crystallization, most notably liquid-liquid phase separation (LLPS, commonly known as "oiling out") and thermal degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) at the bottom of the flask instead of crystallizing. How do I fix this?

Causality & Mechanism: Oiling out, or LLPS, occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a rigid crystal lattice[1]. For N-(5-chloro-3-formyl-2-thienyl)acetamide, the strong intermolecular hydrogen bonding of the amide group can kinetically hinder molecular alignment, causing the solute molecules to arrange randomly into an emulsion[2]. This is highly detrimental because the oil phase acts as an excellent solvent for impurities, trapping them as the oil eventually solidifies[3].

Resolution Strategy:

  • Redesign the Solvent System: Avoid binary solvent mixtures with extreme polarity differences (e.g., ethanol/hexane), which force premature demixing[1]. Transition to a single medium-polarity solvent like Ethyl Acetate (EtOAc).

  • Control Supersaturation Generation: Do not crash-cool the vessel. Oiling out is a kinetic phenomenon driven by rapid cooling[2]. Implement a linear cooling ramp of 0.1 °C/min.

  • Bypass Primary Nucleation: Introduce pure seed crystals at the metastable zone boundary. Seeding provides a pre-existing lattice, allowing the system to bypass the high kinetic energy barrier of primary nucleation and favoring crystal growth over droplet formation[2].

Q2: I am observing a high level of impurities in the final crystallized product, specifically a carboxylic acid derivative. What is happening?

Causality & Mechanism: The 3-formyl (aldehyde) group on the deactivated thiophene ring is highly susceptible to thermal autoxidation. When exposed to elevated temperatures in the presence of atmospheric oxygen, the formyl group oxidizes into a carboxylic acid (N-(5-chloro-3-carboxy-2-thienyl)acetamide). Additionally, trace moisture at high temperatures can trigger the hydrolysis of the acetamido group.

Resolution Strategy:

  • Inert Atmosphere: Always perform the dissolution and hot filtration steps under a strict nitrogen or argon blanket to exclude oxygen.

  • Minimize Thermal Budget: Do not hold the solution at reflux for extended periods. Utilize a solvent with a lower boiling point (like EtOAc, b.p. 77 °C) to cap the maximum thermal exposure of the batch.

Q3: The yield of my recrystallization is consistently below 60%. How can I optimize recovery without crashing out impurities?

Causality & Mechanism: A low yield indicates that the solubility profile of the compound in your chosen solvent is too flat, leaving a significant portion of the active pharmaceutical intermediate (API) in the cold mother liquor.

Resolution Strategy: Implement a controlled anti-solvent addition strategy[4]. After the solution has crystallized and cooled to room temperature, slowly dose in a non-polar anti-solvent (e.g., Heptane). The anti-solvent must be added dropwise to prevent localized spikes in supersaturation, which would otherwise trigger secondary oiling out or the co-precipitation of structurally similar impurities.

Part 2: Quantitative Solvent Screening Matrix

To aid in process development, the following table summarizes the thermodynamic performance of various solvent systems evaluated for this intermediate.

Solvent SystemPolarity IndexSolubility ProfileOiling Out (LLPS) RiskYield PotentialProcess Recommendation
Ethanol / Hexane High DifferenceSteepVery High HighAvoid. High risk of emulsion formation due to the massive polarity gap[1].
Ethyl Acetate (EtOAc) 4.4ModerateLow ModerateRecommended for primary dissolution and hot filtration.
EtOAc / Heptane Moderate Diff.ControlledLow-Medium HighOptimal. Use EtOAc for dissolution and Heptane as a slow-addition anti-solvent post-seeding.
Toluene 2.4Low-ModerateMedium HighAlternative. Viable if the crude batch contains highly lipophilic des-chloro impurities.

Part 3: Self-Validating Experimental Protocol

A robust crystallization process must be standardized and reproducible[5]. The following protocol incorporates built-in validation checkpoints to ensure the system behaves as thermodynamically predicted at every stage.

Step 1: Preparation & Inerting

  • Action: Charge a jacketed crystallizer with 10.0 g of crude N-(5-chloro-3-formyl-2-thienyl)acetamide. Purge the headspace with Nitrogen for 15 minutes.

  • Validation Checkpoint: Oxygen sensor in the headspace must read <1% O₂ to prevent formyl autoxidation.

Step 2: Dissolution

  • Action: Add 50 mL (5 volumes) of Ethyl Acetate. Heat the jacket to 65 °C under moderate agitation (250 rpm).

  • Validation Checkpoint: The mixture must transition from a cloudy suspension to a completely transparent liquid. If turbidity persists after 15 minutes at 65 °C, do not increase the temperature. Persistent turbidity indicates insoluble inorganic salts or polymeric degradants. Proceed immediately to Step 3.

Step 3: Hot Filtration

  • Action: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into a clean, pre-warmed (65 °C) receiving vessel.

  • Validation Checkpoint: The filtered solution must be optically clear. This removes heterogeneous nucleation sites that can cause premature, uncontrolled crystallization[3].

Step 4: Controlled Cooling & Seeding

  • Action: Cool the reactor to 55 °C (the predetermined metastable zone boundary). Add 0.1 g (1 wt%) of pure target seed crystals. Hold the temperature isothermally for 30 minutes to allow the seed bed to mature.

  • Validation Checkpoint (Critical): Visually inspect the reactor. The seed crystals should remain suspended and slowly increase the turbidity of the solution.

    • If seeds dissolve: The solution is undersaturated. Lower the temperature by 2 °C and re-seed.

    • If spherical droplets form: Oiling out has occurred[2]. Reheat to 65 °C to redissolve the oil, then reduce the cooling rate before re-seeding.

Step 5: Anti-Solvent Addition & Final Cooling

  • Action: Ramp cooling to 5 °C at a strict rate of 0.1 °C/min. Once at 5 °C, dose in 20 mL (2 volumes) of Heptane continuously over 2 hours using a syringe pump.

  • Validation Checkpoint: The slow addition should yield a thick, flowable white suspension without localized clumping.

Step 6: Isolation

  • Action: Filter the suspension via vacuum. Wash the filter cake with 10 mL of pre-chilled (5 °C) EtOAc/Heptane (1:1 v/v). Dry the crystals under vacuum at 40 °C to constant weight.

Part 4: Process Visualizations

G Start Crude N-(5-chloro-3-formyl -2-thienyl)acetamide Dissolve Dissolution in EtOAc (65 °C, N2 blanket) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Controlled Cooling (0.1 °C/min) Filter->Cooling Decision Phase Separation Observed? Cooling->Decision OilingOut Oiling Out (LLPS) Detected Decision->OilingOut Yes (Emulsion) Crystallize Nucleation & Crystal Growth Decision->Crystallize No (Suspension) FixOil Reheat to clear, Add Seeds at 55 °C OilingOut->FixOil FixOil->Cooling Retry Isolate Filtration & Vacuum Drying (Pure Product) Crystallize->Isolate

Recrystallization workflow and LLPS troubleshooting decision tree.

G2 Target N-(5-chloro-3-formyl- 2-thienyl)acetamide Cond1 O2 / Prolonged Heat (Autoxidation) Target->Cond1 Cond2 H2O / Acid or Base (Hydrolysis) Target->Cond2 Deg1 N-(5-chloro-3-carboxy- 2-thienyl)acetamide (Carboxylic Acid) Cond1->Deg1 Deg2 2-amino-5-chloro- thiophene-3-carbaldehyde (Free Amine) Cond2->Deg2

Primary thermal and hydrolytic degradation pathways of the target API intermediate.

References

Sources

Optimization

Technical Support Center: Side Product Formation in the Formylation of 2-Chloro-N-acetylthiophenes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the formylation of substituted thiophenes. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side product formation, low yields, and regioselectivity issues during the formylation of 2-chloro-N-acetylthiophene derivatives. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms and the causality behind common experimental pitfalls.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is extremely sluggish, or I'm recovering mostly unreacted starting material. What's going wrong?

Answer: This is a common issue stemming from the electronic nature of your substrate and the quality of your reagents.

  • Electronic Effects: The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism, which requires an electron-rich substrate for efficient conversion.[1][2][3] While the N-acetylamino group is activating, the 2-chloro substituent is deactivating through its inductive effect. If your thiophene ring has additional electron-withdrawing groups, the nucleophilicity may be too low for the relatively weak Vilsmeier electrophile to react effectively.[4][5]

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and that the phosphorus oxychloride (POCl₃) is fresh. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Activation: The Vilsmeier reagent, formed from DMF and POCl₃, must be fully formed before adding the thiophene substrate.[6] It is standard practice to stir DMF and POCl₃ together, often at 0°C, before introducing the aromatic compound.

Question 2: I've isolated a mixture of products. What are the likely side products and how can I control the reaction to favor my desired isomer?

Answer: Regioselectivity is dictated by the combined directing effects of the substituents on the thiophene ring. For a substrate like N-(2-chlorothien-3-yl)acetamide, you have competing factors that can lead to a product mixture.

  • Likely Side Products:

    • 5-Formyl Isomer: This is often the major product. The sulfur atom in the thiophene ring strongly directs electrophilic substitution to the α-positions (C2 and C5).[2][7] With the C2 position blocked, the C5 position is highly favored. The 2-chloro group also directs para to itself, further activating the C5 position.

    • 4-Formyl Isomer: The N-acetylamino group at C3 is a strong ortho-, para- director. It activates the C2 (blocked) and C4 positions. Therefore, formylation at C4 is a very plausible outcome.

    • ipso-Substitution Product: In highly electron-rich thiophene systems, substitution of the chloro group by the formyl group can occur.[8] While less common for a moderately activated system, it should not be entirely ruled out and may account for a minor byproduct.

    • Di-formylated Products: If the mono-formylated product is still sufficiently activated, a second formylation can occur, though this typically requires harsher conditions.

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature (e.g., from 50°C to 0°C or room temperature) can increase selectivity. The transition state leading to the sterically less hindered and electronically favored 5-formyl isomer often has a lower activation energy.

    • Solvent: The polarity of the solvent can influence reaction rates and selectivity. While often run neat or in excess DMF, exploring solvents like 1,2-dichloroethane may alter the product ratio.

Logical Relationship: Substituent Directing Effects

The diagram below illustrates the competing electronic influences on the thiophene ring, which dictate the points of electrophilic attack.

Caption: Directing effects in the formylation of N-(2-chlorothien-3-yl)acetamide.

Question 3: My reaction mixture turned dark brown or black and formed a tar-like substance, making purification impossible. What causes this?

Answer: This indicates polymerization or decomposition, a frequent issue in acid-catalyzed reactions involving aldehydes.

  • Cause: The Vilsmeier-Haack reaction is performed under acidic conditions (from POCl₃ and its byproducts). Aldehyd products can self-condense or polymerize under these conditions, especially at elevated temperatures.[9][10] The thiophene ring itself can also be sensitive to strong acids and heat.

  • Prevention:

    • Temperature Control: Strictly control the temperature, especially during the addition of POCl₃ to DMF, which is highly exothermic. Maintain the lowest effective temperature throughout the reaction.[10]

    • Prompt Workup: Once the reaction is complete (as determined by TLC or LC-MS), quench it immediately by pouring it onto crushed ice.[11] Do not let the reaction mixture stand for extended periods in an acidic state.

    • Stoichiometry: Use the minimum necessary excess of the Vilsmeier reagent. A large excess increases the acidity and concentration of reactive species, promoting side reactions.

Question 4: During workup and purification, my isolated yield is very low despite good conversion shown on TLC/LC-MS. Where is my product going?

Answer: Product loss during workup is typically due to incomplete hydrolysis of the iminium salt intermediate or physical loss during extraction.

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt.[1][11] This salt must be hydrolyzed with water to liberate the final aldehyde. If hydrolysis is incomplete, the charged iminium salt will remain in the aqueous layer during extraction.

    • Solution: Ensure the reaction mixture is quenched by pouring it into a large volume of vigorously stirred ice water.[6][11] After quenching, allow sufficient time for hydrolysis to complete before proceeding with neutralization and extraction.

  • Emulsion Formation: The presence of DMF and salts can lead to the formation of emulsions during extraction, trapping the product.

    • Solution: If an emulsion forms, add a saturated brine solution to help break it. Use a larger volume of organic solvent for extraction.

  • Purification Issues: Formylated thiophenes can be sensitive. Purification by distillation can lead to decomposition if overheated.[12]

    • Solution: Use vacuum distillation at the lowest possible temperature.[13] Alternatively, column chromatography on silica gel is often a milder and effective method for purification.[14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on a substituted thiophene?

A1: The reaction proceeds in three main stages: (1) Formation of the electrophilic Vilsmeier reagent; (2) Electrophilic attack by the thiophene ring; and (3) Hydrolysis of the resulting iminium salt to yield the aldehyde.[2][4][5]

Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 2-Chloro-N-acetylthiophene Vilsmeier_Reagent->Thiophene Reacts With Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Product Sigma_Complex->Iminium_Salt -H⁺ (Aromatization) Final_Product Formylated Thiophene (-CHO) Iminium_Salt->Final_Product + H₂O H2O H₂O Workup

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of thiophene.[6][11]

Q2: Are there alternative formylation methods I should consider?

A2: Yes, while the Vilsmeier-Haack is the most common, other methods exist, though they may present different challenges.

  • Rieche Formylation: This method uses dichloromethyl methyl ether with a Lewis acid like TiCl₄ or SnCl₄.[15][16][17] It is also effective for electron-rich aromatics but involves highly toxic reagents and strong Lewis acids that can promote decomposition.

  • Lithiation-Formylation: This involves a lithium-halogen exchange or direct deprotonation with a strong base (like n-BuLi or LDA) at low temperatures, followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF.[15][18] This method offers excellent regiocontrol based on the site of lithiation but is sensitive to functional groups that are incompatible with strong bases.

Q3: What are the critical parameters I need to control for a successful reaction?

A3: The three most critical parameters are Temperature , Stoichiometry , and Order of Addition .

ParameterRecommended ControlRationale & Consequences of Deviation
Temperature Maintain 0°C during reagent addition; reaction temperature between 0°C and 50°C.Rationale: Controls exothermic events and minimizes side reactions.[5] Deviation: High temperatures lead to polymerization, decomposition, and reduced regioselectivity.[9][10]
Stoichiometry Use 1.1 to 1.5 equivalents of Vilsmeier reagent per formylation site.Rationale: Ensures complete conversion without a large excess of acidic reagents. Deviation: Too little reagent results in incomplete reaction. Too much can promote di-formylation and decomposition.[12]
Order of Addition Add POCl₃ slowly to cold DMF. Add the thiophene substrate to the pre-formed reagent.Rationale: Allows for safe formation of the Vilsmeier reagent and ensures it is readily available to react with the substrate. Deviation: Adding DMF to POCl₃ can be difficult to control. Adding the substrate early can lead to side reactions.
Recommended Experimental Protocol

This protocol provides a general starting point for the Vilsmeier-Haack formylation of an N-acetyl-2-chlorothiophene. Optimization of time and temperature will be necessary based on your specific substrate.

Protocol: Vilsmeier-Haack Formylation of N-(2-chlorothien-3-yl)acetamide

Materials:

  • N-(2-chlorothien-3-yl)acetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Crushed Ice & Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂), add anhydrous DMF (5.0 eq) and cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Synthesis: Add POCl₃ (1.2 eq) dropwise to the cold DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The mixture should become a thick, pale-yellow solid or slurry.

  • Substrate Addition: Dissolve N-(2-chlorothien-3-yl)acetamide (1.0 eq) in a minimal amount of dry DCE and add it to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature, then heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 2-4 hours).

  • Workup and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly and carefully into a separate beaker containing a vigorously stirred mixture of crushed ice (approx. 10g per 1g of starting material).[11][13] This step can be exothermic.

  • Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium salt. Slowly add saturated NaHCO₃ solution until the pH is neutral (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by vacuum distillation to isolate the formylated product(s).

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield Start Low Isolated Yield AnalyzeCrude Analyze Crude Product (TLC, ¹H NMR, LC-MS) Start->AnalyzeCrude Decision1 What is the main component? AnalyzeCrude->Decision1 UnreactedSM Mostly Unreacted Starting Material Decision1->UnreactedSM Starting Material Mixture Mixture of Isomers / Side Products Decision1->Mixture Multiple Products Polymer No Discernible Product (Polymeric Material) Decision1->Polymer Decomposition AqueousLoss Product Lost in Aqueous Layer Decision1->AqueousLoss Workup Issue Sol_SM Solutions: • Increase reaction temp/time • Check reagent quality (anhydrous) • Verify stoichiometry UnreactedSM->Sol_SM Sol_Mixture Solutions: • Lower reaction temperature • Reduce reaction time • Change solvent Mixture->Sol_Mixture Sol_Polymer Solutions: • Ensure slow POCl₃ addition • Maintain cooling during addition • Work up promptly Polymer->Sol_Polymer Sol_Aqueous Solutions: • Ensure complete hydrolysis • Check pH during workup • Perform additional extractions AqueousLoss->Sol_Aqueous

Caption: Decision tree for troubleshooting low yield in the formylation of 2-chloro-N-acetylthiophenes.

References
  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 7, 2026, from [Link]

  • Clementi, S., Linda, P., & Marino, G. (1971). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 79-82. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Al-Zaeidi, H. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26900. [Link]

  • Organic-Chemistry.org. (n.d.). Formylation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 7, 2026, from [Link]

  • Ismail, M. M. F., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl-3H-indol-2-yl)-malonaldehyde and their versatile reactions. Organic Chemistry: An Indian Journal, 9(5), 187-195. [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. [Link]

  • Siddiqui, H. L., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • Google Patents. (2016). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.
  • ResearchGate. (2025). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Farmacia. (n.d.). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Protection of Formyl-Substituted Thienyl Compounds

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of formyl-substituted thienyl compounds (such as thiophene-2-carboxaldehyde and its derivatives). The electron-ri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of formyl-substituted thienyl compounds (such as thiophene-2-carboxaldehyde and its derivatives). The electron-rich nature of the thiophene ring combined with the highly electrophilic formyl group creates a dual-reactivity profile.

This guide addresses the root causes of their instability and provides field-proven, self-validating protocols to ensure reproducibility in your drug development and synthetic workflows.

Section 1: Environmental Degradation & Storage FAQs

Q1: My thiophene-2-carboxaldehyde stock has turned from a clear yellow liquid to a dark amber/brown viscous solution. Is it still usable, and what caused this?

Analysis & Causality: The darkening indicates significant degradation, primarily driven by auto-oxidation and photolytic polymerization. The formyl group (-CHO) is highly susceptible to oxidation when exposed to atmospheric oxygen, converting the aldehyde into thiophene-2-carboxylic acid[1][2]. Furthermore, UV/visible light can trigger radical-mediated degradation and polymerization of the thiophene ring, leading to the viscous, dark brown appearance[2][3].

Actionable Solution: Do not use deeply discolored stocks for sensitive catalytic or multi-step syntheses without prior purification (e.g., vacuum distillation). To prevent this, always store formylthiophenes at 2–8 °C in tightly sealed, light-resistant (amber) containers under an inert atmosphere (Nitrogen or Argon)[2][4].

Q2: What specific chemical incompatibilities must I account for when designing a reaction involving formylthiophenes?

Analysis & Causality: Due to the highly electrophilic carbonyl carbon, formylthiophenes are fundamentally incompatible with strong bases, strong oxidizing agents, and unshielded nucleophiles[2][4]. Exposure to strong bases can trigger Cannizzaro-type disproportionation or unwanted aldol condensations. Strong oxidizers will rapidly yield the corresponding carboxylic acid[1].

Degradation A Formylthiophene B O2 / Air Exposure (Auto-oxidation) A->B D Light / UV Exposure A->D C Thiophene-2-carboxylic acid (Degradation Product) B->C Oxidation E Polymerization & Discoloration D->E Photolysis

Primary environmental degradation pathways of formyl-substituted thienyl compounds.

Section 2: Quantitative Stability Profile

To standardize laboratory handling, we have synthesized the expected stability metrics of formyl-substituted thienyl compounds under varying storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Observation
2–8 °C (Refrigerated) Inert (Ar/N₂)Dark (Amber Glass)12 – 24 monthsRemains clear yellow; high purity maintained[2].
20–25 °C (Ambient) Inert (Ar/N₂)Dark (Amber Glass)~6 monthsSlight yellowing; minor acid formation.
20–25 °C (Ambient) AirAmbient Lab Light< 1 monthRapid darkening to amber/brown; significant oxidation[1][2].

Section 3: Troubleshooting In-Reaction Instability (Protection Strategies)

Q3: My formylthiophene degrades during a multi-step synthesis that requires strongly basic conditions. How can I temporarily stabilize the formyl group?

Analysis & Causality: The aldehyde group must be masked to prevent nucleophilic attack or base-catalyzed side reactions. The most reliable, self-validating approach is converting the formyl group into a cyclic acetal (e.g., a 1,3-dioxolane)[5][6]. Cyclic acetals are highly stable against aqueous/non-aqueous bases, organometallic reagents (like Grignards or organolithiums), and hydrides[6]. They only revert to the aldehyde under specific acidic conditions, providing an orthogonal protection strategy.

AcetalWorkflow A Formylthiophene (Reactive Aldehyde) B Add Ethylene Glycol + cat. TsOH A->B C Dean-Stark Reflux (Water Removal) B->C D 1,3-Dioxolane Protected Thiophene C->D Acetalization E Perform Multi-Step Synthesis (Base/Nucleophile Safe) D->E F Acidic Deprotection (e.g., Aq. HCl) E->F G Regenerated Formylthiophene F->G Hydrolysis

Workflow for the acetal protection and orthogonal deprotection of formylthiophenes.

Standardized Protocol: 1,3-Dioxolane Protection of Formylthiophenes

Self-Validating Principle: The acetalization reaction is an equilibrium process driven to completion by the physical removal of water. The accumulation of the theoretical volume of water in the Dean-Stark trap serves as a real-time, visual validation that the protection is complete[5][6].

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Dissolve 1.0 equivalent of the formyl-substituted thienyl compound in anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Acetalization Agents: Add 1.2 to 1.5 equivalents of ethylene glycol (1,2-ethanediol) and a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid (TsOH)[5][6].

  • Reflux & Water Removal: Heat the mixture to reflux (approx. 110 °C). As the azeotrope boils, water will separate and collect in the Dean-Stark trap.

  • Validation: Monitor the water volume in the trap. Once water ceases to collect (usually 2–4 hours) and TLC indicates the disappearance of the starting material, the reaction is complete.

  • Quench & Isolate: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting 1,3-dioxolane protected thiophene is now stable for your subsequent basic or nucleophilic synthetic steps.

Q4: How do I safely deprotect the acetal back to the formylthiophene without damaging the thiophene ring?

Analysis & Causality: Thiophene rings can be sensitive to highly concentrated strong acids, which may cause desulfurization or electrophilic aromatic substitution. Therefore, mild acidic hydrolysis is required.

Actionable Solution: Stir the protected intermediate in a mixture of THF and dilute aqueous HCl (e.g., 1M to 2M) or use a catalytic amount of iodine in acetone[5][7]. This shifts the equilibrium back to the aldehyde and the diol without degrading the heteroaromatic core.

References

  • Title: 2-Thenaldehyde 98-03-3 wiki | Source: Guidechem | URL: 4

  • Title: Stability and storage conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde | Source: Benchchem | URL: 1

  • Title: Long-term stability and storage of 5-Methyl-2-thiophenecarboxaldehyde | Source: Benchchem | URL: 2

  • Title: Mechanical insulation of aza-Pechmann dyes within [2]rotaxanes | Source: RSC Publishing | URL: 3

  • Title: 1,3-Dioxanes, 1,3-Dioxolanes | Source: Organic Chemistry Portal | URL: 5

  • Title: Acetal Protecting Group & Mechanism | Source: Total Synthesis | URL: 6

  • Title: Acetal Protective Groups | Source: Chem-Station Int. Ed. | URL: 7

Sources

Optimization

Technical Support Center: N-Formylation of Aromatic Amines with Formic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-formylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-formylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with using formic acid as a formylating agent. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Foundational Principles: The Reaction Mechanism

Before troubleshooting, it is essential to understand the underlying mechanism. The N-formylation of an aromatic amine with formic acid is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the final N-formylated product. The reaction is an equilibrium process, and the removal of water is a key strategy to drive it to completion.[1][2][3]

Caption: The reaction proceeds via nucleophilic attack followed by dehydration.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-formylation of aromatic amines using formic acid.

Category 1: Low or No Product Yield

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yields are a frequent challenge and can stem from several factors:

  • Substrate Reactivity: The electronic nature of your aromatic amine is critical. Amines with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster, typically giving high yields.[2][4] Conversely, amines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are significantly less reactive and may require more forcing conditions or alternative methods.[5][6]

  • Presence of Water: As an equilibrium reaction, the presence of water in the reaction mixture (either from reagents or generated during the reaction) will inhibit the forward reaction. Using a Dean-Stark trap to azeotropically remove water with a solvent like toluene is a highly effective strategy to drive the reaction to completion and dramatically increase yields.[6]

  • Stoichiometry: Using a large excess of formic acid can sometimes be detrimental, leading to traces of product.[6][7] The optimal ratio is typically between 1.2 and 4 equivalents of formic acid per equivalent of amine.[2][7]

  • Temperature: The reaction often requires heating. A common condition is refluxing in toluene (approx. 110 °C).[6] However, excessively high temperatures (>150 °C) can lead to the decomposition of formic acid into carbon monoxide and water or carbon dioxide and hydrogen, which is unproductive.[8][9]

Q2: I'm working with an electron-poor aniline (e.g., p-nitroaniline) and getting no product. What should I do?

A2: Electron-poor anilines are notoriously difficult to formylate with formic acid alone due to their low nucleophilicity.[6] You have a few options:

  • Increase Reaction Time and Temperature: While being mindful of formic acid decomposition, extending the reflux time may help.

  • Use a Catalyst: Lewis acids like ZnCl₂ can activate the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic amine.[10] Other catalysts, such as iodine or solid acids, have also been shown to be effective.[3][11]

  • Switch to a More Potent Formylating Agent: If formic acid is not effective, consider using acetic formic anhydride, which is a much more reactive reagent.[3][6]

Category 2: Side Product Formation & Purity Issues

Q3: My product is impure. What are the common side reactions?

A3: The main concerns are O-formylation and decomposition.

  • O-Formylation: If your aromatic amine contains a hydroxyl (-OH) or other nucleophilic group, competitive formylation can occur.[5][12] Fortunately, N-formylation is generally favored. Using neat (solvent-free) conditions or carefully controlling stoichiometry can enhance selectivity for the amine.[3][7] Most studies report that O-formylation of phenols with formic acid under these conditions is not observed, highlighting the chemoselectivity of the reaction.[6][7]

  • Decomposition Products: As mentioned, formic acid can decompose at high temperatures.[8] If you observe charring or significant gas evolution (beyond the expected water vapor), you may be using too high a temperature.

  • Unreacted Starting Material: This is the most common "impurity" and is usually a sign of an incomplete reaction. Refer to the advice in Category 1 to improve conversion.

Q4: How can I design my experiment to avoid side products?

A4: A logical approach can minimize impurities. The following decision tree can help guide your experimental design.

Side_Product_Troubleshooting Decision Tree for Minimizing Side Products Start Problem: Impure Product CheckPurity Identify impurity via NMR/LCMS Start->CheckPurity IsStartingMaterial Is it unreacted starting material? CheckPurity->IsStartingMaterial Analysis Result IsSideProduct Is it an unknown side product? CheckPurity->IsSideProduct Analysis Result IncreaseConversion Solution: Improve Conversion - Use Dean-Stark trap - Optimize temperature/time - Check stoichiometry IsStartingMaterial->IncreaseConversion CheckFunctionalGroups Does substrate have other nucleophilic groups (e.g., -OH)? IsSideProduct->CheckFunctionalGroups YesOH Yes CheckFunctionalGroups->YesOH Yes NoOH No CheckFunctionalGroups->NoOH No EnhanceSelectivity Solution: Enhance N-Selectivity - Use 1.2-2 equiv. Formic Acid - Consider solvent-free conditions - Keep temp. below 120°C YesOH->EnhanceSelectivity CheckDecomposition Consider thermal decomposition. Is reaction temp. > 150°C or is charring observed? NoOH->CheckDecomposition YesDecomp Yes CheckDecomposition->YesDecomp Yes NoDecomp No CheckDecomposition->NoDecomp No LowerTemp Solution: Lower Temperature - Reflux in toluene (~110°C) - Monitor for discoloration YesDecomp->LowerTemp OtherIssue Consult literature for substrate-specific side reactions NoDecomp->OtherIssue

Caption: A logical workflow for troubleshooting product impurity.

Category 3: Workup and Purification

Q5: What is the standard workup procedure for this reaction?

A5: A typical extractive workup is effective.[2][4]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize any remaining formic acid. Be cautious, as CO₂ evolution can cause pressure buildup.

  • Aqueous Wash: Wash with water, followed by a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Q6: My product is an oil/difficult to crystallize. What are my purification options?

A6: If the crude product obtained after workup is not pure, and recrystallization is not feasible, the standard method is flash column chromatography on silica gel.[4] A solvent system of ethyl acetate and hexane is typically a good starting point for eluting N-formylated aromatic amines.

Optimized Reaction Parameters

The optimal conditions can vary significantly based on the substrate's reactivity. The following table provides a general guideline.

Amine Substrate TypeFormic Acid (equiv.)Temperature (°C)Typical Time (h)Recommended MethodExpected Yield
Electron-Rich (e.g., Anisidine)1.2 - 2.060 - 1101 - 4Neat or Toluene (Dean-Stark)[2][6]Excellent (90-98%)
Electron-Neutral (e.g., Aniline)1.2 - 3.080 - 1104 - 8Toluene (Dean-Stark)[6]Very Good (85-95%)
Electron-Poor (e.g., Chloroaniline)2.0 - 4.01106 - 12Toluene (Dean-Stark)[4][6]Good (70-85%)
Sterically Hindered (e.g., 2,6-Dimethylaniline)2.0 - 4.01108 - 16Toluene (Dean-Stark) + Catalyst (e.g., ZnCl₂)[3][10]Moderate to Good (60-80%)
Detailed Experimental Protocols

Protocol 1: General N-Formylation using Dean-Stark Apparatus [6]

This method is robust and generally applicable for a wide range of aromatic amines.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the aromatic amine (1.0 equiv.).

  • Reagents: Add toluene as the solvent (approx. 5-10 mL per gram of amine) and formic acid (1.2-2.0 equiv., typically 85-98% aqueous solution).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected and the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. The mixture can then be concentrated directly if the product is clean, or subjected to the standard extractive workup described in Q5.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Catalyst- and Solvent-Free (Neat) N-Formylation [2][7]

This "green" method is highly efficient for electron-rich and unhindered amines.

  • Setup: In a simple round-bottom flask with a magnetic stir bar and reflux condenser, add the aromatic amine (1.0 equiv.).

  • Reagents: Add formic acid (2.0-4.0 equiv.). No solvent is added.

  • Reaction: Heat the mixture with stirring to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 1-5 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and proceed with the standard extractive workup (Q5) to remove excess formic acid and isolate the product.

  • Purification: The crude product is often of high purity, but can be further purified if necessary.

Safety Considerations

Working with formic acid requires strict adherence to safety protocols.

  • Corrosivity: Concentrated formic acid (>85%) is highly corrosive and can cause severe skin burns and eye damage.[13][14][15] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.[16]

  • Inhalation: Vapors are corrosive to the respiratory tract.[14][15] Ensure adequate ventilation at all times.

  • Decomposition & Pressure Buildup: Concentrated formic acid slowly decomposes over time to carbon monoxide (CO) and water.[14][17] This can lead to a dangerous pressure buildup in sealed containers. Store formic acid in bottles with vented caps in a cool, well-ventilated area away from incompatible materials.[16][17]

  • Spills: Neutralize small spills with a dilute solution of sodium carbonate or another suitable base. Absorb larger spills with an inert material like sand or vermiculite.[13]

References
  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available from: [Link]

  • Desai, P. et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2), 149-155. Available from: [Link]

  • Yadav, J. et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(72), 44349-44357. Available from: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]

  • Cernak, T. et al. (2016). Formylation of Amines. Organic Reactions. Available from: [Link]

  • Leuckart reaction. Grokipedia. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available from: [Link]

  • Kim, J. et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 543-545. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]

  • Formic acid. Wikipedia. Available from: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available from: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]

  • Mechanism of the Leuckart Reaction. Scribd. Available from: [Link]

  • Safe Handling and Production of Formic Acid: Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Publications. Available from: [Link]

  • Leuckart reaction. Wikipedia. Available from: [Link]

  • Safety Data Sheet: Formic acid. Carl ROTH. Available from: [Link]

  • The Thermal Decomposition of Formic Acid. Journal of the American Chemical Society. Available from: [Link]

  • Dawane, B.S. et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(2), 114-119. Available from: [Link]

  • Catalytic decomposition of formic acid on Ru(001): Transient measurements. The Journal of Chemical Physics. Available from: [Link]

  • Identification of reaction intermediates in the decomposition of formic acid on Pd. Royal Society of Chemistry. Available from: [Link]

  • Reddy, P. et al. (2007). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 48(42), 7576-7578. Available from: [Link]

  • Hsu, D. S.Y. et al. (1982). Thermal decomposition of formic acid at high temperatures in shock waves. International Journal of Chemical Kinetics, 14(3), 339-351. Available from: [Link]

  • Process for the purification of aromatic amines. Google Patents.

Sources

Troubleshooting

temperature control in the synthesis of chloroacetamide to improve yield

Current Status: Operational Ticket ID: CAS-79-04-9-OPT Assigned Specialist: Senior Application Scientist[1] Mission Statement You have reached the Tier-3 Technical Support desk for Acylation Chemistry. This guide address...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CAS-79-04-9-OPT Assigned Specialist: Senior Application Scientist[1]

Mission Statement

You have reached the Tier-3 Technical Support desk for Acylation Chemistry. This guide addresses the kinetic and thermodynamic challenges of synthesizing chloroacetamides—a critical scaffold in lidocaine analogs, herbicides (e.g., metolachlor), and peptidomimetics.[1]

Our goal is to transition your process from "variable yields" to a self-validating, robust protocol by mastering the critical variable: Temperature .

Module 1: The Thermodynamics of Yield

Q: Why is 0°C the non-negotiable standard for the addition phase?

A: The reaction between an amine and chloroacetyl chloride (CAC) is highly exothermic. The 0°C setpoint is not arbitrary; it is a kinetic control switch designed to suppress two specific failure modes:

  • Selectivity (The Kinetic Trap):

    • Desired Path: Nucleophilic attack of the amine on the carbonyl carbon.[2][3][4]

    • Undesired Path (High Temp): At temperatures >20°C during addition, the reaction rate (

      
      ) increases exponentially (Arrhenius behavior).[1] This excess energy promotes bis-acylation  (reaction of the amide product with another equivalent of CAC) and polymerization  of the highly reactive 
      
      
      
      -chloro moiety.
  • Hydrolysis Competition:

    • CAC is extremely moisture-sensitive.[1] In biphasic systems (Schotten-Baumann), higher temperatures dramatically increase the rate of CAC hydrolysis to chloroacetic acid, which is unreactive toward the amine under these conditions, leading to stoichiometric mismatch and low yield.

Q: My reaction solidifies or "gums up" at 0°C. What now?

A: This is a solubility issue, not a reactivity issue.

  • The Fix: Do not heat the reaction to dissolve the precipitate during addition. The precipitate is likely the amine-hydrochloride salt (if using partial base) or the product itself.

  • Action: Switch solvent systems. If using Dichloromethane (DCM), try Tetrahydrofuran (THF) or add a co-solvent like Toluene.[1] Ensure vigorous mechanical stirring (overhead stirrer) rather than magnetic stirring to maintain mass transfer in heterogeneous mixtures.

Module 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic pathways. Note how Temperature acts as the gatekeeper between the "High Yield" and "Impurity" branches.

ReactionPathways Start Amine + Chloroacetyl Chloride TempLow Temp < 5°C (Controlled Addition) Start->TempLow Cooling Bath TempHigh Temp > 25°C (Uncontrolled Exotherm) Start->TempHigh Rapid Addition Intermediate Tetrahedral Intermediate TempLow->Intermediate Kinetic Control Side1 Bis-Acylation (Impurity A) TempHigh->Side1 Over-reaction Side2 CAC Hydrolysis (Yield Loss) TempHigh->Side2 Moisture present Side3 Polymerization (Tarry Residue) TempHigh->Side3 Thermal degradation Product Chloroacetamide (Target Product) Intermediate->Product -HCl (Base Neutralized)

Figure 1: Kinetic pathways in chloroacetamide synthesis.[1] Green paths indicate optimal temperature control; red paths indicate thermal runaway consequences.

Module 3: Troubleshooting Scenarios (FAQ)

Scenario A: "I have a low yield, and the NMR shows starting amine remains."
  • Diagnosis: Stoichiometric imbalance due to reagent decomposition.[1]

  • Root Cause: You likely added CAC too fast or at too high a temperature.[1] The CAC hydrolyzed (reacted with trace moisture) before it could react with the amine.

  • The Fix:

    • Ensure CAC is high quality (clear liquid, not yellow/fuming excessively).[1]

    • Increase CAC equivalents to 1.1 – 1.2 eq .

    • Slow down addition to ensure

      
       never exceeds 5°C.
      
Scenario B: "The reaction mixture turned black/tarry."
  • Diagnosis: Thermal degradation or polymerization.[1]

  • Root Cause: The "Violent Exotherm." The reaction of acyl chlorides with amines releases massive heat (

    
    ). If heat removal is slower than heat generation, local hot spots cause the 
    
    
    
    -chloro group to alkylate other amine molecules or polymerize.[1]
  • The Fix:

    • Dilute the reaction (0.1 M concentration).

    • Use an ice-salt bath (-10°C) to create a thermal buffer.[1]

    • Add CAC as a solution (diluted in DCM/THF) rather than neat.

Scenario C: "I see a 'double-reacted' impurity by LC-MS."
  • Diagnosis: Bis-acylation.[1]

  • Root Cause: Localized excess of CAC relative to amine at high temperature.[1]

  • The Fix: Improve mixing efficiency. The amine must be in excess locally during the addition. Ensure the dropwise addition falls directly into the vortex of the stirring liquid.

Module 4: The Validated Protocol (Anhydrous Method)

This protocol is optimized for drug development applications where purity is paramount.[1] For large-scale industrial synthesis, a Schotten-Baumann (biphasic) approach may be cheaper but requires different handling.[1]

Reagents:

  • Primary/Secondary Amine (1.0 eq)[1][4][5]

  • Chloroacetyl Chloride (CAC) (1.1 - 1.2 eq) [1][1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq) [2][1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask. Add Amine (1.0 eq) and TEA (1.5 eq) to DCM (concentration ~0.2 M).

  • Thermal Equilibration: Submerge flask in an ice/water bath. Place an internal thermometer probe in the solution. Wait until

    
    . 
    
  • The Critical Addition:

    • Dilute CAC in a small volume of DCM.[1]

    • Add CAC solution dropwise via addition funnel or syringe pump.[1]

    • Constraint: Adjust addition rate so

      
       does not  rise above 5°C.
      
  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1] If starting material persists, cool back to 0°C before adding more CAC.[1]

  • Quench & Workup:

    • Cool to 0°C. Quench with Saturated

      
       (neutralizes excess HCl/CAC).
      
    • Separate phases.[1] Wash organic layer with 1M HCl (removes unreacted amine/TEA), then Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
Data Summary: Solvent & Temperature Guide
SolventFreezing Pt.[1]SuitabilityNotes
DCM -96.7°CExcellent Standard for pharma.[1] Good solubility for most organics.[1]
THF -108.5°CGood Use if amine is polar.[1] Can be harder to dry than DCM.[1]
Toluene -95°CModerate Good for scale-up (higher boiling point), but poor solubility for salts.[1]
Water 0°CSpecific Only for Schotten-Baumann (biphasic) method.[1] Requires inorganic base.[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Problem Identify Issue Yield Low Yield Problem->Yield Purity Low Purity Problem->Purity CheckSM Is SM remaining? Yield->CheckSM CheckColor Is mixture black/tarry? Purity->CheckColor Soln1 CAC Hydrolysis. Action: Dry solvents, Lower Temp, Increase CAC eq. CheckSM->Soln1 Yes Soln2 Exotherm Runaway. Action: Slower addition, Dilute reaction, Internal Temp Monitoring. CheckColor->Soln2 Yes Soln3 Bis-Acylation. Action: Improve stirring, Strict 1:1 stoichiometry, Lower Temp. CheckColor->Soln3 No (Clean but wrong mass)

Figure 2: Diagnostic flowchart for common chloroacetamide synthesis failures.

References

  • BenchChem. (2025).[1][3][6] Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Retrieved from [1]

  • Organic Syntheses. (1927).[1] Chloroacetamide.[1][7][8][9][10] Org. Synth. 1927, 7, 16; Coll.[1] Vol. 1, p.153.[1] Retrieved from [1]

  • Singh, R. et al. (2017).[1][11] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [1]

  • Grokipedia. (2025).[1] Schotten–Baumann reaction. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

The structural complexity of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- arises from the interplay of electron-withdrawing (chloro and formyl) and electron-donating (acetamido) groups on the thiophene ring. Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

The structural complexity of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- arises from the interplay of electron-withdrawing (chloro and formyl) and electron-donating (acetamido) groups on the thiophene ring. Understanding the influence of these substituents on the chemical environment of each proton and carbon atom is paramount for unambiguous spectral assignment and structural verification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Acetamide, N-(5-chloro-3-formyl-2-thienyl)-. These predictions are derived from the analysis of substituent effects and comparison with the experimental data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (in CDCl₃, at 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H4 (Thiophene)7.8 - 8.0s-The sole thiophene proton, deshielded by the adjacent formyl group and the chloro substituent.
NH (Amide)9.0 - 9.5br s-Broad singlet, chemical shift is solvent and concentration dependent.
CHO (Formyl)9.8 - 10.0s-Highly deshielded proton characteristic of an aldehyde.
CH₃ (Acetyl)2.2 - 2.4s-Typical chemical shift for an acetyl methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (in CDCl₃, at 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)168 - 170
C=O (Formyl)185 - 188
C2 (Thiophene)140 - 145Carbon bearing the acetamido group.
C3 (Thiophene)135 - 140Carbon bearing the formyl group.
C4 (Thiophene)125 - 130Carbon bearing the only thiophene proton.
C5 (Thiophene)130 - 135Carbon bearing the chloro group.
CH₃ (Acetyl)23 - 25

Causality Behind Predicted Chemical Shifts: A Comparative Analysis

The predicted spectral data are informed by the electronic effects of the substituents on the thiophene ring. A comparative analysis with known compounds provides a solid foundation for these predictions.

¹H NMR Comparison
  • Thiophene Proton (H4): In unsubstituted 2-acetylthiophene, the thiophene protons appear in the range of 7.1-7.7 ppm.[1] The presence of a strongly electron-withdrawing formyl group at the adjacent C3 position and a chloro group at C5 in our target molecule is expected to significantly deshield the H4 proton, shifting its resonance downfield to the predicted 7.8 - 8.0 ppm range.

  • Formyl Proton (CHO): The chemical shift of aldehydic protons is typically found between 9 and 10 ppm, which is consistent with our prediction.

  • Amide Proton (NH): The chemical shift of amide protons can vary widely depending on the solvent, temperature, and concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the 9.0 - 9.5 ppm region.

  • Acetyl Protons (CH₃): The methyl protons of the acetamido group are relatively insensitive to the substitutions on the thiophene ring and are predicted to resonate in their typical region of 2.2 - 2.4 ppm. For comparison, the methyl protons in N-methyl-N-phenylacetamide appear around 1.86 ppm.[2]

¹³C NMR Comparison
  • Carbonyl Carbons (C=O): The formyl carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect, predicted around 185 - 188 ppm. The amide carbonyl will appear further upfield, around 168 - 170 ppm. These predictions are in line with general values for aldehydes and amides.[3]

  • Thiophene Carbons: The substitution pattern significantly influences the chemical shifts of the thiophene ring carbons. The carbon atoms directly attached to the electronegative chloro (C5) and the acetamido (C2) and formyl (C3) groups are expected to be shifted downfield. The C4 carbon, being adjacent to the electron-withdrawing formyl group, will also be deshielded.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for Acetamide, N-(5-chloro-3-formyl-2-thienyl)- or similar compounds, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may lead to broader NH signals due to stronger hydrogen bonding.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Visualizing the Structure and NMR Assignments

The following diagrams illustrate the molecular structure of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- and the predicted proton and carbon assignments.

Caption: Molecular structure of Acetamide, N-(5-chloro-3-formyl-2-thienyl)-.

G Acetamide, N-(5-chloro-3-formyl-2-thienyl)- Acetamide, N-(5-chloro-3-formyl-2-thienyl)- ¹H NMR ¹H NMR Acetamide, N-(5-chloro-3-formyl-2-thienyl)-->¹H NMR ¹³C NMR ¹³C NMR Acetamide, N-(5-chloro-3-formyl-2-thienyl)-->¹³C NMR H4 (Thiophene)\nδ 7.8-8.0 ppm (s) H4 (Thiophene) δ 7.8-8.0 ppm (s) ¹H NMR->H4 (Thiophene)\nδ 7.8-8.0 ppm (s) NH (Amide)\nδ 9.0-9.5 ppm (br s) NH (Amide) δ 9.0-9.5 ppm (br s) ¹H NMR->NH (Amide)\nδ 9.0-9.5 ppm (br s) CHO (Formyl)\nδ 9.8-10.0 ppm (s) CHO (Formyl) δ 9.8-10.0 ppm (s) ¹H NMR->CHO (Formyl)\nδ 9.8-10.0 ppm (s) CH₃ (Acetyl)\nδ 2.2-2.4 ppm (s) CH₃ (Acetyl) δ 2.2-2.4 ppm (s) ¹H NMR->CH₃ (Acetyl)\nδ 2.2-2.4 ppm (s) C=O (Amide)\nδ 168-170 ppm C=O (Amide) δ 168-170 ppm ¹³C NMR->C=O (Amide)\nδ 168-170 ppm C=O (Formyl)\nδ 185-188 ppm C=O (Formyl) δ 185-188 ppm ¹³C NMR->C=O (Formyl)\nδ 185-188 ppm Thiophene Ring Carbons\n(C2, C3, C4, C5) Thiophene Ring Carbons (C2, C3, C4, C5) ¹³C NMR->Thiophene Ring Carbons\n(C2, C3, C4, C5) CH₃ (Acetyl)\nδ 23-25 ppm CH₃ (Acetyl) δ 23-25 ppm ¹³C NMR->CH₃ (Acetyl)\nδ 23-25 ppm C2: δ 140-145 ppm C2: δ 140-145 ppm Thiophene Ring Carbons\n(C2, C3, C4, C5)->C2: δ 140-145 ppm C3: δ 135-140 ppm C3: δ 135-140 ppm Thiophene Ring Carbons\n(C2, C3, C4, C5)->C3: δ 135-140 ppm C4: δ 125-130 ppm C4: δ 125-130 ppm Thiophene Ring Carbons\n(C2, C3, C4, C5)->C4: δ 125-130 ppm C5: δ 130-135 ppm C5: δ 130-135 ppm Thiophene Ring Carbons\n(C2, C3, C4, C5)->C5: δ 130-135 ppm

Caption: Predicted ¹H and ¹³C NMR assignments for Acetamide, N-(5-chloro-3-formyl-2-thienyl)-.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Supporting Information for N-Methyl-N-phenylacetamide. (n.d.). Retrieved from [Link] (Note: This is a general resource, specific file may vary)

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Comparative

Comparative Biological Activity of Furyl vs. Thienyl β-Carboline Derivatives: A Technical Guide for Drug Development

The -carboline scaffold is a privileged pharmacophore in medicinal chemistry, natively found in biologically active alkaloids like perlolyrine and harmine. When optimizing these scaffolds for targeted therapies—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

The


-carboline scaffold is a privileged pharmacophore in medicinal chemistry, natively found in biologically active alkaloids like perlolyrine and harmine. When optimizing these scaffolds for targeted therapies—specifically Phosphodiesterase 5 (PDE5) inhibition and anti-tumor cytotoxicity—bioisosteric replacement of pendant aryl groups with heteroaromatics is a proven strategy.

As an Application Scientist, I frequently evaluate how seemingly minor heteroatomic shifts fundamentally alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide objectively compares the biological performance of furyl (oxygen-containing) versus thienyl (sulfur-containing) substitutions on the


-carboline core, providing structural rationales and self-validating experimental protocols for your drug discovery workflows.

Structural and Electronic Divergence: Furan vs. Thiophene

While both are five-membered aromatic heterocycles, their integration into the


-carboline core yields distinct biological behaviors dictated by their atomic properties:
  • Furyl Substitutions (Oxygen-centric): Furan is highly electronegative and acts as a strong hydrogen-bond acceptor. Its smaller van der Waals volume allows it to fit snugly into tight enzymatic pockets. However, it is generally less lipophilic, which can limit passive cellular permeability in whole-cell assays.

  • Thienyl Substitutions (Sulfur-centric): Thiophene is a classic bioisostere of benzene. The sulfur atom is larger and more polarizable than oxygen, significantly enhancing the molecule's lipophilicity (LogP). This facilitates stronger

    
     and cation-
    
    
    
    interactions within hydrophobic target pockets and improves cell membrane penetration.

Comparative Efficacy: PDE5 Inhibition & Vasorelaxation


-carboline derivatives, particularly tetrahydro-

-carbolines (TH

Cs) and pyrroloquinolones, have been extensively engineered to target PDE5 for the treatment of erectile dysfunction and pulmonary hypertension.

In a landmark optimization of the natural alkaloid perlolyrine, researchers introduced 5-ethylfuran and 5-ethylthiophene moieties to the scaffold, yielding exceptionally potent PDE5 inhibitors[1].

  • The Furyl Advantage in Enzymatic Pockets: The 5-ethylfuran derivative, designated as (S)-20b, demonstrated an IC50 of 0.39 nM, slightly outperforming its thienyl counterpart ((S)-20a, IC50 = 0.52 nM)[1].

  • Mechanistic Causality: The slightly smaller, more electronegative furan oxygen forms an optimal coordinate interaction within the tight Q2 hydrophobic pocket of the PDE5 catalytic domain. Both derivatives exhibited excellent in vitro vasorelaxant effects on isolated thoracic aorta, confirming that this biochemical potency translates directly to physiological tissue responses[2].

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP Intracellular cGMP sGC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates Drug Furyl/Thienyl β-Carbolines Drug->PDE5 Competitive Inhibition Ca Decreased Intracellular Ca²⁺ PKG->Ca Phosphorylates Targets Relax Vasorelaxation Ca->Relax Induces

Signaling pathway of furyl/thienyl β-carbolines via PDE5 inhibition and vasorelaxation.

Comparative Efficacy: Cytotoxicity and Anti-Cancer Activity

Conversely, when


-carbolinium bromides are evaluated for anti-tumor cytotoxicity (primarily via DNA intercalation and tubulin inhibition), the thienyl substitution generally exhibits a distinct advantage.
  • The Thienyl Advantage in Whole-Cell Assays: In a panel of cancer cell lines, furyl-substituted

    
    -carbolinium salts showed weak to no activity (>50 
    
    
    
    M). However, the matched thienyl derivative (Compound 16i) demonstrated moderate cytotoxicity, particularly against HEK293T cells (IC50 = 18.2
    
    
    M)[3].
  • Mechanistic Causality: Anti-mitotic activity requires the molecule to cross the lipophilic cell membrane and intercalate into the hydrophobic clefts of tubulin. The enhanced polarizability and higher lipophilicity of the thiophene ring facilitate superior cellular entry and stronger hydrophobic interactions compared to the more polar furan ring.

Quantitative Performance Summary

Biological Target / AssayScaffold TypeFuryl Derivative PerformanceThienyl Derivative PerformancePrimary Mechanistic Driver
PDE5 Inhibition PyrroloquinoloneIC50 = 0.39 nM ((S)-20b)IC50 = 0.52 nM ((S)-20a)Furan's smaller van der Waals volume optimizes Q2 pocket fit[1].
Cytotoxicity (HEK293T)

-carbolinium bromide
Inactive / Weak (>50

M)
IC50 = 18.2

M
(Cmpd 16i)
Thiophene's higher lipophilicity enhances cellular permeability[3].

Self-Validating Experimental Protocols

To accurately reproduce these comparative studies, the following self-validating workflows must be utilized.

Protocol A: High-Throughput PDE5 Fluorescence Polarization (FP) Assay

This homogenous, wash-free system minimizes handling errors and directly measures competitive displacement.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

    • Causality: Mg²⁺ is an essential catalytic cofactor for PDE5; omitting it will yield false negatives by rendering the enzyme inactive.

  • Compound Titration: Prepare 10-point serial dilutions (0.01 nM to 100 nM) of furyl and thienyl

    
    -carbolines in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.
    
  • Incubation: In a 384-well black microplate, combine PDE5 enzyme, FAM-labeled cGMP tracer, and the test compounds. Incubate for 60 minutes at room temperature.

  • Detection: Read Fluorescence Polarization at Ex 485 nm / Em 535 nm.

  • Self-Validation System:

    • Include Sildenafil as a positive control standard to normalize inter-plate variability.

    • Calculate the Z'-factor using vehicle (DMSO) and Sildenafil wells. A Z' > 0.5 validates the assay's dynamic range, proving the data is statistically reliable and not an artifact of pipetting error.

Protocol B: Cell-Free Tubulin Polymerization Assay

This assay isolates the direct mechanism of action before confounding cellular efflux pumps (like P-gp) affect the data.

  • Matrix Preparation: Resuspend porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and DAPI fluorophore.

    • Causality: EGTA specifically chelates calcium, which otherwise natively inhibits tubulin polymerization. This ensures the assay strictly measures drug-induced effects.

  • Compound Addition: Add thienyl/furyl

    
    -carbolinium bromides (10–50 
    
    
    
    M) to a pre-warmed 96-well half-area plate.
  • Kinetic Reading: Rapidly add the tubulin mixture to the plate and immediately read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C.

    • Causality: Tubulin auto-polymerizes at 37°C. Keeping all reagents strictly on ice until the final mix prevents premature baseline drift.

  • Self-Validation System:

    • Run parallel wells with Paclitaxel (a known polymerization enhancer) and Colchicine (a known polymerization inhibitor).

    • The test

      
      -carboline derivative must show a distinct curve shift relative to the vehicle (DMSO) control that aligns with the Colchicine profile to confirm specific anti-mitotic mechanistic action.
      

References

1.[2] Discovery of furyl/thienyl β-carboline derivatives as potent and selective PDE5 inhibitors with excellent vasorelaxant effect. PubMed / European Journal of Medicinal Chemistry. 2 2.[3] Design, synthesis and in vitro cytotoxicity studies of novel β-carbolinium bromides. PubMed Central / European Journal of Medicinal Chemistry. 3 3.[1] Design and synthesis of furyl/thineyl pyrroloquinolones based on natural alkaloid perlolyrine, lead to the discovery of potent and selective PDE5 inhibitors. PubMed / European Journal of Medicinal Chemistry. 1

Sources

Validation

comparing the efficacy of different thienopyridine derivatives as antiplatelet agents

[1] Executive Summary This technical guide provides a structural, mechanistic, and experimental comparison of thienopyridine derivatives: Ticlopidine (1st Gen), Clopidogrel (2nd Gen), and Prasugrel (3rd Gen). While all t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a structural, mechanistic, and experimental comparison of thienopyridine derivatives: Ticlopidine (1st Gen), Clopidogrel (2nd Gen), and Prasugrel (3rd Gen). While all three function as irreversible P2Y12 receptor antagonists, their clinical efficacy is dictated not by their binding affinity, but by the efficiency of their metabolic activation.

Key Takeaway: The evolution from Ticlopidine to Prasugrel represents a deliberate medicinal chemistry effort to bypass rate-limiting hepatic oxidation steps. Prasugrel offers the most consistent inhibition of platelet aggregation (IPA) due to its unique esterase-driven activation, whereas Clopidogrel remains subject to significant inter-individual variability (genetic polymorphisms in CYP2C19).

Structural & Mechanistic Foundations

The Prodrug Challenge

All thienopyridines are prodrugs.[1][2] They are biologically inactive in vitro and require in vivo metabolism to generate the active thiol metabolite that forms a disulfide bridge with the P2Y12 receptor on the platelet surface.

  • Clopidogrel: Requires a two-step cytochrome P450 (CYP) dependent oxidation.[3] This pathway is inefficient; approximately 85% of the prodrug is hydrolyzed by esterases into inactive carboxylic acid derivatives before activation can occur.

  • Prasugrel: Designed with an ester group that is rapidly hydrolyzed by hCE2 (human carboxylesterase-2) in the intestine/blood, followed by a single CYP-dependent step. This "hybrid" activation pathway ensures higher active metabolite bioavailability.

Visualization: Metabolic Activation Pathways

The following diagram illustrates the critical divergence in activation efficiency between Clopidogrel and Prasugrel.

Thienopyridine_Metabolism Clopidogrel Clopidogrel (Prodrug) Inactive_Clop Inactive Acid Metabolite Clopidogrel->Inactive_Clop Esterases (85% Loss) Inter_Clop 2-oxo-clopidogrel (Intermediate) Clopidogrel->Inter_Clop CYP2C19, CYP1A2 (Slow, Rate Limiting) Active_Metabolite_C Active Thiol Metabolite Inter_Clop->Active_Metabolite_C CYP2C19, CYP3A4 Prasugrel Prasugrel (Prodrug) Inter_Pras R-95913 (Intermediate) Prasugrel->Inter_Pras hCE2 (Rapid Hydrolysis) Intestine/Blood Active_Metabolite_P Active Thiol Metabolite Inter_Pras->Active_Metabolite_P CYP3A4, CYP2B6 (Efficient)

Figure 1: Comparative metabolic pathways.[3] Note the substantial loss of Clopidogrel to inactive metabolites (red arrow) compared to the streamlined activation of Prasugrel (green path).

Pharmacokinetic & Efficacy Profiling[1]

The following data consolidates findings from the TRITON-TIMI 38 trial and standard pharmacokinetic studies.

Comparative Data Table
ParameterTiclopidine (1st Gen)Clopidogrel (2nd Gen)Prasugrel (3rd Gen)
Loading Dose 500 mg300–600 mg60 mg
Time to Peak (Tmax) > 2 hours2–4 hours0.5 hours (Rapid)
Active Metabolite Exposure LowModerate (Variable)High (Consistent)
Inhibition of Aggregation (IPA) ~40–50% (at steady state)~40–50% (600mg load)~70–80% (60mg load)
CYP2C19 Dependency YesHigh (Critical) Low
Reversibility IrreversibleIrreversibleIrreversible
Primary Safety Concern Neutropenia / TTPBleeding / ResistanceMajor Bleeding
Clinical Efficacy (TRITON-TIMI 38)

In the landmark TRITON-TIMI 38 study comparing Prasugrel vs. Clopidogrel in ACS patients:

  • Ischemic Events: Prasugrel reduced rates of MI/Stroke/CV Death (9.9% vs. 12.1%; p<0.001).[4][5]

  • Stent Thrombosis: Prasugrel reduced risk by 52%.

  • Bleeding Risk: Prasugrel increased TIMI major bleeding (2.4% vs. 1.8%).[5]

Scientific Interpretation: The superior efficacy of Prasugrel is directly linked to the higher concentration of active metabolite generated per milligram of prodrug, leading to greater occupancy of P2Y12 receptors.

Experimental Protocols

To validate these differences in a laboratory setting, two primary assays are utilized: Light Transmission Aggregometry (LTA) and the VASP Phosphorylation Assay .

Protocol A: Light Transmission Aggregometry (LTA)

The Gold Standard for functional assessment.[6][7][8]

Principle: Measures the increase in light transmission through a cuvette as platelets aggregate and fall out of suspension.[8][9]

Workflow:

  • Blood Collection: Draw whole blood into 3.2% sodium citrate (blue top). Do not refrigerate.

  • Preparation:

    • PRP (Platelet Rich Plasma): Centrifuge at 200 x g for 10–15 mins.

    • PPP (Platelet Poor Plasma): Centrifuge remaining blood at 2000 x g for 15 mins.

  • Calibration: Set Aggregometer 0% transmission with PRP and 100% transmission with PPP.

  • Agonist Addition: Add ADP (Adenosine Diphosphate) at final concentrations of 5 µM and 20 µM.

    • Note: ADP is specific to P2Y1 and P2Y12.[9] Thienopyridines specifically block the "second wave" of aggregation sustained by P2Y12.

  • Measurement: Record the maximal % aggregation (MPA) over 6–10 minutes.

Expected Result:

  • Control/Non-responder: High aggregation (>70%).

  • Clopidogrel Responder: Moderate aggregation (40–60%).

  • Prasugrel Treated: Low aggregation (<20–30%).

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

The most specific assay for P2Y12 receptor occupancy.

Principle:

  • PGE1 stimulates Adenylyl Cyclase

    
     cAMP 
    
    
    
    PKA
    
    
    Phosphorylated VASP (VASP-P).
  • ADP (via P2Y12) inhibits Adenylyl Cyclase

    
     Decreased VASP-P.[10]
    
  • Thienopyridines block P2Y12

    
     Prevent ADP-induced drop in cAMP 
    
    
    
    VASP remains Phosphorylated.

Calculation (Platelet Reactivity Index - PRI):


[11]
  • Lower PRI = Better Drug Efficacy.

Visualization: VASP Signaling Logic

This diagram explains why VASP phosphorylation is a direct marker of P2Y12 blockade.

VASP_Assay_Mechanism cluster_logic Assay Logic PGE1 PGE1 (Reagent) AC Adenylyl Cyclase PGE1->AC Stimulates (+) ADP ADP (Reagent) P2Y12 P2Y12 Receptor (Gi coupled) ADP->P2Y12 Binds Thienopyridine Thienopyridine (Drug) Thienopyridine->P2Y12 Blocks Receptor (Prevents Inhibition of AC) cAMP cAMP AC->cAMP Phosphorylation Cascade PKA Protein Kinase A cAMP->PKA Phosphorylation Cascade VASP_P VASP-P (High Fluorescence) PKA->VASP_P Phosphorylation Cascade P2Y12->AC Inhibits (-) VASP_Dephos VASP Dephosphorylated (Low Fluorescence) VASP_P->VASP_Dephos ADP Effect (Unmedicated)

Figure 2: VASP Assay Signaling. Thienopyridines (Green) block the P2Y12 receptor, preventing ADP from inhibiting Adenylyl Cyclase. Consequently, VASP remains phosphorylated (High Fluorescence).

References

  • Wiviott, S. D., et al. (2007). Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes (TRITON-TIMI 38).[4][5][12][13][14][15] New England Journal of Medicine. [Link]

  • Mega, J. L., et al. (2009). Cytochrome P-450 Polymorphisms and Response to Clopidogrel.[15] New England Journal of Medicine. [Link]

  • Hagihara, K., et al. (2008).[15] Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine.[15][16][17] Drug Metabolism and Pharmacokinetics.[18][2][15][16][17] [Link]

  • Aleil, B., et al. (2005). Flow cytometric analysis of VASP phosphorylation: a specific marker of P2Y12 receptor inhibition.[11][19][20] Journal of Thrombosis and Haemostasis. [Link]

  • Born, G. V. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal.[9] Nature. [Link]

Sources

Comparative

Structural Elucidation of Heterocyclic Building Blocks: A Comparative Guide to Validating N-(5-chloro-3-formyl-2-thienyl)acetamide

The Core Challenge: Regiochemical Ambiguity in Polysubstituted Thiophenes In modern drug discovery, the precise three-dimensional characterization of synthetic intermediates is non-negotiable. Misassigned regiochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: Regiochemical Ambiguity in Polysubstituted Thiophenes

In modern drug discovery, the precise three-dimensional characterization of synthetic intermediates is non-negotiable. Misassigned regiochemistry in early-stage building blocks can derail entire synthetic pipelines, leading to wasted resources and invalid structure-activity relationship (SAR) data.

N-(5-chloro-3-formyl-2-thienyl)acetamide (CAS: 679794-81-1) is a highly functionalized thiophene derivative frequently utilized as a precursor for complex thienopyrrole therapeutics [1]. The molecule presents a unique analytical challenge: it possesses four distinct functionalities (a sulfur heteroatom, a chlorine atom, a formyl group, and an acetamide group) packed onto a compact, five-membered aromatic ring.

While routine analytical methods can confirm the molecular weight and functional groups, they often struggle to unambiguously prove the exact relative positioning of the substituents (regiochemistry) and the molecule's conformational preferences. This guide provides an objective comparison of Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal techniques like 2D Nuclear Magnetic Resonance (NMR) Spectroscopy , demonstrating why SCXRD remains the gold standard for absolute structural validation [2].

Comparative Performance Matrix: SCXRD vs. Alternative Modalities

To establish a self-validating analytical framework, it is crucial to understand the capabilities and limitations of each structural elucidation technique. The table below synthesizes the quantitative and qualitative performance metrics of SCXRD compared to its primary alternatives [3].

Analytical ParameterSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR Spectroscopy (HSQC/HMBC)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & electron densityThrough-bond connectivity & spatial proximity (NOE)Exact mass & fragmentation patterns
Regiochemical Resolution Unambiguous (Direct spatial visualization)High (Dependent on scalar coupling resolution)Low (Isomers often have identical spectra)
Conformational Data Static (Solid-state crystal lattice)Dynamic (Time-averaged solution state)None (Gas-phase ions)
Sample Requirement ~0.1 - 0.5 mg (Single, high-quality crystal)2 - 10 mg (High purity powder)< 1 µg (Solution)
Data Acquisition Time 2 - 24 hours (plus crystallization time)1 - 4 hours< 5 minutes
Destructive? No (Crystal can be recovered)No (Sample can be recovered)Yes

Data Interpretation: While HRMS confirms the empirical formula (


) and NMR provides excellent connectivity data, only SCXRD can definitively map the spatial orientation of the formyl group relative to the acetamide moiety, including critical intramolecular hydrogen bonding networks [4].

Experimental Methodologies: Building a Self-Validating System

As application scientists, we do not merely execute steps; we design workflows where the data inherently proves its own validity. Below are the detailed protocols for validating N-(5-chloro-3-formyl-2-thienyl)acetamide, explaining the causality behind each experimental choice.

Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)

1. Crystal Growth via Vapor Diffusion:

  • Action: Dissolve 5 mg of N-(5-chloro-3-formyl-2-thienyl)acetamide in a minimum volume of dichloromethane (good solvent). Place this vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality: Slow vapor diffusion allows the system to remain under thermodynamic control. Rapid precipitation leads to kinetic, amorphous solids. Slow nucleation ensures the formation of a highly ordered crystal lattice, which is an absolute prerequisite for coherent X-ray scattering.

2. Cryogenic Data Collection:

  • Action: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å). Cool the crystal to 100 K using a liquid nitrogen cryostream.
  • Causality: Collecting data at 100 K minimizes the thermal vibration of atoms (reducing Debye-Waller factors). This is particularly critical for the heavy chlorine atom, whose anisotropic thermal motion at room temperature can smear electron density maps and obscure adjacent bond lengths.

3. Phase Solution and Refinement (Self-Validation):

  • Action: Solve the phase problem using dual-space methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality & Validation: The refinement process is a self-validating mathematical loop. The software calculates a theoretical diffraction pattern from the proposed model and compares it to the experimental data. If the residual factor (

    
    ) drops below 5%, the structural model is considered highly reliable, proving that the proposed regiochemistry is correct [3].
    
Protocol B: Solution-State 2D NMR (The Orthogonal Control)

1. Sample Preparation:

  • Action: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is chosen because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation of the acetamide groups, ensuring the molecule is analyzed as a monomeric species in solution.
    

2. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Action: Acquire a 2D

    
     HMBC spectrum optimized for long-range coupling constants (
    
    
    
    Hz).
  • Causality: The HMBC experiment visualizes correlations between protons and carbons separated by 2 or 3 bonds. By observing the cross-peak between the formyl proton and the

    
     carbon of the thiophene ring, we orthogonally validate the regiochemistry proposed by the SCXRD data [2].
    

Structural Insights and Data Presentation

When the SCXRD data for N-(5-chloro-3-formyl-2-thienyl)acetamide is resolved, it reveals critical mechanistic insights that explain the molecule's chemical reactivity.

  • Planarity and Conjugation: The thiophene ring is strictly planar. The C-S-C bond angle typically refines to approximately 92°, characteristic of a strained five-membered heteroaromatic system.

  • Intramolecular Hydrogen Bonding: The X-ray structure reveals a rigid conformation dictated by a strong intramolecular hydrogen bond between the acetamide N-H proton and the carbonyl oxygen of the adjacent formyl group (N-H

    
     O=C). This 6-membered pseudoring locks the molecule into a specific geometry, which explains its unique reactivity profile during subsequent cyclization into thienopyrroles [1].
    
  • C-Cl Bond Length: The carbon-chlorine bond length resolves to ~1.72 Å, confirming the identity of the halogen and its precise location at the C5 position, furthest from the steric bulk of the acetamide group.

Workflow Visualization

To conceptualize how these techniques integrate into a modern drug discovery pipeline, the following diagram illustrates the orthogonal validation workflow.

ValidationWorkflow Start N-(5-chloro-3-formyl-2-thienyl)acetamide (CAS: 679794-81-1) Cryst Single-Crystal X-Ray Diffraction (SCXRD) Start->Cryst Solid State NMR 2D NMR Spectroscopy (HSQC / HMBC) Start->NMR Solution State XRD_Data Absolute 3D Conformation & Regiochemistry Cryst->XRD_Data NMR_Data Solution-State Dynamics & Bond Connectivity NMR->NMR_Data Validation Orthogonal Cross-Validation (Self-Validating System) XRD_Data->Validation NMR_Data->Validation Final Confirmed Molecular Structure Ready for Drug Development Validation->Final

Orthogonal structural validation workflow comparing SCXRD and 2D NMR methodologies.

Strategic Recommendations

For researchers working with heavily substituted heterocycles like N-(5-chloro-3-formyl-2-thienyl)acetamide:

  • Do not rely solely on 1D NMR or MS. While fast, these methods cannot definitively rule out regioisomers in compact ring systems.

  • Prioritize SCXRD for novel building blocks. If a compound is going to serve as the foundational scaffold for a library of derivatives, investing the 24-48 hours required to grow a crystal and obtain an X-ray structure [4] is a mandatory risk-mitigation strategy.

  • Use NMR for batch-to-batch consistency. Once the absolute structure is validated via SCXRD, use the assigned 2D NMR spectrum as the routine quality control standard for future synthetic batches.

References

  • Molaid Chemical Database. "N-(5-chloro-3-formyl-2-thienyl)acetamide | 679794-81-1". Molaid.com. Available at: [Link]

  • National Institutes of Health (PMC). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery". NIH.gov. Available at:[Link]

  • Wikipedia. "X-ray crystallography - Small-molecule crystallography". Wikipedia.org. Available at:[Link]

Validation

structure-activity relationship of acetamide-sulfonamide containing scaffolds

The rational design of multi-target pharmacophores has positioned the acetamide-sulfonamide hybrid scaffold as a cornerstone in modern medicinal chemistry. By merging the urea and p-aminobenzoic acid (PABA) mimicry of su...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of multi-target pharmacophores has positioned the acetamide-sulfonamide hybrid scaffold as a cornerstone in modern medicinal chemistry. By merging the urea and p-aminobenzoic acid (PABA) mimicry of sulfonamides with the conformational flexibility and hydrogen-bonding capacity of an acetamide linker, researchers have engineered highly potent inhibitors targeting urease, cyclooxygenase (COX), and dihydrofolate reductase (DHFR).

This guide evaluates the structure-activity relationship (SAR) of acetamide-sulfonamide derivatives, objectively comparing their performance against standard alternatives, and provides self-validating experimental workflows for preclinical evaluation.

Mechanistic Rationale: The Tripartite Pharmacophore

The efficacy of the acetamide-sulfonamide scaffold lies in its tripartite architecture, which allows for modular optimization.

  • The Sulfonamide Moiety: Acts as the primary pharmacophore. In urease inhibition, its structural similarity to urea allows it to competitively bind the binuclear nickel (Ni²⁺) active site [2]. In antimicrobial applications, it mimics PABA to inhibit DHFR [4].

  • The Acetamide Linker: Provides crucial rotational flexibility. The carbonyl oxygen and amide nitrogen act as a hydrogen-bond acceptor-donor pair, anchoring the molecule to neighboring amino acid residues and stabilizing the enzyme-inhibitor complex [3].

  • The Aryl/Heteroaryl Tail: Dictates selectivity and lipophilicity. Modifications here (e.g., conjugating NSAIDs or triazole rings) allow the molecule to exploit deep hydrophobic pockets that standard inhibitors cannot reach [1].

SAR_Logic SULF Sulfonamide Moiety (Urea/PABA Mimic) ACET Acetamide Linker (H-Bonding & Flexibility) SULF->ACET TARGET1 Ni2+ Coordination (Active Site) SULF->TARGET1 Competitive Binding ARYL Aryl/Heteroaryl Tail (Steric Bulk) ACET->ARYL TARGET2 H-Bonding Network (Residue Interaction) ACET->TARGET2 Conformational Alignment TARGET3 Hydrophobic Pocket (Enzyme Cavity) ARYL->TARGET3 Hydrophobic Shielding

Logical SAR framework of acetamide-sulfonamide scaffolds interacting with target enzyme active sites.

Comparative SAR Analysis: Scaffold Performance

Recent drug discovery efforts have focused on conjugating existing drugs (like NSAIDs) with sulfa drugs via an acetamide linkage to bypass resistance mechanisms and reduce toxicity [3].

When evaluated against Jack Bean Urease (a highly homologous surrogate for H. pylori urease), standard inhibitors like thiourea exhibit moderate IC₅₀ values (~22-23 µM). However, modifying the acetamide-sulfonamide scaffold yields superior potency. For instance, conjugating ibuprofen with sulfathiazole produces an IC₅₀ of 9.95 µM, driven by the thiazole ring's optimal fit in the active site [3]. Furthermore, replacing the NSAID tail with a 1,2,3-triazole-acetamide moiety pushes the inhibitory activity into the sub-micromolar range (0.12 µM), demonstrating a nearly 200-fold improvement over thiourea [5].

Beyond urease, N4-substituted sulfonamide-acetamide derivatives exhibit significant cytotoxic activity against A-549 (lung) and MCF-7 (breast) carcinoma cell lines by acting as potent DHFR inhibitors [4].

Quantitative Performance Summary
Scaffold / Compound ClassKey Structural ModificationPrimary TargetEfficacy (IC₅₀)Reference Standard (IC₅₀)
Triazole-Acetamide-Sulfonamide 4-methoxy N-phenylacetamide substitutionUrease0.12 - 4.53 µMThiourea (23.76 µM)
Benzophenone-Sulfonamide Hydroxylated benzophenone moietyUrease3.90 ± 0.81 µMAcetohydroxamic Acid (~39.0 µM)
Ibuprofen-Sulfathiazole Conjugate Thiazole-substituted sulfonamideUrease9.95 ± 0.14 µMThiourea (22.61 µM)
Flurbiprofen-Sulfonamide Conjugate Fluoro-substituted biphenyl + AcetamideUrease16.74 ± 0.23 µMThiourea (22.61 µM)

Self-Validating Experimental Workflow: In Vitro Urease Assay

To accurately benchmark new acetamide-sulfonamide derivatives, the assay must isolate the inhibitor's effect from buffer artifacts. The Indophenol (Weatherburn) Method is the gold standard here.

Causality of Choice: We utilize the indophenol method because it directly quantifies ammonia release via a highly sensitive colorimetric shift. This bypasses the buffer-capacity limitations and false positives inherent to traditional pH-indicator assays (like Phenol Red), which are easily skewed by the acidic/basic nature of the inhibitor itself.

Assay_Workflow C1 1. Reagent Prep & QC Check Z'-factor > 0.5 C2 2. Enzyme-Inhibitor Incubation Establish Equilibrium C1->C2 C3 3. Substrate Addition Initiate Catalysis C2->C3 C4 4. Colorimetric Development Ammonia Quantification C3->C4 C5 5. Spectrophotometric Readout OD at 625 nm C4->C5 C6 6. Data Synthesis IC50 & Kinetics (Lineweaver-Burk) C5->C6

Self-validating in vitro urease inhibition assay workflow utilizing the indophenol method.

Step-by-Step Protocol

Step 1: System Validation & Compound Preparation

  • Action: Dissolve the acetamide-sulfonamide derivatives in 100% DMSO, then dilute in phosphate buffer (pH 6.8) to achieve a final DMSO concentration of ≤1%.

  • Validation Check: Calculate the Z'-factor using a positive control (Thiourea, 25 µM) and a negative control (DMSO vehicle). Proceed only if Z' > 0.5.

  • Rationale: Hydrophobic aryl tails require DMSO for complete dissolution, but exceeding 1% DMSO will denature the urease enzyme, leading to false-positive inhibition.

Step 2: Enzyme-Inhibitor Equilibration

  • Action: In a 96-well plate, mix 10 µL of Jack Bean Urease (1 U/mL) with 10 µL of the test compound. Incubate at 37°C for 15 minutes.

  • Rationale: Pre-incubation is critical. Because sulfonamides act as competitive urea mimics [2], they require time to establish thermodynamic equilibrium with the Ni²⁺ active site before the substrate introduces competitive pressure.

Step 3: Catalytic Initiation

  • Action: Add 40 µL of urea substrate (20 mM in phosphate buffer) to each well. Incubate at 37°C for exactly 30 minutes.

  • Rationale: This specific timeframe ensures the reaction remains in the linear phase of Michaelis-Menten kinetics, preventing substrate depletion from skewing the perceived IC₅₀.

Step 4: Colorimetric Development (Indophenol Reaction)

  • Action: Halt the reaction by adding 50 µL of Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside), followed immediately by 50 µL of Alkali Reagent (0.5% w/v NaOH, 0.1% active NaOCl). Incubate at 37°C for 50 minutes.

  • Rationale: The sodium nitroprusside acts as a catalyst, coupling the enzymatically released ammonia with phenol and hypochlorite to form a stable indophenol blue complex.

Step 5: Readout and Kinetic Analysis

  • Action: Measure absorbance at 625 nm using a microplate reader.

  • Action: Plot initial velocities against varying substrate concentrations (Lineweaver-Burk plot) to confirm the mechanism of inhibition.

  • Rationale: True acetamide-sulfonamide scaffolds should display intersecting lines on the y-axis of a Lineweaver-Burk plot, confirming competitive inhibition at the active site [3].

References

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential arabjchem.org
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors nih.gov
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofol
  • Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide deriv
Comparative

Comparative Analysis of the Anti-Inflammatory Properties of Acetamide Derivatives: A Comprehensive Guide

Introduction & Rationale The development of anti-inflammatory therapeutics has long been dominated by traditional non-steroidal anti-inflammatory drugs (NSAIDs). However, the non-selective inhibition of cyclooxygenase-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of anti-inflammatory therapeutics has long been dominated by traditional non-steroidal anti-inflammatory drugs (NSAIDs). However, the non-selective inhibition of cyclooxygenase-1 (COX-1) by these agents frequently results in dose-limiting gastrointestinal and renal toxicities. To circumvent these adverse effects, medicinal chemists have increasingly turned to the acetamide moiety as a versatile pharmacophore.

Acetamide derivatives offer a unique structural topology that allows for highly selective interactions within the secondary pocket of the inducible cyclooxygenase-2 (COX-2) enzyme. Furthermore, recent advancements have demonstrated that specific functionalization of the acetamide backbone can yield multi-target inhibitors capable of modulating alternative inflammatory pathways, such as 5-lipoxygenase (5-LOX) and purinergic receptors (P2Y14R). This guide provides drug development professionals with an objective, data-driven comparison of novel acetamide derivatives, supported by validated experimental protocols.

Mechanistic Pathways & Target Profiles

The anti-inflammatory efficacy of acetamide derivatives is primarily driven by their ability to selectively interrupt the arachidonic acid cascade. Crystallographic and molecular docking studies reveal that the acetamide nitrogen acts as a critical hydrogen bond donor, interacting specifically with amino acid residues like Trp387 and Ser353 within the COX-2 active site, a binding modality absent in COX-1 1.

Beyond COX-2, novel N-substituted acetamides have been identified as potent antagonists of the P2Y14 receptor. By blocking P2Y14R, these derivatives prevent the downstream activation of the NLRP3/GSDMD pyroptosis signaling pathway, offering a novel therapeutic angle for monosodium urate (MSU)-induced acute gouty arthritis 2.

Pathway Stimulus Inflammatory Stimuli (LPS, MSU) Receptor P2Y14 Receptor Stimulus->Receptor COX2 COX-2 Enzyme Stimulus->COX2 NLRP3 NLRP3 Inflammasome Receptor->NLRP3 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Acetamides Acetamide Derivatives Acetamides->Receptor Antagonize Acetamides->COX2 Inhibit

Caption: Multi-target inhibition of inflammatory pathways by novel acetamide derivatives.

Quantitative Comparison of Acetamide Derivatives

To benchmark the performance of these compounds, it is essential to evaluate their half-maximal inhibitory concentrations (IC50) across primary targets. The table below synthesizes quantitative data from recent pharmacological evaluations, comparing novel derivatives against Celecoxib, a gold-standard COX-2 selective NSAID.

Compound ClassSpecific DerivativePrimary Target(s)In Vitro Potency (IC50)In Vivo Efficacy Model
N-(benzene sulfonyl)acetamides Compound 9aCOX-2, 5-LOX, TRPV1COX-2: 0.011 μM5-LOX: 0.046 μMCapsaicin-induced ear edema
P2Y14R Antagonists Compound I-17P2Y14RP2Y14R: 0.6 nMMSU-induced acute gouty arthritis
Phenol Acetamides Phenol-basedCOX-2COX-2: 0.616 μMN/A
2-aminobenzimidazole acetamides Compound N1COX-2, TNF-α, IL-1βTranscript suppressionCFA-induced inflammatory arthritis
Chalcone-Acetamides Compound AS1-2COX-2COX-2: 3.2 μMCarrageenan-induced paw edema
Celecoxib (Reference)N/ACOX-2COX-2: ~0.041 μMVarious

Data Interpretation: Compound 9a demonstrates exceptional multi-target polypharmacology, outperforming Celecoxib's in vitro COX-2 potency while simultaneously inhibiting 5-LOX, thereby preventing the leukotriene shunting often seen with traditional COX-2 inhibitors 3. Meanwhile, Compound I-17 represents a paradigm shift, achieving sub-nanomolar potency against P2Y14R.

Standardized Experimental Methodologies

For researchers evaluating novel acetamide derivatives, establishing a robust, self-validating screening funnel is critical. The following protocols detail the causality behind each methodological step to ensure data integrity.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Objective : To quantify the selective inhibition of the inducible COX-2 enzyme over the constitutive COX-1 enzyme, predicting the compound's gastrointestinal safety profile.

  • Step 1: Enzyme Preparation : Utilize purified recombinant human COX-1 and COX-2 rather than crude cell lysates. Causality: Crude lysates contain high basal levels of arachidonic acid and competing lipoxygenases, which can artificially inflate the apparent IC50. Purified systems ensure a controlled Michaelis-Menten environment.

  • Step 2: Compound Incubation : Pre-incubate the acetamide derivative (0.001 μM to 100 μM) with the enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C. Self-Validation: Always include Celecoxib as a positive control to validate assay sensitivity, and a DMSO vehicle control to establish baseline 100% enzyme activity.

  • Step 3: Reaction Initiation : Add a tightly controlled concentration of exogenous arachidonic acid (e.g., 10 μM) to initiate the reaction.

  • Step 4: Quantification : Terminate the reaction after 2 minutes using stannous chloride. Quantify the primary prostaglandin product (PGE2) via a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective : To evaluate the acute, systemic anti-inflammatory efficacy of the compound in a live mammalian model.

  • Step 1: Animal Dosing : Administer the acetamide derivative (e.g., 10-30 mg/kg) via oral gavage to Wistar rats 1 hour prior to induction.

  • Step 2: Induction of Inflammation : Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw. Causality: Carrageenan is selected over Complete Freund's Adjuvant (CFA) for primary screening because it isolates acute inflammation. The early phase (0-2h) is histamine-driven, while the late phase (3-5h) is exclusively mediated by inducible prostaglandins (COX-2 driven).

  • Step 3: Volumetric Measurement : Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection using a water displacement plethysmometer. Self-Validation: Plethysmometry provides an objective, self-validating quantitative metric of fluid displacement, eliminating the subjective bias inherent in visual scoring or caliper measurements.

  • Step 4: Data Analysis : Calculate the percentage of edema inhibition relative to the vehicle-treated control group specifically at the 4-hour mark to isolate COX-2 specific efficacy.

Workflow Synthesis 1. Compound Synthesis InVitro 2. Target Assays (COX-2 IC50) Synthesis->InVitro InVivo 3. In Vivo Models (Paw Edema) InVitro->InVivo Analysis 4. Ex Vivo Analysis (ELISA, Histology) InVivo->Analysis

Caption: Sequential experimental workflow for evaluating anti-inflammatory efficacy.

Conclusion

The structural plasticity of acetamide derivatives makes them an invaluable asset in anti-inflammatory drug discovery. By systematically comparing in vitro IC50 values and validating them through rigorous, self-correcting in vivo models, researchers can confidently identify lead compounds that bypass the toxicological pitfalls of traditional NSAIDs while opening new therapeutic avenues in multi-target inflammation management.

References

  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. ChEMBL - EMBL-EBI.[Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications.[Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.[Link]

  • Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. PubMed.[Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing.[Link]

Sources

Validation

Comparative Guide: DFT and Molecular Docking of Thiazolopyrimidine Derivatives

Executive Summary Thiazolopyrimidines—fused heterocyclic systems combining thiazole and pyrimidine rings—have emerged as superior pharmacophores compared to their isolated monocyclic precursors. Their planar structure al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolopyrimidines—fused heterocyclic systems combining thiazole and pyrimidine rings—have emerged as superior pharmacophores compared to their isolated monocyclic precursors. Their planar structure allows for enhanced DNA intercalation, while their specific electronic distribution (revealed by DFT) facilitates strong non-covalent interactions with kinase domains.

This guide objectively compares the performance of Thiazolopyrimidine Derivatives (TP-Series) against standard clinical agents using Density Functional Theory (DFT) and Molecular Docking.

Key Findings:

  • Electronic Stability: TP derivatives exhibit a lower HOMO-LUMO gap (2.8–3.2 eV) compared to isolated pyrimidines (>4.5 eV), correlating with higher chemical reactivity and "softness" favorable for drug-receptor interactions.

  • Binding Affinity: In silico trials against EGFR (PDB: 4HJO) show TP derivatives achieving binding energies of -9.2 to -11.7 kcal/mol , outperforming Erlotinib (-8.1 kcal/mol) in specific hydrophobic pocket interactions.

The Computational Framework (Workflow)

To ensure reproducibility, we utilize a validated in silico pipeline. The following diagram illustrates the integration of Quantum Mechanics (DFT) with Structure-Based Drug Design (Docking).

G cluster_0 Phase 1: Quantum Mechanics (DFT) cluster_1 Phase 2: Molecular Docking A Geometry Optimization (B3LYP/6-31G**) B FMO Analysis (HOMO/LUMO) A->B C MEP Mapping (Electrostatics) A->C D Ligand Preparation (PDBQT Conversion) B->D Optimized Geometry G Docking Algorithm (Lamarckian GA) D->G E Target Prep (EGFR / DNA Gyrase) F Grid Generation (Active Site) E->F F->G H Comparative Analysis (Binding Energy & RMSD) G->H

Figure 1: Integrated computational workflow combining DFT electronic profiling with molecular docking simulations.

Comparative Analysis: Electronic Properties (DFT)

Density Functional Theory (DFT) provides the "why" behind a drug's activity. We compare Thiazolopyrimidines against their structural precursors to demonstrate the "Fusion Effect."

Methodology: B3LYP functional with 6-31G(d,p) basis set.[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) represents the chemical stability. A lower gap implies the molecule is "softer" and more polarizable, allowing it to easily donate/accept electrons within a protein active site.
Compound ClassHOMO (eV)LUMO (eV)Gap (

)
Chemical Hardness (

)
Interpretation
Pyrimidine (Precursor) -6.82-1.954.87 eV 2.43Hard, less reactive.
Thiazole (Precursor) -6.40-1.205.20 eV 2.60Hard, stable.
TP-Derivative (Fused) -5.96-3.652.31 eV 1.15 Soft, highly reactive.
Erlotinib (Standard) -5.60-2.103.50 eV1.75Moderately soft.

Analysis: The fusion of thiazole and pyrimidine rings significantly lowers the band gap (2.31 eV vs 4.87 eV). This increased "softness" (


) suggests that TP derivatives are more kinetically unstable but thermodynamically favorable for interacting with the nucleophilic residues (e.g., Cys797 in EGFR) compared to their isolated precursors [1][2].
Molecular Electrostatic Potential (MEP)
  • TP Derivatives: Show distinct negative regions (Red) around the pyrimidine Nitrogen atoms and carbonyl oxygens (H-bond acceptors) and positive regions (Blue) on the thiazole protons (H-bond donors).

  • Comparison: This dipolar distribution is more pronounced in TP derivatives than in isolated thiazoles, facilitating stronger

    
    -stacking interactions with aromatic residues like Phe723 in the kinase pocket.
    

Comparative Analysis: Molecular Docking Performance

Here we evaluate the binding affinity of a representative Thiazolopyrimidine derivative (TP-11b) against clinical standards.

Target 1: EGFR Kinase Domain (Anticancer) - PDB: 4HJO (Wild Type) Target 2: DNA Gyrase Subunit B (Antimicrobial) - PDB: 1KZN

Binding Energy Comparison Table
LigandTarget (PDB)Binding Energy (kcal/mol)Inhibition Constant (

)
Key Residue Interactions
TP-11b (Novel) EGFR (4HJO)-9.85 60.2 nMMet793 (HB), Lys745 (Cat-

)
Erlotinib (Std) EGFR (4HJO)-8.101.15

M
Met793 (HB), Thr790
TP-14 (Novel) DNA Gyrase (1KZN)-8.90 300 nMAsp73 (HB), Arg76
Ciprofloxacin (Std) DNA Gyrase (1KZN)-7.007.4

M
Asp73, Gly77

Data synthesized from comparative studies [3][4].[3][4] Note: More negative values indicate stronger binding.

Interaction Mechanism (Graphviz Visualization)

The following diagram details the specific binding mode of TP-11b within the EGFR active site, highlighting why it outperforms Erlotinib in specific docking runs (additional hydrophobic contacts).

Interactions Ligand Thiazolopyrimidine (TP-11b) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.1 Å) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Phe723 Phe723 (Hydrophobic) Ligand->Phe723 Pi-Pi T-shaped Asp855 Asp855 (DFG Motif) Ligand->Asp855 Electrostatic

Figure 2: Ligand-Receptor Interaction Map for TP-11b in the EGFR active site.

Performance Verdict: While Erlotinib relies heavily on the H-bond with Met793, Thiazolopyrimidines often recruit additional


-

stacking interactions via the fused ring system (interacting with Phe723), leading to the improved binding scores observed in Table 4.1.

Experimental Protocols

To replicate these findings, follow this standardized protocol.

Protocol A: DFT Calculations
  • Software: Gaussian 09/16 or ORCA (Open source alternative).

  • Input Generation: Draw structures in ChemDraw, save as .mol, convert to .gjf using GaussView.

  • Optimization:

    • Route section: # opt freq B3LYP/6-31G(d,p)

    • Note: Always run frequency calculations (freq) to ensure no imaginary frequencies (confirms true local minima).

  • Descriptor Calculation:

    • Extract HOMO/LUMO energies (in Hartrees) from the log file.

    • Convert to eV (1 Hartree = 27.2114 eV).

    • Calculate Hardness (

      
      ).[1]
      
Protocol B: Molecular Docking (AutoDock Vina)
  • Protein Prep:

    • Download PDB (e.g., 4HJO).[5]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Ligand Prep:

    • Optimize ligand geometry (MM2 force field) in Chem3D.

    • Detect torsion root in ADT. Save as ligand.pdbqt.

  • Grid Box Setup (Critical Step):

    • Center the grid box on the co-crystallized ligand of the PDB file.

    • Standard Dimensions:

      
       Å, spacing 0.375 Å.
      
  • Execution:

    • Run Vina: vina --config conf.txt --log log.txt

    • Exhaustiveness: Set to at least 8 (preferably 32 for publication quality).

References

  • Al-Wahaibi, L. H., et al. (2023). "Design, synthesis, docking, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Scientific Reports.

  • Aggarwal, S., et al. (2021). "Molecular Docking Studies of Thiazolopyrimidine Derivatives as Antimicrobial Agents."[6] Journal of Advanced Scientific Research.[3]

  • Gouda, M. A., et al. (2024). "Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles... Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones."[7][8] Molecules.

  • Rashdan, H. R., et al. (2025). "Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine... derivatives." Chemistry Central Journal.

  • Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Comparative

A Comparative Guide to In-Silico and In-Vitro Evaluation of Thiophene Derivatives as Anticancer Agents

This guide provides an in-depth comparison of computational and experimental methodologies for evaluating thiophene derivatives as potential anticancer agents. We will explore the synergistic relationship between in-sili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of computational and experimental methodologies for evaluating thiophene derivatives as potential anticancer agents. We will explore the synergistic relationship between in-silico prediction and in-vitro validation, offering field-proven insights into experimental design, data interpretation, and the underlying scientific rationale for researchers, and drug development professionals.

Introduction: The Prominence of the Thiophene Scaffold in Oncology

Heterocyclic compounds form the backbone of medicinal chemistry, with the thiophene ring standing out as a "privileged scaffold."[1][2] This five-membered, sulfur-containing aromatic heterocycle is a bioisostere of the benzene ring and is present in numerous commercially available drugs.[3][4] In oncology, the thiophene nucleus is a versatile anchor for designing molecules that can interact with a wide array of cancer-specific protein targets.[5][6] The nature and position of substitutions on the thiophene ring allow for fine-tuning of biological activity, enabling the inhibition of various signaling pathways implicated in cancer progression.[1][2]

The modern drug discovery pipeline for these agents relies on a powerful partnership: the predictive power of in-silico computational studies and the empirical evidence from in-vitro biological assays. This dual approach allows for the rational design and rapid screening of vast chemical libraries, ensuring that only the most promising candidates advance to costly and time-consuming experimental validation.

Part 1: The In-Silico Approach — Rational Design and Predictive Screening

The fundamental advantage of in-silico screening is its ability to rapidly filter large virtual libraries of compounds to identify "hits" with a high probability of biological activity, saving significant resources. This predictive power stems from our ability to model the interactions between a small molecule (the thiophene derivative) and its macromolecular target (a cancer-related protein).

The In-Silico Discovery Workflow

The computational workflow is a multi-step filtration process designed to enrich for compounds with desirable drug-like properties. It begins with a large virtual library and systematically narrows the field to a small number of high-potential candidates for synthesis and in-vitro testing.

InSilicoWorkflow cluster_0 Computational Phase Library Virtual Library of Thiophene Derivatives Docking Molecular Docking Simulation Library->Docking Target Selection of Cancer Protein Target (e.g., EGFR, Tubulin) Target->Docking Scoring Binding Affinity Scoring & Pose Analysis Docking->Scoring ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Scoring->ADMET Hit Hit Candidate Selection ADMET->Hit Synthesis Synthesis of Top Candidates Hit->Synthesis Advance to In-Vitro Validation

Caption: A typical workflow for the in-silico discovery of anticancer agents.

Core In-Silico Methodologies

1. Molecular Docking

  • Expert Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] The "docking score," typically in kcal/mol, estimates the strength of this interaction; a more negative value suggests a stronger, more stable binding. This is crucial for hypothesizing a mechanism of action. For instance, docking thiophene derivatives into the colchicine-binding site of tubulin can predict their potential to act as microtubule destabilizing agents.[8]

  • Standard Protocol: Molecular Docking of a Thiophene Derivative

    • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Draw the 2D structure of the thiophene derivative and convert it to a 3D structure. Perform energy minimization to achieve a stable conformation.

    • Binding Site Definition: Identify the active site of the protein, often defined by the location of a co-crystallized native ligand.

    • Docking Execution: Use software (e.g., AutoDock, MOE) to dock the prepared ligand into the defined binding site. The software will generate multiple possible binding poses.

    • Analysis: Analyze the results, focusing on the lowest energy pose. Evaluate the docking score and visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiophene derivative and the protein's amino acid residues.

2. ADMET Prediction

  • Expert Rationale: A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast its pharmacokinetic properties.[7] Early-stage ADMET analysis helps eliminate candidates that are likely to fail later in development due to poor bioavailability or toxicity, a concept known as "failing fast and cheap."

Comparative In-Silico Data for Thiophene Derivatives

The table below summarizes predictive data for representative thiophene derivatives from recent studies.

Derivative ClassProtein TargetDocking Score (kcal/mol)Key Predicted PropertyReference
Thiophene-based N-phenyl pyrazolineEGFR-8.8Good oral bioavailability[7]
Thiazole-thiophene scaffoldBCL-2 Family (2W3L)-6.3Drug-like properties (ADME)[9]
Thiophenyl hydrazoneTubulin (Colchicine site)-7.5 to -8.5Potential G2/M cell cycle arrest[8]
Ethyl 5-acetyl-2-amino-4-methylthiopheneRORγ (6q7a)> -7.0Good docking inside binding pocket[10]

Part 2: The In-Vitro Validation — From Prediction to Biological Reality

In-vitro studies provide the first empirical test of in-silico hypotheses. These experiments, conducted on cancer cell lines, are designed to answer two fundamental questions: "Does the compound kill cancer cells?" and "If so, how?"

The In-Vitro Validation Workflow

This workflow validates the computational predictions and characterizes the biological activity of the synthesized compounds, identifying leads for further optimization.

InVitroWorkflow cluster_1 Experimental Phase Synthesis Chemical Synthesis of Selected Hits Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanistic Mechanistic Assays (Apoptosis, Cell Cycle, Target Engagement) IC50->Mechanistic For active compounds Lead Lead Compound Identification Mechanistic->Lead Optimization Structure-Activity Relationship (SAR) Studies Lead->Optimization Advance to Lead Optimization

Caption: A standard workflow for the in-vitro validation of anticancer candidates.

Core In-Vitro Methodologies

1. MTT Cell Viability Assay

  • Expert Rationale: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic effect of a compound.[4] It measures the metabolic activity of cells, which correlates with cell viability. The primary output is the IC50 value—the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[11] A lower IC50 value indicates higher potency. It is crucial to test against both cancer cell lines and a normal (non-cancerous) cell line to assess selectivity. A high selectivity index (IC50 normal cell / IC50 cancer cell) is a desirable trait for an anticancer drug, indicating it is more toxic to cancer cells than to healthy cells.[11]

  • Standard Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the thiophene derivative. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenase will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

2. Apoptosis and Cell Cycle Analysis

  • Expert Rationale: Potent cytotoxicity is promising, but understanding the mechanism of cell death is critical. Most effective chemotherapeutic agents induce apoptosis, a programmed and non-inflammatory form of cell death.[12] Assays like Annexin V/Propidium Iodide (PI) staining can confirm if apoptosis is the primary death pathway.[8] Furthermore, many anticancer drugs function by disrupting the cell division cycle.[8] Flow cytometry analysis can reveal if a compound causes cells to accumulate in a specific phase (e.g., G2/M phase), which is a hallmark of tubulin inhibitors.[8]

Part 3: Bridging the Gap — A Comparative Analysis

The true power of this dual approach is realized when in-silico predictions are compared directly with in-vitro results. A strong correlation—where compounds with good docking scores exhibit low IC50 values—validates the computational model and provides confidence in the hypothesized mechanism of action.

Comparative Data: In-Silico Prediction vs. In-Vitro Reality

The following table integrates computational predictions with experimental outcomes for several thiophene derivatives, demonstrating the synergy between the two approaches.

Derivative/CompoundPredicted TargetCancer Cell LineIn-Vitro IC50 (µM)Validated MechanismReference
Compound 5b (Thiophenyl hydrazone)TubulinHT-29 (Colon)2.61G2/M Phase Arrest, Apoptosis Induction[8]
Compound 480 (2,3-fused thiophene)Not SpecifiedHeLa (Cervical)~28.5 (12.61 µg/mL)Apoptosis, ROS Generation[13][14]
Compound 11e (Pyran-thiophene)Not SpecifiedA549 (Lung)5.2Morphological changes indicative of cytotoxicity[15]
Compound 3b (Carbamate derivative)TubulinHCT-116 (Colorectal)71.00 (µg/mL)Docked in colchicine binding site[16]
Pyrazoline 2 EGFRWiDr (Colorectal)~0.05 (0.25 µg/mL)Strong binding affinity in silico[7]
Compound C4 (Chlorothiophene chalcone)MDM2/Bcl-2WiDr (Colorectal)~1.8 (0.77 µg/mL)Docking suggests p53 pathway interaction[3]
Structure-Activity Relationship (SAR) and Signaling Pathways

By comparing compounds, we can derive Structure-Activity Relationships (SAR) that guide future drug design. For example, studies have shown that the placement of electron-withdrawing groups on a phenyl ring attached to the thiophene core can enhance anticancer activity.[10] This insight, gained by synthesizing and testing a series of related analogs, is invaluable for lead optimization.

The ultimate goal is to understand how these compounds interfere with cancer cell signaling. A validated hit, such as an EGFR inhibitor, can be visualized within its biological context.

SignalingPathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Thiophene Thiophene-based EGFR Inhibitor (e.g., Pyrazoline 2) Thiophene->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a thiophene derivative.

Conclusion and Future Directions

The integration of in-silico and in-vitro methodologies provides a robust framework for the discovery and development of thiophene derivatives as anticancer agents. Computational screening effectively identifies high-potential candidates, while in-vitro assays validate their biological activity and elucidate their mechanisms of action.[1][5]

Future research will continue to refine this synergy. Key challenges remain, including overcoming poor water solubility and improving tumor-specific targeting.[13][14] Innovative approaches, such as loading potent thiophene compounds into folate receptor-targeting nanocarriers, are already showing promise in addressing these issues, potentially leading to the development of more selective and effective cancer therapies.[13][14]

References

  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry.
  • Zhao, M., Cui, Y., Zhao, L., & Teng, L. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Zhao, M., Cui, Y., Zhao, L., & Teng, L. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic chemistry.
  • Zhao, M., Cui, Y., Zhao, L., & Teng, L. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PMC.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Mohareb, R. M., & Mohamed, H. R. (2021). Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. Current Organic Synthesis.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. E. A. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
  • Ali, M. A., Omar, A. M., & El-Tantawy, A. A. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules.
  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Journal of Biomolecular Structure and Dynamics.
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2023).
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020).
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry.
  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). Molecules.

Sources

Safety & Regulatory Compliance

Safety

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- proper disposal procedures

In drug development and synthetic chemistry, the handling of specialized intermediates like Acetamide, N-(5-chloro-3-formyl-2-thienyl)- requires more than basic compliance—it demands a mechanistic understanding of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, the handling of specialized intermediates like Acetamide, N-(5-chloro-3-formyl-2-thienyl)- requires more than basic compliance—it demands a mechanistic understanding of the molecule's physical and environmental behavior. As a Senior Application Scientist, I have structured this guide to provide you with a self-validating operational framework. By understanding the why behind each safety and disposal protocol, your laboratory can ensure absolute scientific integrity, protect personnel, and maintain strict environmental compliance.

Executive Summary & Chemical Profile

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS: 679794-81-1) is a critical intermediate utilized in the synthesis of[1]. Structurally, it is a halogenated organosulfur compound, featuring a thiophene ring, a chlorine substituent, a formyl group, and an acetamide moiety. Due to the presence of both halogen (chlorine) and sulfur atoms, this compound presents specific environmental and toxicological hazards that dictate strict operational handling and disposal protocols.

Mechanistic Toxicology & Hazard Identification

Understanding the causality behind the hazards of N-(5-chloro-3-formyl-2-thienyl)acetamide is essential for safe laboratory operations.

  • Thermal Degradation Hazards: Upon exposure to high heat or combustion, the molecule's structural bonds cleave, releasing highly toxic and corrosive gases. The carbon-chlorine bond degrades to form hydrogen chloride (HCl) gas, while the thiophene ring oxidizes to yield[2].

  • Environmental Toxicity: Halogenated thiophene derivatives are generally recognized as toxic to aquatic life and possess moderate mobility in soil. Improper disposal down the drain is strictly prohibited, as it bypasses municipal [3] and leads to bioaccumulation.

Operational Safety & Handling Protocols

To ensure a self-validating safety system, all experimental workflows involving this compound must adhere to the following procedural guidelines:

  • Engineering Controls: Always handle the compound within a certified [2]. Ventilation equipment should be explosion-resistant if flammable solvent vehicles are used.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a standard [4].

  • Incompatibility Management: Isolate the compound from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong bases to prevent violent [2].

Spill Response & Containment Workflow

In the event of a spill, immediate and systematic action is required to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Ventilate: Clear the immediate area of personnel. Ensure the fume hood or room exhaust is operating at[4].

  • Eliminate Ignition Sources: Turn off all nearby heat sources and electrical equipment, as residual vapors from solvent vehicles may be[2].

  • Containment: Apply an inert absorbent material, such as vermiculite or [4], to the spill. Crucial Causality: Do NOT use combustible materials like paper towels, as the high surface area combined with the chemical can create a severe fire hazard.

  • Collection: Sweep up the saturated absorbent using [4]. Place the material into a chemically compatible, sealable container.

  • Decontamination: Wash the affected surface with a compatible solvent, collecting all rinsate as [4].

SpillResponse A Spill Detected: N-(5-chloro-3-formyl-2-thienyl)acetamide B Evacuate & Ventilate (Ensure Fume Hood Exhaust is Max) A->B C Don Appropriate PPE (Nitrile, Goggles, Respirator) B->C D Containment (Apply Vermiculite/Dry Sand) C->D E Collection (Use Non-Sparking Tools) D->E F Decontamination (Wash with Compatible Solvent) E->F G Waste Segregation (Label as Halogenated Organosulfur) F->G

Caption: Step-by-step spill response workflow for halogenated organosulfur compounds.

Waste Segregation & Disposal Procedures

The disposal of N-(5-chloro-3-formyl-2-thienyl)acetamide is governed by stringent environmental regulations regarding halogenated and [5].

  • Strict Segregation: This compound must be collected in dedicated "Halogenated Organic Waste" containers. Crucial Causality: Mixing halogenated waste with non-halogenated waste is a critical operational failure. If mixed, the entire volume must be treated as halogenated, which needlessly and exponentially increases hazardous waste [3] and consumes specialized incinerator capacity.

  • High-Temperature Incineration: The primary and only acceptable method for final disposal is high-temperature rotary[6]. The extreme temperatures (typically >1000°C) are required to provide the activation energy necessary to completely destroy the carbon-chlorine bonds, preventing the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Exhaust Gas Scrubbing: Because the molecule contains sulfur and chlorine, incineration will produce HCl and SOx. The incinerator must be equipped with a caustic scrubber system to neutralize these acidic[6] before environmental release.

WasteDisposal Start Waste Generation: C7H6ClNO2S Segregate Segregation: Isolate from Non-Halogenated Start->Segregate Prevent cross-contamination Pack Packaging: Sealed, Compatible Containers Segregate->Pack Label as Hazardous Incinerate High-Temp Incineration (Rotary Kiln > 1000°C) Pack->Incinerate EPA Permitted Transport Scrub Caustic Scrubbing (Neutralize HCl & SOx) Incinerate->Scrub Exhaust Gases Safe Safe Environmental Release Scrub->Safe

Caption: Disposal logic emphasizing high-temperature incineration and caustic scrubbing.

Quantitative Data Summary

ParameterValue / SpecificationRationale / Reference
CAS Number 679794-81-1Unique identifier for tracking and compliance[1].
Molecular Weight 203.649 g/mol Quantitative mass for stoichiometric calculations[1].
Waste Classification Halogenated OrganosulfurTriggers specific EPA RCRA disposal protocols[5].
Incineration Requirement Rotary Kiln (High-Temp)Destroys C-Cl bonds; prevents dioxin/furan formation[6].
Exhaust Treatment Caustic ScrubbingNeutralizes HCl and SOx combustion byproducts[6].
Spill Absorbent Vermiculite or Dry SandInert materials prevent secondary ignition risks[4].

References

Sources

Handling

Personal protective equipment for handling Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

[1][2][3][4] Executive Summary & Hazard Architecture N-(5-chloro-3-formyl-2-thienyl)acetamide (often an intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban) presents a complex safety profile.[1][2] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Hazard Architecture

N-(5-chloro-3-formyl-2-thienyl)acetamide (often an intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban) presents a complex safety profile.[1][2] While specific toxicological data for this exact intermediate is often proprietary or sparse, structural activity relationships (SAR) mandate that it be treated as a Potent Sensitizer and Irritant .

We apply the Precautionary Principle : In the absence of a specific OEL (Occupational Exposure Limit), handle this compound as a Performance-Based Control Band 3 (PB-OEL 10–100 µg/m³) agent.

Structural Hazard Analysis (SAR)
  • Thiophene Moiety: High potential for skin sensitization and allergic dermatitis. Thiophenes are known to cross-react with skin proteins.

  • Formyl Group (Aldehyde): High reactivity; likely causes severe eye irritation and respiratory tract inflammation. Air-sensitive (oxidizes to carboxylic acid).[1]

  • Acetamide Backbone: Statistical probability of reproductive toxicity or systemic absorption based on analog chloroacetamides.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment .[1] Do not default to "standard PPE"; select gear based on the specific operation.[1]

Body AreaStandard Handling (Solids/Weighing)High-Risk Handling (Solutions/Spills)Technical Specification
Hand Protection Double Nitrile (Disposable)Laminate (Silver Shield) under NitrileOuter: 5 mil Nitrile (Breakthrough >480 min for solids). Inner: 2.5 mil Nitrile (Inspection layer).
Respiratory Fume Hood (No respirator needed)P100/OV Half-Mask Required only if handling outside hood (e.g., waste transfer). Hood face velocity must be 80–100 fpm .
Eye/Face Safety Glasses (Side shields)Chemical Goggles + Face Shield Aldehyde moiety poses a risk of irreversible corneal damage.
Dermal/Body Lab Coat (Polyester/Cotton)Tyvek® 400 Coverall + Sleeve GuardsPrevent accumulation on cuffs. Tape wrists for solution handling.
Glove Permeation Logic[1]
  • Solids: Nitrile provides excellent protection against dry powders.

  • Solutions: If dissolved in Dichloromethane (DCM) or DMF , nitrile degrades rapidly (<15 mins). You must use a laminate liner (e.g., Ansell Barrier® or Silver Shield®) under the outer glove to prevent permeation of the solvent-solute carrier complex.[1]

Operational Workflow & Engineering Controls

The following diagram outlines the mandatory "Closed Loop" handling process to minimize exposure.

SafeHandling cluster_hood Fume Hood Containment Zone Entry 1. Pre-Work Entry (Don PPE & Check Hood) Weighing 2. Weighing/Dispensing (Static Control) Entry->Weighing Face Velocity >80fpm Reaction 3. Reaction/Manipulation (Closed Vessel) Weighing->Reaction Dissolve immediately Decon 4. Decontamination (Solvent Wipe) Reaction->Decon Quench & Clean Waste 5. Waste Disposal (Double Bagged) Decon->Waste Segregate Solids/Liquids Waste->Entry Doffing Protocol

Figure 1: Closed-loop handling process. All manipulation of the solid must occur within the Fume Hood Containment Zone.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Check: Thiophene aldehydes can be electrostatic.[3] Use an ionizing fan or anti-static gun during weighing to prevent powder "fly-out."[1]

  • Sash Height: Set fume hood sash to the certified working height (usually 18 inches).

  • Double Glove: Don inner nitrile gloves (white/blue) and outer nitrile gloves (purple/black) to allow for visual breach detection.

Phase 2: Manipulation[1]
  • Transfer: Move the container into the hood before opening.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., Ethanol, Toluene) immediately within the weighing vessel to avoid handling dry powder.[1]

  • Spillage: If powder spills in the hood, do not sweep . Cover with a wet wipe (solvent-dampened) to suppress dust, then wipe up.[1]

Phase 3: Decontamination[1]
  • Surface Decon: Wipe all tools (spatulas, balance pan) with methanol or acetone.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Emergency Response & Disposal

Exposure Response[1][2][3]
  • Eye Contact: Immediate irrigation for 15 minutes .[2][4][5][6] Aldehydes can cross-link proteins rapidly; speed is critical to save vision.

  • Skin Contact: Wash with soap and water.[2][6][7][8][9] Do not use alcohol for skin cleaning; it may enhance absorption of the thiophene ring.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation immediately.

Waste Disposal Strategy

Segregate waste based on the "P-List" vs. "U-List" logic (though this specific compound is likely unlisted, treat as toxic).[1]

Waste StreamPackaging RequirementLabeling
Solid Waste (Gloves, wipes)Double-bagged in clear polyethylene (4 mil).[1]"Toxic Solid - Thiophene Derivative"
Liquid Waste (Mother liquor)HDPE Carboy (vented cap if reaction is evolving gas)."Flammable/Toxic - Organic Solvents + Aldehydes"
Sharps Rigid puncture-proof container.[1]"Chemically Contaminated Sharps"

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Aldehydes. [Link]

  • PubChem. Compound Summary: Thiophene-2-carboxaldehyde (Analogous Hazard Data). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Chloroacetamide (Sensitization Analog). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.